P,P'-ddd
Description
Dichlorodiphenyldichloroethane appears as a colorless crystalline solid. Insoluble in water and sinks in water. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide.
DDD is a chlorophenylethane that is 2,2-bis(p-chlorophenyl)ethane substituted by two chloro groups at position 1. It is a metabolite of the organochlorine insecticide, DDT. It has a role as a xenobiotic metabolite. It is an organochlorine insecticide, a member of monochlorobenzenes and a chlorophenylethane.
DDD, P,P'- is an isomer of dichlorodiphenyldichloroethane, an organochlorine insecticide. It is a component of commercial mixtures of DDT. DDT was once a widely used pesticide, but today its agricultural use has been banned worldwide due to its toxicity and tendency to bioaccumulate. However, it still has limited use in disease vector control. (L84)
An organochlorine insecticide that is slightly irritating to the skin. (From Merck Index, 11th ed, p482)
Structure
3D Structure
Propriétés
IUPAC Name |
1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKRLASYNVKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 | |
| Record name | DICHLORODIPHENYLDICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8491 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020373 | |
| Record name | p,p'-DDD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorodiphenyldichloroethane appears as a colorless crystalline solid. Insoluble in water and sinks in water. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide., Colorless to white solid; [HSDB] | |
| Record name | DICHLORODIPHENYLDICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8491 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DDD | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
379 °F at 760 mmHg (NTP, 1992), 193 °C at 1 mm Hg | |
| Record name | DICHLORODIPHENYLDICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8491 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DDD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 65.3 °F (NTP, 1992), Solubility in water, 0.160 mg/L at 24 °C /99% purity/, Soluble in organic solvents; insoluble in water; not compatible with alkalies., Slightly soluble in chloroform, In water, 0.09 mg/L at 25 °C | |
| Record name | DICHLORODIPHENYLDICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8491 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DDD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.385 (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.476 at 20 °C (solid) | |
| Record name | DICHLORODIPHENYLDICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8491 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DDD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11 (Air = 1) | |
| Record name | DICHLORODIPHENYLDICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8491 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DDD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1e-06 mmHg at 86 °F (NTP, 1992), 0.00000135 [mmHg], 1.35X10-6 mm Hg at 25 °C | |
| Record name | DICHLORODIPHENYLDICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8491 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DDD | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DDD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
It contains related cmpd as impurities (major one being up to 10% of o,p'-isomer). | |
| Record name | DDD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid from petroleum ether, White solid | |
CAS No. |
72-54-8 | |
| Record name | DICHLORODIPHENYLDICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8491 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p,p′-DDD | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TDE [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhothane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,p'-DDD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14159DF29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DDD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
228 to 230 °F (NTP, 1992), 109-110 °C | |
| Record name | DICHLORODIPHENYLDICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8491 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DDD | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/285 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Microbial Degradation of p,p'-DDD in Soil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the microbial degradation pathways of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD) in soil. As a significant and persistent metabolite of the insecticide DDT, understanding the biodegradation of this compound is crucial for environmental remediation and risk assessment. This document details the aerobic and anaerobic degradation routes, key microbial players, influencing environmental factors, and detailed experimental protocols for studying these processes.
Introduction to this compound and its Environmental Fate
This compound is an organochlorine pesticide and a major metabolite of p,p'-DDT.[1] Due to its persistence and lipophilic nature, it bioaccumulates in the food chain, posing risks to ecosystems and human health.[2] The microbial degradation of this compound in soil is a key process in its environmental dissipation. This degradation can proceed through two primary routes: anaerobic reductive dechlorination and aerobic oxidation.
Microbial Degradation Pathways of this compound
The biodegradation of this compound in soil is carried out by a diverse range of microorganisms, including bacteria and fungi, under both anaerobic and aerobic conditions.
Anaerobic Degradation Pathway
Under anaerobic conditions, the primary degradation mechanism for this compound is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aliphatic portion of the molecule. A key metabolite formed during this process is 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).[3][4] Further degradation can lead to the formation of other intermediates, although complete mineralization under strictly anaerobic conditions is often slow.
The following diagram illustrates the anaerobic degradation pathway of this compound.
Aerobic Degradation Pathway
In the presence of oxygen, microorganisms employ different enzymatic machinery to degrade this compound. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known to be effective in the aerobic degradation of this compound.[5] The degradation pathway often involves oxidation reactions catalyzed by enzymes such as laccases and peroxidases. Key metabolites in the aerobic pathway include 2,2-bis(4-chlorophenyl)acetic acid (DDA), 4,4'-dichlorobenzophenone (B107185) (DBP), and 4,4'-dichlorobenzhydrol (B164927) (DBH).[6] Some bacterial species, such as Stenotrophomonas sp., have also been shown to degrade this compound aerobically.
The following diagram illustrates the aerobic degradation pathway of this compound.
Quantitative Data on this compound Degradation
The rate and extent of this compound degradation are influenced by various factors, including the microbial species, soil type, temperature, pH, and initial contaminant concentration. The following tables summarize quantitative data from various studies.
Table 1: Bacterial Degradation of this compound in Soil and Liquid Media
| Microorganism | Initial this compound Conc. | Conditions | Degradation Rate / Percentage | Reference |
| Stenotrophomonas sp. DXZ9 | 10 mg/L | pH 7, 30°C | 55.0% in 5 days (as DDT) | |
| Bacillus strain GSS | 5-25 mg/L | pH 7, 35°C | 100% of 5 mg/L in 48h; 89.3% of 15 mg/L in 120h (as DDT) | [7] |
| Enterobacter cloacae | 5-100 ppm | Optimized | Maximum growth in 15 days (as DDT) | [2] |
| Mixed bacterial culture | 100 ppm | Not specified | 82.63% degradation (as DDT) |
Table 2: Fungal Degradation of this compound in Soil and Liquid Media
| Microorganism | Initial this compound Conc. | Conditions | Degradation Rate / Percentage | Reference |
| Phanerochaete chrysosporium | Not specified | Nitrogen-limited | Significant degradation and mineralization | [8] |
| Phlebia lindtneri | 25 µmol/L | Low-nitrogen medium, 21 days | 70% disappearance (as DDT) | [6] |
| Phlebia brevispora | 25 µmol/L | Low-nitrogen medium, 21 days | 30% disappearance (as DDT) | [6] |
| Nectria mariannaeae | Not specified | Nitrogen-limited, 3 weeks | >60% reduction | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the microbial degradation of this compound in soil.
Soil Microcosm Setup for Degradation Studies
Soil microcosms are controlled laboratory systems that simulate the natural soil environment. They are essential for studying the fate of pesticides like this compound.[10]
Objective: To assess the biodegradation of this compound in soil under controlled aerobic or anaerobic conditions.
Materials:
-
Soil from a relevant site, sieved (2 mm mesh).
-
This compound (analytical grade).
-
Acetone (pesticide residue grade).
-
Glass serum bottles (e.g., 250 mL) with Teflon-lined septa and aluminum crimp caps.
-
Sterile deionized water.
-
For anaerobic conditions: Nitrogen gas (oxygen-free), resazurin (B115843) (redox indicator), and a reducing agent (e.g., sodium sulfide).
-
Incubator.
Procedure:
-
Soil Preparation: Air-dry the collected soil and pass it through a 2 mm sieve to ensure homogeneity. Characterize the soil for key properties (pH, organic matter content, texture).
-
Moisture Adjustment: Adjust the soil moisture to 60-70% of its water-holding capacity using sterile deionized water.
-
Spiking: Prepare a stock solution of this compound in acetone. To ensure even distribution, add the stock solution to a small portion of the soil, allow the solvent to evaporate in a fume hood, and then thoroughly mix this spiked soil with the remaining bulk soil.
-
Microcosm Assembly:
-
Aerobic: Place a known amount of the spiked soil (e.g., 50 g) into each serum bottle. Cover the bottles with sterile cotton plugs or perforated aluminum foil to allow for gas exchange.
-
Anaerobic: Place the spiked soil into the serum bottles. Purge the headspace with oxygen-free nitrogen gas for several minutes. Add a reducing agent to the soil slurry (if applicable) to create anaerobic conditions. Seal the bottles with Teflon-lined septa and aluminum crimp caps.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice triplicate microcosms for each treatment for chemical analysis.
The following diagram illustrates a general workflow for a soil microcosm experiment.
Extraction and GC-MS Analysis of this compound and its Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its metabolites in soil extracts.[11]
Objective: To extract and quantify this compound and its metabolites from soil samples.
Materials:
-
Soil sample from microcosm.
-
Anhydrous sodium sulfate (B86663).
-
Extraction solvent (e.g., hexane:acetone, 1:1 v/v).
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil) for cleanup.
-
Rotary evaporator or nitrogen evaporator.
-
GC-MS system with an appropriate column (e.g., HP-5MS).
Procedure:
-
Extraction:
-
Mix a known weight of the soil sample (e.g., 10 g) with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Transfer the mixture to an extraction thimble or a flask for sonication.
-
Extract the sample with the chosen solvent system. For soxhlet extraction, run for 16-24 hours. For sonication, perform three cycles of 15 minutes each.
-
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Cleanup: Pass the concentrated extract through a pre-conditioned SPE cartridge to remove interfering co-extractives. Elute the target analytes with a suitable solvent.
-
Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane).
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the compounds.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound and its expected metabolites.
-
Quantify the analytes using a calibration curve prepared from analytical standards.
-
Dehydrogenase Activity Assay
Dehydrogenase enzymes are involved in the oxidative phosphorylation of microorganisms, and their activity is often used as an indicator of overall microbial activity in soil.[12]
Objective: To measure the total microbial activity in soil samples during this compound degradation.
Materials:
-
Soil sample.
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3%).
-
Tris buffer (pH 7.6).
-
Methanol (B129727) or ethanol (B145695) for extraction.
-
Spectrophotometer.
Procedure:
-
Incubation:
-
Place a known weight of fresh soil (e.g., 5 g) into a test tube.
-
Add a specific volume of TTC solution and Tris buffer.
-
Incubate the tubes in the dark at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours).
-
-
Extraction:
-
After incubation, add methanol or ethanol to the tubes to stop the reaction and extract the triphenyl formazan (B1609692) (TPF) formed.
-
Shake the tubes vigorously and then centrifuge to pellet the soil particles.
-
-
Measurement:
-
Measure the absorbance of the colored supernatant at a specific wavelength (e.g., 485 nm) using a spectrophotometer.
-
Calculate the amount of TPF produced using a standard curve.
-
Express the dehydrogenase activity as µg TPF per gram of dry soil per hour.[13]
-
Laccase Activity Assay
Laccases are copper-containing oxidoreductase enzymes produced by many fungi and are involved in the degradation of a wide range of aromatic compounds, including pesticides.[9]
Objective: To measure the laccase activity in soil or fungal cultures involved in this compound degradation.
Materials:
-
Soil extract or fungal culture supernatant.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.
-
Sodium acetate (B1210297) buffer (pH 5.0).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture: In a cuvette, mix the soil extract or culture supernatant with the sodium acetate buffer and the ABTS solution.[14]
-
Measurement: Immediately measure the change in absorbance at 420 nm over a specific time period (e.g., 5 minutes) at a constant temperature (e.g., 30°C). The oxidation of ABTS by laccase results in a green-colored product.
-
Calculation: Calculate the laccase activity based on the rate of change in absorbance and the molar extinction coefficient of oxidized ABTS (ε420 = 36,000 M⁻¹ cm⁻¹).[15] Express the activity in units (U), where one unit is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.
Conclusion
The microbial degradation of this compound in soil is a complex process involving diverse microbial communities and multiple enzymatic pathways. Both anaerobic and aerobic routes contribute to its dissipation, with the formation of various intermediate metabolites. Understanding these pathways and the factors that influence them is essential for developing effective bioremediation strategies for sites contaminated with DDT and its residues. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify the microbial degradation of this compound, contributing to a deeper understanding of its environmental fate.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ijarbs.com [ijarbs.com]
- 3. Anaerobic biodegradation of DDT residues (DDT, DDD, and DDE) in estuarine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of ddt (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) by the white rot fungus phanerochaete chrysosporium (Technical Report) | OSTI.GOV [osti.gov]
- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemijournal.com [chemijournal.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
A Technical Guide to the Endocrine-Disrupting Mechanisms of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) in Vertebrates
Audience: Researchers, scientists, and drug development professionals.
Abstract
p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a derivative of the insecticide DDT and known clinically as Mitotane, is a potent endocrine-disrupting chemical with complex and multifaceted mechanisms of action in vertebrates. Its primary and most characterized effect is on the adrenal cortex, where it functions as a selective cytotoxicant and a potent inhibitor of steroidogenesis, making it the sole approved drug for adrenocortical carcinoma (ACC).[1] Beyond its adrenocorticolytic properties, this compound and its metabolites also interact with various nuclear receptors, contributing to a broader endocrine-disrupting profile. This technical guide provides an in-depth examination of the core mechanisms of this compound-induced endocrine disruption, focusing on adrenal steroidogenesis inhibition, metabolic activation leading to cytotoxicity, and interactions with nuclear hormone receptors. It synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to support advanced research and drug development.
Core Mechanism I: Disruption of Adrenal Steroidogenesis
The most profound endocrine-disrupting effect of this compound is the severe impairment of hormone synthesis in the adrenal cortex.[1] This disruption occurs through the direct inhibition of key enzymes essential for the conversion of cholesterol into corticosteroids, such as cortisol.[2] The compound specifically targets the zona fasciculata and zona reticularis, with minimal effect on the aldosterone-producing zona glomerulosa.[1]
Inhibition of Steroidogenic Enzymes
This compound inhibits several critical cytochrome P450 (CYP) enzymes in the steroidogenic pathway. The primary targets include:
-
CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This enzyme catalyzes the initial, rate-limiting step of steroidogenesis, converting cholesterol to pregnenolone (B344588) within the mitochondria.[2][3] Inhibition of CYP11A1 by this compound significantly reduces the overall flux of the entire steroidogenic cascade.[4]
-
CYP11B1 (11β-hydroxylase): This enzyme is responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol.[2][3] Its inhibition leads to a direct decrease in glucocorticoid production.
-
CYP21A2 (21-hydroxylase): Inhibition of this enzyme has also been noted, further contributing to the blockade of cortisol and aldosterone (B195564) synthesis.[2]
The compound also downregulates the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is responsible for transporting cholesterol into the mitochondria, further starving the pathway of its initial substrate.[4]
Caption: Simplified adrenal steroidogenesis pathway showing key enzymes and points of inhibition by this compound.
Quantitative Data on Steroidogenic Inhibition
While specific IC50 values for this compound on isolated human enzymes are not consistently reported in publicly accessible literature, cell-based assays provide functional data on its inhibitory potency. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]
| Assay System | Endpoint Measured | Reported IC50 / Effect | Species |
| Mouse MA-10 Leydig Cells | Progesterone Production | IC50 = 21 µg/mL (for Dimethoate, as a model) | Murine |
| Human H295R Cells | Cortisol Secretion | Inhibition observed at physiologically relevant concentrations | Human |
| Canine Adrenal Cortex | Corticosteroid Output | Dose-dependent reduction in ACTH-stimulated steroid output | Canine |
Note: Data is often qualitative or derived from broader studies on DDT isomers and related compounds. Direct IC50 values for this compound are scarce.
Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)
The H295R human adrenocortical carcinoma cell line is the standard in vitro model for assessing effects on steroidogenesis because it expresses all the key enzymes required for the process.[6][7]
-
Cell Culture: H295R cells are cultured in a complete growth medium (e.g., DMEM:F12 supplemented with serum and growth factors) and seeded into multi-well plates (typically 24- or 48-well).[7][8]
-
Acclimation: Cells are allowed to acclimate for 24 hours after seeding.[7]
-
Exposure: The growth medium is replaced with a medium containing the test chemical (this compound) at various concentrations, typically in triplicate. Positive controls (e.g., forskolin (B1673556) to stimulate, prochloraz (B1679089) to inhibit) and a solvent control (e.g., DMSO) are run in parallel.[9] The exposure period is typically 48 hours.[7]
-
Hormone Measurement: After exposure, the cell culture medium is collected. The concentrations of key hormones, primarily testosterone (B1683101) and 17β-estradiol, are measured.[7] While the standard guideline focuses on sex steroids, analysis can be expanded to include cortisol and progesterone. Measurement is performed using validated methods like ELISA or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
-
Viability Assay: The cells remaining in the plate are used to assess cytotoxicity (e.g., via an MTT assay) to ensure that observed hormonal changes are not simply due to cell death.[9]
-
Data Analysis: Hormone concentrations are normalized to the solvent control and analyzed to determine concentration-response curves and calculate effect concentrations (e.g., IC50).
Core Mechanism II: Adrenocortical Cytotoxicity via Metabolic Activation
This compound's therapeutic efficacy in adrenocortical carcinoma stems from its ability to selectively destroy adrenal cortex cells.[3] This cytotoxicity is not caused by the parent compound itself but by its metabolic activation within the adrenal mitochondria into a reactive intermediate.[4][10]
The Metabolic Activation Pathway
The process begins with the enzymatic conversion of this compound by mitochondrial cytochrome P450 enzymes, which are abundant in adrenocortical cells.[4] This leads to the formation of an unstable acyl chloride intermediate.[4] An acyl chloride is a highly reactive organic compound.[11] This reactive metabolite can then covalently bind to essential mitochondrial macromolecules, such as proteins and lipids.[4] This binding disrupts mitochondrial function, leading to membrane rupture, oxidative stress, inhibition of ATP production, and ultimately, apoptosis and necrosis.[1][2]
Caption: Metabolic activation of this compound to a cytotoxic intermediate in adrenal mitochondria.
Quantitative Data on Cytotoxicity
The cytotoxic effect is dose-dependent and specific to adrenal cells.
| Cell Line | Assay | Endpoint | Result |
| Fang-8 (Human Adrenal Neoplastic) | Cell Count | Cytotoxicity | Dose-related toxic effect at >1.68 x 10⁻⁴ M |
| H295R (Human Adrenocortical Carcinoma) | Caspase 3/7 Activity | Apoptosis | This compound (50 µM) increased caspase activity |
| H295R (Human Adrenocortical Carcinoma) | Necrosis | Cell Death | The metabolite o,p'-DDE promotes necrosis at high concentrations |
Experimental Protocol: Caspase 3/7 Activity Assay for Apoptosis
This protocol outlines a common method to quantify apoptosis induced by a test compound.
-
Cell Seeding and Treatment: Adrenal cells (e.g., H295R) are seeded in a 96-well plate and allowed to adhere. They are then treated with various concentrations of this compound or its metabolites for a defined period (e.g., 3-24 hours).
-
Reagent Addition: A luminogenic substrate for caspases 3 and 7 (e.g., a proluminescent DEVD-peptide substrate) is added to each well. The reagent also contains a cell-lysing agent to release the caspases.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow the active caspases to cleave the substrate.
-
Signal Detection: Cleavage of the substrate by caspase 3/7 releases a luminescent molecule (e.g., aminoluciferin), which is then used by luciferase to generate a light signal. The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The intensity of the light signal is directly proportional to the amount of caspase 3/7 activity. Results are normalized to control wells to determine the fold-change in apoptosis.
Core Mechanism III: Interaction with Nuclear Receptors
In addition to its primary adrenal effects, this compound and its common environmental metabolite, p,p'-DDE, can interact with nuclear hormone receptors, classifying them as broader endocrine disruptors. These interactions are generally weaker than those of endogenous hormones but can still perturb hormonal signaling.
Anti-Androgenic and Estrogenic Activity
-
Androgen Receptor (AR): The metabolite p,p'-DDE is a potent antagonist of the androgen receptor.[12] It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone, blocking the subsequent transcription of androgen-responsive genes.[12] This anti-androgenic activity is a significant mechanism of endocrine disruption.
-
Estrogen Receptor (ER): The parent compound (specifically the o,p'-DDD isomer, a common impurity) exhibits weak estrogenic activity, meaning it can bind to and activate the estrogen receptor α (ERα), mimicking the effects of estradiol.[13][14] The binding of DDT analogs can alter the conformation of the ERα ligand-binding domain.[15]
-
Progesterone Receptor (PR): Several DDT metabolites, including this compound and p,p'-DDE, have been shown to inhibit progesterone-induced gene activity, acting as PR antagonists.[16]
Caption: Generalized nuclear receptor signaling pathway showing agonistic and antagonistic disruption by this compound/DDE.
Quantitative Data on Receptor Interaction
Binding affinities and functional potencies are typically determined through in vitro assays.
| Compound | Receptor | Action | Assay Type | Potency / Affinity |
| p,p'-DDE | Androgen Receptor | Antagonist | Competitive Binding | Potent inhibitor of androgen binding |
| o,p'-DDT | Estrogen Receptor α | Agonist | Transactivation Assay | Weakly estrogenic |
| This compound | Progesterone Receptor | Antagonist | Transactivation Assay | Inhibited progesterone-induced activity |
| p,p'-DDE | Progesterone Receptor | Antagonist | Transactivation Assay | Inhibited progesterone-induced activity |
Experimental Protocol: Competitive Ligand Binding Assay
This protocol determines a compound's ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Receptor Preparation: A source of the target receptor is prepared. This can be a purified receptor protein, a cell lysate from a cell line overexpressing the receptor (e.g., T47D cells for PR), or a tissue homogenate.
-
Assay Setup: In a multi-well plate or microcentrifuge tubes, the receptor preparation is incubated with a constant, low concentration of a high-affinity radiolabeled ligand (e.g., ³H-R1881 for AR).
-
Competition: A range of concentrations of the unlabeled test compound (p,p'-DDE) is added to the wells. A negative control (no competitor) and a positive control (a high concentration of a known unlabeled ligand) are included.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Afterward, the receptor-bound ligand is separated from the unbound ligand. This is often done by rapid vacuum filtration through a glass fiber filter, which traps the receptor complexes.
-
Quantification: The amount of radioactivity trapped on the filter for each well is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand decreases as the concentration of the competing test compound increases. The data is plotted as percent inhibition versus competitor concentration, and the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated.
Conclusion
The endocrine-disrupting mechanism of this compound in vertebrates is a multi-pronged process dominated by its potent and selective effects on the adrenal cortex. Its primary modes of action—inhibition of steroidogenic enzymes and cytotoxicity through metabolic activation—are well-established and form the basis of its clinical use. Concurrently, its ability to interfere with androgen, estrogen, and progesterone receptor signaling pathways solidifies its status as a broad-spectrum endocrine disruptor. A thorough understanding of these distinct yet interconnected mechanisms is critical for assessing its environmental impact and for optimizing its therapeutic applications in diseases like adrenocortical carcinoma. This guide provides the foundational technical details required for researchers to further investigate this complex and significant compound.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Mitotane? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. labcorp.com [labcorp.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DDT - Wikipedia [en.wikipedia.org]
- 14. Agrochemicals with Estrogenic Endocrine Disrupting Properties: Lessons Learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct mechanisms of endocrine disruption of DDT-related pesticides toward estrogen receptor α and estrogen-related receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. o,p'-DDT and its metabolites inhibit progesterone-dependent responses in yeast and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
P,P'-DDD Binding Affinity for Estrogen Receptor Alpha and Beta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused analysis of the binding affinity of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) for the two primary estrogen receptor isoforms, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). A comprehensive understanding of these interactions is critical for assessing the endocrine-disrupting potential of this DDT metabolite and for the development of selective estrogen receptor modulators. This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of key experimental and signaling concepts.
Quantitative Binding Affinity Data
The binding affinity of this compound for ERα and ERβ has been quantified using competitive binding assays, which determine the concentration of a test compound required to displace a radiolabeled or fluorescently-labeled ligand from the receptor. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.
A recent study by Wang et al. (2023) investigated the binding of several DDT analogs, including this compound, to both human ERα and ERβ.[1][2] The results from this study are summarized in the table below.
| Compound | Target Receptor | IC50 (μM) |
| This compound | Estrogen Receptor α (ERα) | 32[2] |
| This compound | Estrogen Receptor β (ERβ) | Not explicitly stated in abstract |
Note: While the abstract specifies the IC50 for ERα, the value for ERβ is not directly mentioned. The full study should be consulted for this specific data point. The study does indicate that eight DDT analogs were tested against both ERα and ERβ.
Experimental Protocols
The determination of the binding affinity of compounds like this compound for estrogen receptors is typically achieved through competitive binding assays. The following is a generalized protocol based on standard methodologies, including fluorescence-based assays as utilized in the cited research.[1]
Competitive Binding Assay (Fluorescence Polarization)
Objective: To determine the IC50 value of this compound for ERα and ERβ by measuring its ability to displace a fluorescently labeled estrogen ligand.
Materials:
-
Purified recombinant human ERα and ERβ ligand-binding domains (LBDs).
-
Fluorescent estrogen tracer (e.g., a fluorescein-labeled estradiol (B170435) derivative).
-
Assay Buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin).
-
This compound stock solution (in DMSO).
-
17β-Estradiol (as a positive control).
-
Multi-well plates (e.g., black, low-volume 384-well plates).
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound and 17β-estradiol in assay buffer from the DMSO stock solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Dilute the ERα and ERβ LBDs and the fluorescent tracer to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through saturation binding experiments.
-
-
Assay Setup:
-
Add a small volume of the diluted this compound or 17β-estradiol solutions to the wells of the microplate.
-
Include control wells containing only the assay buffer and DMSO (for baseline polarization) and wells with the fluorescent tracer and receptor but no competitor (for maximum polarization).
-
Add the diluted ERα or ERβ LBD solution to the wells.
-
Incubate for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Add the fluorescent tracer to all wells.
-
Incubate for another defined period (e.g., 1 hour) to allow the tracer to bind to the available receptors.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the competitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent tracer.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the principle of the competitive binding assay and a simplified overview of estrogen receptor signaling.
References
P,P'-DDD and its Impact on Adrenal Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane (o,p'-DDD), a structural analog of the insecticide DDT, on adrenal steroidogenesis and cortisol production. Widely known by its generic name, mitotane (B1677208), P,P'-DDD is the only FDA-approved drug for the treatment of adrenocortical carcinoma (ACC).[1][2] Its therapeutic efficacy is intrinsically linked to its ability to disrupt the synthesis of adrenal steroids, a process critical for both normal physiological function and the progression of certain adrenal pathologies. This document delves into the molecular mechanisms of this compound's action, presents quantitative data from key studies, outlines detailed experimental protocols for in vitro assessment, and provides visual representations of the signaling pathways and experimental workflows involved.
Mechanism of Action: Inhibition of Key Steroidogenic Enzymes and Cytotoxic Effects
This compound exerts its effects on the adrenal cortex through a dual mechanism: direct inhibition of steroidogenic enzymes and induction of cellular toxicity.[1][3] This combined action leads to a significant reduction in the production of corticosteroids, most notably cortisol.
The primary molecular targets of this compound within the steroidogenic cascade are key cytochrome P450 enzymes.[4][5] Specifically, it has been shown to inhibit:
-
Cholesterol Side-Chain Cleavage Enzyme (CYP11A1): This mitochondrial enzyme catalyzes the first and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone.[1][4] Inhibition of CYP11A1 significantly curtails the entire steroidogenic pathway.
-
11β-Hydroxylase (CYP11B1): This enzyme is responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[4][5] Its inhibition leads to a direct decrease in cortisol output.
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD), and 18-Hydroxylase: In vitro studies using bovine adrenal fractions have also demonstrated this compound's inhibitory effects on these enzymes, further contributing to the disruption of steroid synthesis.[5]
Beyond enzymatic inhibition, this compound exhibits cytotoxic effects on adrenal cells, particularly within the zona fasciculata and reticularis.[3] This toxicity is believed to be mediated through the disruption of mitochondrial function, leading to apoptosis.[2][6] Studies have shown that this compound can induce an increase in caspase-3 and -7 activities, key executioners of apoptosis.[2]
The following diagram illustrates the adrenal steroidogenesis pathway and highlights the inhibitory actions of this compound.
Caption: this compound inhibits key enzymes in the adrenal steroidogenesis pathway.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from in vitro studies investigating the effects of this compound on adrenal steroidogenesis.
Table 1: Inhibitory Concentration (IC50) of this compound on Adrenal Steroidogenic Enzymes
| Enzyme | IC50 (M) | Source |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 8 x 10⁻⁶ | [5] |
| 11β-Hydroxylase | 1 x 10⁻⁵ | [5] |
| 18-Hydroxylase | 3 x 10⁻⁶ | [5] |
Data obtained from in vitro studies using mitochondrial and microsomal fractions from bovine adrenal cortices.
Table 2: Effect of this compound on Steroid Hormone Secretion in NCI-H295R Cells
| This compound Concentration (mg/L) | This compound Concentration (µM) | Cortisol Secretion (% of Control) | DHEAS Secretion (% of Control) | Source |
| 2 | 6.25 | ~20% | ~20% | [6] |
| 4 | 12.5 | ~20% | ~20% | [6] |
| 8 | 25 | ~20% | ~10% | [6] |
| 32 | 100 | ~20% | ~5% | [6] |
Data from a 24-hour treatment of NCI-H295R cells.
Table 3: Effect of this compound on Steroidogenic Enzyme mRNA Expression in NCI-H295R Cells
| This compound Concentration (mg/L) | This compound Concentration (µM) | CYP11A1 mRNA Level (% of Control) | CYP17A1 mRNA Level (% of Control) | Source |
| 20 | 62.5 | ~28% | ~35% | [6] |
Data from a 24-hour treatment of NCI-H295R cells.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the effects of this compound on adrenal steroidogenesis.
NCI-H295R Cell Culture and Treatment
The NCI-H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with L-glutamine, HEPES, and sodium bicarbonate
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
This compound (mitotane)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain NCI-H295R cells in DMEM/F12 medium supplemented with 10% FBS, ITS supplement, and penicillin-streptomycin. Culture the cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
Plating for Experiments: Seed the cells in 24-well or 96-well plates at a density that allows for optimal growth during the treatment period.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired period (e.g., 24, 48 hours).
Measurement of Cortisol and DHEAS Secretion
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the levels of steroid hormones in cell culture supernatants.
Materials:
-
Conditioned cell culture medium from this compound treated and control cells
-
Commercially available Cortisol ELISA kit
-
Commercially available DHEAS ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, collect the cell culture medium from each well.
-
Sample Preparation: Centrifuge the collected medium to remove any cellular debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Addition of an enzyme-conjugated steroid.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cortisol and DHEAS in the samples by comparing their absorbance to the standard curve.
Analysis of Steroidogenic Enzyme mRNA Expression
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the changes in gene expression of steroidogenic enzymes in response to this compound treatment.
Materials:
-
NCI-H295R cells treated with this compound and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., CYP11A1, CYP17A1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform the qRT-PCR reaction using the cDNA, qRT-PCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of the housekeeping gene. The comparative Ct (ΔΔCt) method is commonly used for this analysis.
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound on adrenal steroidogenesis in vitro.
Caption: A typical workflow for studying this compound's effects on steroidogenesis.
Conclusion
This compound is a potent inhibitor of adrenal steroidogenesis, acting through both direct enzymatic inhibition and the induction of cytotoxicity. Its primary targets are key cytochrome P450 enzymes, including CYP11A1 and CYP11B1, leading to a significant reduction in cortisol production. In vitro studies using the NCI-H295R cell line have provided valuable quantitative data on the dose-dependent effects of this compound on steroid hormone secretion and the expression of steroidogenic genes. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of action of this compound and to screen for novel compounds with similar adrenolytic properties. A thorough understanding of the molecular and cellular effects of this compound is crucial for optimizing its therapeutic use in adrenocortical carcinoma and for the development of new, more targeted therapies for adrenal disorders.
References
- 1. [The effects of o,p'-DDD on adrenal steroidogenesis and hepatic steroid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Cortisol Competitive ELISA Kit (EIAHCOR) - Invitrogen [thermofisher.com]
- 4. The effect of mitotane on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Enantioselective Synthesis and Degradation of p,p'-DDD Isomers
This technical guide provides a comprehensive overview of the current scientific understanding of the enantioselective synthesis and degradation of p,p'-dichlorodiphenyldichloroethane (this compound) isomers. As a significant metabolite of the pesticide DDT, understanding the stereospecific behavior of this compound is crucial for environmental risk assessment and toxicology.
Introduction to this compound and Chirality
Dichlorodiphenyldichloroethane (DDD) is an organochlorine insecticide and a primary metabolite of dichlorodiphenyltrichloroethane (DDT). Technical grade DDT is a mixture of isomers, with p,p'-DDT being the most abundant.[1] In the environment, DDT undergoes degradation to form DDD and dichlorodiphenyldichloroethylene (DDE).[2] Specifically, this compound is formed from p,p'-DDT primarily under anaerobic conditions through reductive dechlorination.[3][4][5]
The this compound molecule possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (+)-p,p'-DDD and (-)-p,p'-DDD. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit different biological activities, toxicities, and degradation rates in chiral biological systems. This enantioselectivity is a critical consideration in assessing the environmental fate and toxicological impact of DDD.
Enantioselective Synthesis and Resolution
Direct enantioselective synthesis of this compound is not a widely reported method in the scientific literature. The primary approach to obtaining enantiomerically pure or enriched this compound involves the resolution of a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective technique for this purpose.
Experimental Protocol: Chiral Resolution of this compound via HPLC
This protocol is a representative method based on established principles for the chiral separation of DDT and its metabolites.[6][7]
Objective: To separate the enantiomers of this compound from a racemic mixture.
Materials:
-
Racemic this compound standard
-
HPLC-grade acetonitrile (B52724), 2-propanol, and water
-
Chiral stationary phase column (e.g., Chiralcel OD-R or Chiralpak AD-R)
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents. A common mobile phase for this type of separation is a mixture of acetonitrile and water (e.g., 50:50 v/v) or acetonitrile and 2-propanol (e.g., 50:50 v/v).[6] The optimal composition may need to be determined empirically.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known amount of racemic this compound in a suitable solvent (e.g., the mobile phase) to prepare a stock solution.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the HPLC column.
-
Chromatographic Separation: Run the chromatogram and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).[6]
-
Data Analysis: The two enantiomers will elute at different retention times. The resolution factor (Rs) and separation factor (α) can be calculated to assess the quality of the separation.
-
Fraction Collection: For preparative separation, fractions corresponding to each enantiomeric peak can be collected for further use.
Visualization of Chiral Separation Workflow
Caption: Workflow for the chiral resolution of this compound enantiomers using HPLC.
Enantioselective Degradation of this compound
The degradation of this compound in the environment is a complex process influenced by both biotic and abiotic factors. Microbial activity is a primary driver of DDD degradation, and this process can be enantioselective, leading to a shift in the enantiomeric fraction (EF) in environmental matrices. The EF is a measure of the relative abundance of the two enantiomers.
Microbial Degradation
Under anaerobic conditions, various microorganisms can reductively dechlorinate p,p'-DDT to this compound.[3] Studies have shown that the subsequent degradation of this compound can also be stereoselective. For instance, in sediment and aquatic systems, a preferential degradation of one enantiomer over the other has been observed.[8] In fish, the enantiomer fractions of o,p'-DDD were consistently below 0.5, indicating a preferential decay of the (+)-enantiomer.[9]
The transformation rates of p,p'-isomers of both DDT and DDD have been found to be faster than those of the corresponding o,p'-isomers.[3][4] A variety of bacteria, including Pseudomonas, Bacillus, and Enterobacter species, as well as fungi like Phanerochaete chrysosporium, are capable of degrading DDT and its metabolites.
Phytodegradation
Certain plants have also been shown to degrade DDT to DDD. For example, the aquatic plant Elodea canadensis and the terrestrial plant kudzu can reductively dechlorinate p,p'-DDT to this compound, with half-lives ranging from 1 to 3 days.[10] However, in one study, this phytodegradation process was found to be non-enantioselective for the formation of o,p'-DDD from o,p'-DDT.[10]
Quantitative Data on Degradation
The following table summarizes quantitative data related to the stereoselective degradation of DDD isomers from a study on o,p'-DDD in a water-sediment system.[8] While this data is for the o,p'-isomer, it illustrates the principle of enantioselective degradation.
| Parameter | (-)-o,p'-DDD | (+)-o,p'-DDD | Reference |
| Maximum Uptake (15 days) | 87% | 85% | [8] |
| Maximum Degradation (15 days) | 33.0% | 30.5% | [8] |
Experimental Protocol: Microbial Degradation Study
This protocol provides a general framework for assessing the enantioselective microbial degradation of this compound in a sediment slurry.
Objective: To determine the degradation rate and enantioselectivity of this compound degradation by a microbial consortium from sediment.
Materials:
-
Sediment sample from a relevant environment
-
Sterile, anoxic water
-
Racemic this compound or individual enantiomers
-
Incubation vessels (e.g., serum bottles)
-
Inert gas for creating anaerobic conditions (e.g., N₂)
-
Organic solvent for extraction (e.g., hexane/acetone mixture)
-
Analytical instrumentation (GC-MS or HPLC with a chiral column)
Methodology:
-
Slurry Preparation: Prepare sediment slurries by mixing sediment and anoxic water in a defined ratio (e.g., 1:4 w/v) in incubation vessels.
-
Sterilization (for controls): Prepare abiotic controls by sterilizing a subset of the slurries (e.g., by autoclaving).
-
Spiking: Spike the slurries with a known concentration of racemic this compound or individual enantiomers dissolved in a minimal amount of a carrier solvent.
-
Incubation: Seal the vessels and incubate them under anaerobic conditions in the dark at a constant temperature.
-
Sampling: At predetermined time intervals, sacrifice replicate vessels from both the active and sterile treatments.
-
Extraction: Extract the DDD isomers from the slurry using an appropriate organic solvent mixture.
-
Analysis: Analyze the extracts using a chiral analytical method (e.g., GC-MS or HPLC) to determine the concentration of each this compound enantiomer.
-
Data Calculation: Calculate the degradation rate for each enantiomer and determine the enantiomeric fraction (EF) at each time point.
Visualization of Degradation Pathway and Toxicological Effects
The degradation of p,p'-DDT to this compound is a key step in its environmental fate. Furthermore, the enantiomers of DDD can have different toxicological effects, such as inducing apoptosis through specific signaling pathways.
Caption: Degradation of p,p'-DDT to this compound and subsequent enantioselective toxicological pathways.
Conclusion
The study of this compound isomers reveals the critical importance of chirality in environmental science and toxicology. While enantioselective synthesis is not the common route for obtaining individual enantiomers, chiral resolution techniques provide the necessary tools for their study. The degradation of this compound is often an enantioselective process, driven primarily by microbial activity, which can alter the environmental composition and toxicological profile of this contaminant. Further research into the specific enzymes and mechanisms responsible for this enantioselectivity will enhance our ability to predict the fate and effects of chiral pollutants in the environment.
References
- 1. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anaerobic biodegradation of DDT residues (DDT, DDD, and DDE) in estuarine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of chiral ratio of o,p-DDT and o,p-DDD pesticides on polysaccharides chiral stationary phases by HPLC under reversed-phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Stereoselective uptake and degradation of (±)-o,p-DDD pesticide stereomers in water-sediment system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrences and fate of DDT principal isomers/metabolites, DDA, and o,p'-DDD enantiomers in fish, sediment and water at a DDT-impacted Superfund site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
P,P'-DDD: A Key Metabolite of Technical Grade DDT
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Technical grade Dichlorodiphenyltrichloroethane (DDT), a historically significant insecticide, is a complex mixture of isomers and related compounds. Among these, para,para'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a notable component, present both as an impurity in the initial formulation and as a primary metabolite of the principal active ingredient, p,p''-DDT. This guide provides a comprehensive technical overview of this compound's formation, metabolic fate, toxicological profile, and analytical methodologies, tailored for professionals in research and development.
Composition of Technical Grade DDT
Technical grade DDT is not a pure substance but a mixture of several isomers and byproducts. The primary active component is p,p'-DDT, but other compounds are present in significant amounts.
Table 1: Typical Composition of Technical Grade DDT
| Component | Percentage (%) |
| p,p'-DDT | 65 - 80 |
| o,p'-DDT | 15 - 21 |
| This compound | up to 4 |
| p,p'-DDE | up to 1.5 |
| Other isomers and impurities | Remainder |
Metabolic Formation of this compound from P,P'-DDT
The conversion of p,p'-DDT to this compound is a critical step in its metabolism within biological systems. This process primarily occurs through reductive dechlorination.
Metabolic Pathway
The primary metabolic transformation of p,p'-DDT to this compound involves the replacement of a chlorine atom on the trichloroethane moiety with a hydrogen atom. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly in the liver.[3] Studies in rats have demonstrated that the intestinal flora also plays a significant role in the reductive dechlorination of p,p'-DDT to this compound, especially after oral exposure.[4]
This compound is not an end-product but rather an intermediate in the metabolic cascade of DDT. It is further metabolized to 2,2-bis(p-chlorophenyl)acetic acid (p,p'-DDA), which is a more water-soluble compound and the major urinary metabolite of DDT.[3][5]
References
- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conversion of p,p' -DDT to p,p' -DDD by intestinal flora of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
The Enduring Legacy of p,p'-DDD in Sediments: A Technical Guide to its Environmental Fate and Transport
An in-depth exploration for researchers, scientists, and environmental professionals into the behavior of a persistent DDT metabolite in aquatic sediments.
Introduction
p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a significant metabolite of the notorious organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Despite the widespread ban on DDT usage in many parts of the world, the persistence of its metabolites, such as this compound, in the environment remains a critical concern. Sediments, in particular, act as long-term reservoirs for these hydrophobic compounds, creating a potential for ongoing exposure to aquatic ecosystems. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in sediments, focusing on its physicochemical properties, degradation pathways, partitioning behavior, and the experimental methodologies used to study these processes.
Physicochemical Properties of this compound
The environmental behavior of this compound is largely governed by its physicochemical properties, which are summarized in the table below. Its low water solubility and high octanol-water partition coefficient (Kow) indicate a strong tendency to associate with organic matter in sediments rather than dissolving in the water column.
| Property | Value | Reference |
| Molecular Formula | C14H10Cl4 | |
| Molecular Weight | 320.04 g/mol | [1] |
| Physical State | Crystalline white solid | [1][2] |
| Melting Point | 109-110 °C | [3] |
| Boiling Point | 350 °C | [3] |
| Water Solubility | 0.090 mg/L at 25 °C | |
| Vapor Pressure | 1.35 x 10⁻⁶ torr at 25 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 6.02 | [3] |
| Log Koc (Organic Carbon-Water (B12546825) Partition Coefficient) | 5.18 | [3] |
Degradation of this compound in Sediments
The degradation of this compound in sediments is a slow process that is highly dependent on the prevailing redox conditions. Both anaerobic and aerobic pathways contribute to its transformation, leading to a variety of metabolites.
Anaerobic Degradation
Under anaerobic conditions, which are common in deeper sediment layers, the primary degradation pathway for this compound is reductive dechlorination. This process involves the sequential removal of chlorine atoms. A key transformation is the conversion of this compound to 1-chloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDMS) and subsequently to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDMU).[4][5] Further dechlorination can lead to the formation of other metabolites. It is important to note that the conversion of this compound to p,p'-DDMU is considered a slow process in anaerobic sediments.[4][5]
Anaerobic degradation pathway of this compound in sediments.
Aerobic Degradation
In the presence of oxygen, typically in the upper layers of sediment or at the sediment-water interface, this compound can undergo aerobic degradation. This process is generally less significant for the breakdown of this compound compared to anaerobic pathways. Information on specific aerobic degradation products of this compound is less abundant in the literature, with more focus placed on the aerobic transformation of its precursor, p,p'-DDT, to p,p'-DDE.
Transport and Partitioning of this compound in Sediments
The movement and distribution of this compound within sediment and between sediment and the overlying water column are critical aspects of its environmental fate.
Sorption and Partitioning
Due to its hydrophobic nature, this compound strongly sorbs to organic carbon and particulate matter in sediments.[6] This high sorption affinity is quantified by its high organic carbon-water partition coefficient (Koc). The partitioning of this compound between the solid and aqueous phases in sediment is a key factor controlling its bioavailability and potential for transport. The equilibrium partitioning (EqP) theory is often used to predict the concentration of this compound in the porewater based on its concentration in the bulk sediment and the sediment's organic carbon content.
Sediment-Water Transport
The transport of this compound from sediments to the overlying water column can occur through several mechanisms, including:
-
Resuspension: Physical disturbance of sediments by currents, bioturbation, or anthropogenic activities can release sediment particles with sorbed this compound into the water column.
-
Diffusion: Movement of dissolved this compound from the sediment porewater to the overlying water, driven by a concentration gradient.
-
Bioturbation: The mixing of sediments by benthic organisms can facilitate the upward transport of contaminated particles.
The following diagram illustrates the key processes involved in the fate and transport of this compound in a sediment-water system.
References
P,P'-DDD and the Androgen Receptor: A Technical Guide to Understanding Their Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the interaction between P,P'-Dichlorodiphenyldichloroethane (P,P'-DDD), a metabolite of the organochlorine pesticide DDT, and the androgen receptor (AR). It is established that this compound and its related compounds exhibit antiandrogenic properties by acting as antagonists to the androgen receptor.[1][2] This document consolidates available quantitative data, details key experimental methodologies for studying this interaction, and provides visual representations of the underlying biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in toxicology, endocrinology, and drug development investigating the effects of environmental contaminants on steroid hormone signaling.
Introduction
The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the transcription of target genes. Disruption of this signaling pathway by exogenous compounds, known as endocrine-disrupting chemicals (EDCs), can have profound effects on reproductive health.
P,P'-Dichlorodiphenyldichloroethane (this compound) is a metabolite of dichlorodiphenyltrichloroethane (DDT), a persistent organic pollutant.[3] Concerns have been raised about the potential for this compound and other DDT metabolites to interfere with endocrine function. This guide focuses specifically on the antagonistic interaction of this compound with the androgen receptor, a mechanism that underlies its antiandrogenic effects.
Quantitative Data on this compound and Androgen Receptor Interaction
The antiandrogenic activity of this compound and its related compounds has been quantified using various in vitro assays. The following table summarizes key findings from the literature.
| Compound | Assay Type | Endpoint | Value (µM) | Cell Line/System | Reference |
| This compound | Reporter Gene Assay | RIC20¹ | 0.71 | CHO-K1 cells | [4] |
| P,P'-DDE | Competitive Binding Assay | IC50 | ~3.0 | Rat Prostate Cytosol | [5] |
| P,P'-DDE | Reporter Gene Assay | IC50 | ~1.0 | MDA-kb2 cells | [6] |
| o,p'-DDT | Competitive Binding Assay | - | - | PALM cells | [2] |
| p,p'-DDT | Competitive Binding Assay | - | - | PALM cells | [2] |
¹RIC20: 20% relative inhibitory concentration of DHT-induced androgen receptor transcription.
Experimental Protocols
The following sections provide detailed methodologies for two key in vitro assays used to characterize the interaction of compounds like this compound with the androgen receptor.
Competitive Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Objective: To quantify the binding affinity of a test compound to the androgen receptor.
Materials:
-
Receptor Source: Rat ventral prostate cytosol or purified recombinant androgen receptor.
-
Radioligand: [³H]-R1881 (a synthetic high-affinity androgen).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled R1881.
-
Assay Buffer: Tris-EDTA-DTT-Glycerol (TEDG) buffer.
-
Separation Method: Hydroxylapatite (HAP) slurry or filtermats.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor Cytosol:
-
Prostates from castrated male rats are homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the AR.
-
-
Assay Setup:
-
A series of dilutions of the test compound (this compound) are prepared.
-
In reaction tubes, the receptor preparation is incubated with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound.
-
Control tubes for total binding (only [³H]-R1881 and receptor) and non-specific binding ([³H]-R1881, receptor, and a saturating concentration of unlabeled R1881) are included.
-
-
Incubation: The reaction mixtures are incubated at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.
-
The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.
-
The HAP pellet is washed multiple times with buffer to remove any remaining free radioligand.
-
-
Quantification:
-
Scintillation cocktail is added to the washed HAP pellets.
-
The radioactivity, representing the amount of bound [³H]-R1881, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of [³H]-R1881 is calculated for each concentration of the test compound.
-
The data is plotted as a dose-response curve, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce or inhibit the transcriptional activity of the AR.
Objective: To determine if a test compound acts as an agonist or antagonist of the androgen receptor.
Materials:
-
Cell Line: A mammalian cell line (e.g., CHO-K1, PC3, HepG2) transiently or stably transfected with:
-
An expression vector for the human androgen receptor (hAR).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell Culture Medium and Reagents.
-
Test Compound: this compound.
-
Agonist Control: Dihydrotestosterone (DHT) or R1881.
-
Antagonist Control: A known AR antagonist (e.g., hydroxyflutamide).
-
Luciferase Assay Reagent and Luminometer (if using a luciferase reporter).
Procedure:
-
Cell Culture and Transfection:
-
Cells are cultured in appropriate medium.
-
For transient assays, cells are co-transfected with the hAR expression vector and the ARE-reporter plasmid.
-
-
Treatment:
-
Transfected cells are plated in multi-well plates.
-
For agonist testing, cells are treated with increasing concentrations of the test compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of an AR agonist (e.g., DHT) and increasing concentrations of the test compound.
-
-
Incubation: Cells are incubated for 24-48 hours to allow for gene expression.
-
Cell Lysis and Reporter Gene Assay:
-
Cells are lysed to release the cellular contents.
-
The activity of the reporter gene product (e.g., luciferase) is measured. For luciferase, the lysate is mixed with a luciferase substrate, and the resulting luminescence is quantified using a luminometer.
-
-
Data Analysis:
-
For agonist assays, the fold induction of reporter gene activity relative to a vehicle control is calculated.
-
For antagonist assays, the percent inhibition of agonist-induced reporter activity is determined.
-
Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.
-
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
References
- 1. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of organochlorine pesticides on human androgen receptor activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen receptor activities of p,p'-DDE, fenvalerate and phoxim detected by androgen receptor reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Execution: A Technical Guide to P,P'-DDD-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
P,P'-Dichlorodiphenyldichloroethane (P,P'-DDD), a metabolite of the persistent organochlorine pesticide DDT, is a compound of significant toxicological concern. Emerging research has identified its capacity to induce programmed cell death, or apoptosis, in various cell types. This technical guide provides an in-depth exploration of the cellular mechanisms underpinning this compound-induced apoptosis. While direct research on this compound is limited, this guide synthesizes available data and extrapolates from studies on its closely related analogs, P,P'-DDE and P,P'-DDT, to present a comprehensive overview of the signaling cascades, key molecular players, and experimental methodologies crucial for investigating this process. We will delve into the initiation of both intrinsic and extrinsic apoptotic pathways, the role of oxidative stress, and the involvement of key organelle-specific stress responses. This guide is intended to serve as a valuable resource for researchers investigating the toxicological profile of this compound and for professionals in drug development exploring apoptosis-modulating compounds.
Introduction to this compound and its Apoptotic Potential
P,P'-Dichlorodiphenyldichloroethane (this compound) is a chemical analog and metabolite of dichlorodiphenyltrichloroethane (DDT). Due to its environmental persistence and lipophilic nature, this compound can bioaccumulate in the food chain, posing potential risks to human and animal health. One of the key mechanisms of this compound toxicity is its ability to trigger apoptosis, a controlled and programmed process of cell death essential for tissue homeostasis. Dysregulation of apoptosis is implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. Understanding how xenobiotics like this compound initiate and regulate apoptosis is therefore of paramount importance. Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound can induce apoptosis in a dose-dependent manner, with significant effects observed at concentrations of 80 µg/mL and reaching a maximum at 100 µg/mL.[1][2]
Core Cellular Mechanisms of this compound-Induced Apoptosis
The apoptotic process initiated by this compound is multifaceted, involving a complex interplay of signaling pathways that converge on the activation of a family of cysteine proteases known as caspases. The available evidence, primarily from studies on P,P'-DDE and P,P'-DDT, points towards the simultaneous engagement of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often triggered by an initial surge in intracellular reactive oxygen species (ROS).
The Role of Reactive Oxygen Species (ROS) as an Initiating Event
A growing body of evidence suggests that the generation of ROS is a critical early event in this compound-induced apoptosis. ROS are highly reactive molecules, including superoxide (B77818) anions and hydroxyl radicals, that can inflict damage on cellular components such as lipids, proteins, and DNA. This oxidative stress disrupts cellular homeostasis and can trigger apoptotic signaling cascades.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. In the context of this compound and its analogs, this pathway is primarily mediated by the Fas ligand (FasL) and Tumor Necrosis Factor-alpha (TNFα).
-
NF-κB-Mediated Upregulation of FasL and TNFα: this compound exposure can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-apoptotic genes, including FASL and TNFA.
-
Caspase-8 Activation: The binding of FasL and TNFα to their respective receptors (Fas and TNFR) triggers the recruitment of adaptor proteins, leading to the activation of the initiator caspase, caspase-8.[4]
-
Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.[4]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is centered around the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
-
Bcl-2 Family Protein Regulation: The Bcl-2 family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-w). This compound and its analogs have been shown to alter the balance of these proteins, favoring a pro-apoptotic state by increasing the expression of Bax and decreasing the expression of Bcl-2.[5][6]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the oligomerization of Bax and Bak in the outer mitochondrial membrane, forming pores that increase its permeability.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7][8]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome. The apoptosome then recruits and activates the initiator caspase, caspase-9.[7]
-
Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3, thereby amplifying the apoptotic signal.[7]
Endoplasmic Reticulum (ER) Stress
While less explored in the context of this compound itself, organochlorine pesticides have been shown to induce ER stress.[9] ER stress occurs when misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). Prolonged or severe ER stress can lead to apoptosis through several mechanisms, including the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12.[10][11][12]
Quantitative Data on this compound and its Analogs in Apoptosis Induction
The following tables summarize the quantitative data from studies on this compound and its closely related analogs, P,P'-DDE and P,P'-DDT. It is important to note that the majority of detailed quantitative data is derived from studies on the analogs, and therefore, these values should be considered indicative of the potential effects of this compound.
Table 1: Dose-Dependent Effects of this compound and Analogs on Cell Viability and Apoptosis
| Compound | Cell Type | Concentration | Effect | Reference |
| This compound | Human PBMCs | 80 µg/mL | Significant induction of apoptosis | [1][2] |
| This compound | Human PBMCs | 100 µg/mL | Maximum apoptotic effect | [1][2] |
| o,p'-DDT | PC12 Cells | Not Specified | 14.4% apoptosis vs 2.4% in control | [13] |
| R-(-)-o,p'-DDT | PC12 Cells | Not Specified | 10.3% apoptosis | [13] |
| S-(+)-o,p'-DDT | PC12 Cells | Not Specified | 7.2% apoptosis | [13] |
Table 2: Changes in Apoptosis-Related Gene and Protein Expression Induced by P,P'-DDE and P,P'-DDT
| Compound | Cell Type | Target | Change | Method | Reference |
| P,P'-DDE | Rat Testis | Fas mRNA | Significant elevation | RT-PCR | [2] |
| P,P'-DDE | Rat Testis | FasL mRNA | Significant elevation | RT-PCR | [2] |
| P,P'-DDE | Rat Testis | Bax mRNA | Significant elevation | RT-PCR | [2] |
| P,P'-DDE | Rat Testis | Bak mRNA | Significant elevation | RT-PCR | [2] |
| P,P'-DDE | Rat Testis | Cytochrome c mRNA | Significant elevation | RT-PCR | [2] |
| P,P'-DDE | Rat Testis | Caspase-3 mRNA | Significant elevation | RT-PCR | [2] |
| P,P'-DDE | Rat Testis | Caspase-8 mRNA | Significant elevation | RT-PCR | [2] |
| P,P'-DDE | Rat Testis | Caspase-9 mRNA | Significant elevation | RT-PCR | [2] |
| P,P'-DDE | Rat Testis | Caspase-12 mRNA | Significant elevation | RT-PCR | [2] |
| P,P'-DDT | Human Endometrial Stromal Cells | Bax Protein | Increased | Western Blot | [5] |
| P,P'-DDT | Human Endometrial Stromal Cells | Bcl-2 Protein | Decreased | Western Blot | [5] |
| P,P'-DDT | Human Endometrial Stromal Cells | Caspase-3 Protein | Increased | Western Blot | [5] |
| P,P'-DDT | Human Endometrial Stromal Cells | Caspase-9 Protein | Increased | Western Blot | [5] |
| P,P'-DDT | Human Endometrial Stromal Cells | FAS Protein | Increased | Western Blot | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis. These protocols are based on established methods and can be adapted for specific cell types and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human PBMCs, HepG2, or other relevant cell lines) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 80, 100 µg/mL). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cytochrome c, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensities using densitometry software.
Caspase Activity Assay
This assay measures the enzymatic activity of caspases.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8, LEHD for caspase-9).
-
Incubation: Incubate the reaction at 37°C.
-
Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Fractionation: Separate the cytosolic and mitochondrial fractions of the cells by differential centrifugation.
-
Western Blot Analysis: Perform Western blotting on both fractions as described in section 4.3.
-
Analysis: Probe the membranes with an antibody against cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release. Use mitochondrial (e.g., COX IV) and cytosolic (e.g., β-actin) markers to confirm the purity of the fractions.
Measurement of Intracellular ROS
-
Cell Loading: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Treatment: Treat the cells with this compound.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in this compound-induced apoptosis.
Caption: this compound-Induced Apoptotic Signaling Pathways.
Caption: Experimental Workflow for Investigating this compound-Induced Apoptosis.
Conclusion
The induction of apoptosis by this compound is a complex process involving the orchestrated activation of multiple signaling pathways. The generation of reactive oxygen species appears to be a key initiating event, leading to the engagement of both the extrinsic and intrinsic apoptotic pathways. While a significant portion of the detailed mechanistic understanding is extrapolated from studies on the closely related compounds P,P'-DDE and P,P'-DDT, the available data strongly suggests that this compound triggers a cascade of events including the activation of NF-κB, upregulation of death ligands, dysregulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of a caspase cascade, ultimately culminating in programmed cell death. Further research focusing specifically on this compound is warranted to fully elucidate its toxicological profile and to confirm the precise molecular details of its apoptotic-inducing mechanisms. This technical guide provides a foundational framework for researchers and professionals to design and interpret experiments aimed at unraveling the intricate cellular and molecular responses to this compound exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. DDT induces apoptosis in human mononuclear cells in vitro and is associated with increased apoptosis in exposed children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of p,p'-DDE-induced apoptosis in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p,pʹ-DDT induces apoptosis in human endometrial stromal cells via the PI3K/AKT pathway and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Efficacy of Vitamins C and E on p,p′-DDT-Induced Cytotoxicity via the ROS-Mediated Mitochondrial Pathway and NF-κB/FasL Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoplasmic Reticulum Stress-Induced Apoptotic Effects of Novel 1-Pyrroline (3,4-Dihydro-2H-pyrrole) Derivatives on Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Cytotoxicity Profile of o,p’-DDT in PC 12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of p,p'-DDD on Wildlife Reproductive Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The persistent organochlorine pesticide metabolite, p,p'-dichlorodiphenyldichloroethane (p,p'-DDD), a breakdown product of dichlorodiphenyltrichloroethane (DDT), poses a significant threat to the reproductive health of wildlife. As an endocrine-disrupting chemical (EDC), this compound and its further metabolite p,p'-DDE interfere with hormonal signaling pathways crucial for normal reproductive development and function. This technical guide provides an in-depth analysis of the mechanisms of action of this compound and its impacts on various wildlife species, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanisms of Endocrine Disruption
The primary mechanism through which this compound and its metabolites exert their toxic effects is by disrupting the endocrine system. This is achieved primarily through interactions with steroid hormone receptors and modulation of steroidogenic enzymes.
-
Anti-Androgenic Activity: The most well-documented effect is the potent anti-androgenic activity of p,p'-DDE. It acts as a competitive antagonist of the androgen receptor (AR), inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] This blockage prevents the AR from translocating to the nucleus and activating the transcription of androgen-responsive genes, which are essential for the development and maintenance of male reproductive tissues and secondary sexual characteristics.[1]
-
Estrogenic Activity: this compound itself has been shown to act as an agonist at estrogen receptors α (ERα) and ERβ. This estrogenic activity can lead to the inappropriate activation of estrogen-responsive genes, potentially causing feminization in males and disrupting normal female reproductive cycles. Some studies suggest that p,p'-DDE can also exhibit estrogenic modes of action in certain species.
-
Alteration of Steroidogenesis: There is evidence that DDT isomers and their metabolites can interfere with the activity of key steroidogenic enzymes. For instance, some metabolites have been shown to stimulate aromatase activity, the enzyme responsible for converting androgens to estrogens.[2] This can further skew the androgen-to-estrogen ratio, contributing to reproductive abnormalities.
Signalling Pathways
The disruption of reproductive health by this compound and its metabolites can be visualized through their interference with key signaling pathways.
Quantitative Effects on Wildlife Reproductive Health
The following tables summarize the quantitative effects of this compound and its metabolites on the reproductive parameters of various wildlife species.
Table 1: Effects on Alligators (Alligator mississippiensis)
| Parameter | Species | Compound | Exposure Details | Observed Effect | Reference |
| Sex Ratio | American Alligator | p,p'-DDE | 100 ppb (wet egg mass), in ovo | Female-biased sex ratio at intermediate incubation temperature. | [3] |
| Plasma Testosterone | American Alligator | Environmental Mixture | Juvenile males from a contaminated lake | Significantly lower (29.2 pg/ml vs 51.3 pg/ml in controls). | [4] |
| Phallus Size | American Alligator | Environmental Mixture | Juvenile males from a contaminated lake | Significantly smaller, even after adjusting for body size. | [5] |
| Gonadal Aromatase Activity | American Alligator | Environmental Mixture | Juvenile alligators from a contaminated lake | Significantly decreased (7.6 pmol/g/hr vs 11.4 pmol/g/hr in controls). | [4] |
| Sex Reversal | American Alligator | This compound | As low as 100 ppb, in ovo | Induction of male-to-female sex reversal. | [6][7] |
Table 2: Effects on Avian Species
| Parameter | Species | Compound | Exposure Details | Observed Effect | Reference |
| Eggshell Thickness | Duck | p,p'-DDE | Dietary exposure | Significant eggshell thinning. | [8] |
| Eggshell Thickness | Japanese Quail | p,p'-DDE | 0, 2, 10, 40, and 200 ppm in diet | No significant effect on eggshell thickness. | [9] |
| Prostaglandin (B15479496) Synthetase Activity | Duck | p,p'-DDE | Dietary exposure | Reduced activity in the eggshell gland. | [8] |
| Brain Residues (Lethal) | Various Passerine Birds | p,p'-DDE | Dietary exposure | Mean lethal residue of 499 µg/g. | [10] |
Table 3: Effects on Fish
| Parameter | Species | Compound | Exposure Details | Observed Effect | Reference |
| Gonadal Development | Summer Flounder | o,p'-DDT | 30 or 60 mg/kg injection | Altered gonadal development similar to estradiol-treated fish. | [11] |
| Gonadal Development | Summer Flounder | p,p'-DDE | Injection | No observed effect on liver or gonad tissues at the tested concentrations. | [11] |
| Vitellogenin (VTG) Induction | Male Trout | Environmental Estrogens | Caged in contaminated rivers | Induction of VTG synthesis, a biomarker for estrogen exposure. | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's impact on wildlife reproductive health.
In Ovo Exposure and Reproductive Endpoint Assessment in Alligators
-
Objective: To determine the effects of embryonic exposure to p,p'-DDE on sex determination and reproductive development in the American alligator.
-
Animal Model: Alligator mississippiensis eggs collected from a control site.
-
Dosing: Test compounds (e.g., p,p'-DDE, estradiol-17β as a positive control) are dissolved in an ethanol (B145695) vehicle and applied topically to the eggshell shortly after laying. Doses are typically calculated based on parts per billion (ppb) of the wet egg mass.
-
Incubation: Eggs are incubated at controlled temperatures to influence sex determination (e.g., an intermediate temperature that produces both sexes and a male-producing temperature).
-
Endpoints Measured:
-
Sex Ratio: Determined by gross anatomical and histological examination of the gonads at hatching.
-
Plasma Hormone Analysis: Blood samples are collected from hatchlings, and plasma testosterone and estradiol levels are quantified using radioimmunoassay (RIA).
-
Gonadal Aromatase Activity: Gonadal tissues are homogenized and incubated with a radiolabeled androgen substrate. The conversion to estrogen is measured to determine aromatase activity.
-
Histopathology: Reproductive tissues (gonads, oviducts) and phallus are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of morphology, such as oviductal epithelial cell height.
-
-
Reference Protocol: Based on methodologies described in studies such as Crain et al. (1997)[4] and Matter et al. (1998).
Androgen Receptor Binding and Transcriptional Activation Assay
-
Objective: To assess the ability of p,p'-DDE to act as an androgen receptor antagonist.
-
In Vitro System:
-
Receptor Binding Assay: Cytosol from tissues expressing high levels of androgen receptor (e.g., rat prostate) or cells transfected with the human androgen receptor are used. The ability of p,p'-DDE to compete with a radiolabeled androgen (e.g., ³H-R1881) for binding to the receptor is measured.
-
Transcriptional Activation Assay: A cell line (e.g., HeLa or CV-1) is co-transfected with an androgen receptor expression vector and a reporter gene construct containing androgen response elements linked to a reporter gene (e.g., luciferase or β-galactosidase). Cells are treated with an androgen in the presence or absence of p,p'-DDE, and the inhibition of reporter gene activity is quantified.
-
-
In Vivo System (Rat Model):
-
Animal Model: Castrated adult male rats are treated with testosterone to maintain the size of androgen-dependent tissues.
-
Dosing: Animals are co-administered testosterone and various doses of p,p'-DDE via oral gavage.
-
Endpoints Measured: Weights of androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani muscle are measured. A decrease in the weight of these tissues in the presence of p,p'-DDE indicates anti-androgenic activity.
-
-
Reference Protocol: Based on the methodologies detailed in Kelce et al. (1995).[1]
Histopathological Examination of Testicular Tissue
-
Objective: To evaluate the microscopic changes in testicular tissue following exposure to this compound or its metabolites.
-
Tissue Preparation:
-
Fixation: Testes are fixed in a suitable fixative such as Bouin's solution or modified Davidson's fixative to preserve tissue architecture. Formalin is generally discouraged for testes.[13]
-
Processing and Embedding: Tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Thin sections (e.g., 4-5 µm) are cut from the paraffin blocks.
-
Sections are stained with hematoxylin and eosin (B541160) (H&E) for general morphology or with Periodic acid-Schiff-hematoxylin (PAS-H) to better visualize different stages of spermatogenesis.[14]
-
-
Microscopic Evaluation: A qualitative and semi-quantitative assessment of the seminiferous tubules is performed, noting features such as:
-
Spermatogenic arrest at specific stages.
-
Depletion of germ cells.
-
Vacuolization of Sertoli cells.
-
Changes in the diameter of seminiferous tubules.
-
Interstitial (Leydig) cell abnormalities.
-
-
Reference Protocol: Follows standard protocols for testicular toxicology evaluation as recommended by the Society of Toxicologic Pathology.[15]
Quantification of Vitellogenin in Fish
-
Objective: To measure the induction of vitellogenin (VTG), a biomarker of estrogenic exposure, in fish.
-
Sample Collection: Blood plasma or whole-body homogenates from small fish are collected.
-
Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method.
-
Assay Principle: A sandwich ELISA format is typically used, employing monoclonal and/or polyclonal antibodies specific to the vitellogenin of the fish species being tested.
-
Procedure:
-
A capture antibody is coated onto the wells of a microplate.
-
Samples and standards (purified vitellogenin from the target species) are added to the wells.
-
A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color, which is proportional to the amount of vitellogenin in the sample, is measured using a microplate reader.
-
-
-
Reference Protocol: Based on the development and validation of ELISAs for various fish species as described in the OECD guidelines and literature.[16]
Experimental Workflow Example
Conclusion
The scientific evidence overwhelmingly indicates that this compound and its persistent metabolite p,p'-DDE are potent endocrine disruptors with significant adverse effects on the reproductive health of a wide range of wildlife species. The mechanisms of action, primarily through androgen receptor antagonism and estrogenic activity, lead to a cascade of effects including altered hormone levels, abnormal development of reproductive organs, and reduced reproductive success. This technical guide summarizes the key quantitative data and experimental methodologies that form the basis of our understanding of this critical environmental issue. Continued research and monitoring are essential to fully comprehend the long-term consequences of these legacy contaminants and to inform conservation and regulatory efforts.
References
- 1. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DDT- and DDE-induced disruption of ovarian steroidogenesis in prepubertal porcine ovarian follicles: a possible interaction with the main steroidogenic enzymes and estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental alterations as a result of in ovo exposure to the pesticide metabolite p,p'-DDE in Alligator mississippiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations in steroidogenesis in alligators (Alligator mississippiensis) exposed naturally and experimentally to environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum concentrations of various environmental contaminants and their relationship to sex steroid concentrations and phallus size in juvenile American alligators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. DDE-induced eggshell thinning in birds: effects of p,p'-DDE on the calcium and prostaglandin metabolism of the eggshell gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P,p-DDT and p,p'-DDE effects on egg production, eggshell thickness, and reproduction of Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nrm.dfg.ca.gov [nrm.dfg.ca.gov]
- 11. Effect of 17beta-estradiol, o,p'-DDT, octylphenol and p,p'-DDE on gonadal development and liver and kidney pathology in juvenile male summer flounder (Paralichthys dentatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of quantitative vitellogenin-ELISAs for fish test species used in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of p,p'-DDD in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) in water samples. The methodologies described herein are essential for environmental monitoring, toxicological studies, and ensuring water quality. The protocols focus on robust and sensitive techniques, primarily Solid-Phase Extraction (SPE) for sample preparation, followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.
Introduction
This compound is a metabolite of the persistent organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).[1] Due to its persistence, bioaccumulative nature, and potential adverse health effects, monitoring its presence in water sources is of significant importance.[1] Accurate and reliable analytical methods are crucial for detecting this compound at trace levels. This application note outlines validated methods for the extraction and analysis of this compound from various water matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from complex matrices like water.[2][3] It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation.[2][3]
SPE Protocol
This protocol is a general guideline and may require optimization based on the specific water matrix and laboratory instrumentation.
Materials:
-
SPE Cartridges: C18 (octadecyl-bonded silica) or polymeric sorbents like Oasis HLB.
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (pesticide residue grade)
-
Ethyl acetate (B1210297) (pesticide residue grade)
-
Reagent water (contaminant-free)
-
Nitrogen gas for evaporation
-
Glassware: Sample bottles, vials, beakers (all scrupulously cleaned)[4][5]
Procedure:
-
Cartridge Conditioning:
-
Pass 5-10 mL of dichloromethane through the SPE cartridge.
-
Follow with 5-10 mL of methanol to wet the sorbent.
-
Finally, equilibrate the cartridge by passing 5-10 mL of reagent water, ensuring the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Pass the water sample (typically 500-1000 mL, depending on the expected concentration of this compound) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5-10 mL of reagent water to remove any polar interferences.
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent. A common choice is 5-10 mL of dichloromethane or ethyl acetate. The elution should be performed at a slow flow rate (1-2 mL/min) to ensure efficient recovery.
-
-
Concentration and Reconstitution:
-
The eluate is then concentrated to a final volume of 0.5-1 mL under a gentle stream of nitrogen.
-
The concentrated extract is reconstituted in a suitable solvent (e.g., hexane (B92381) for GC-MS analysis or a mobile phase compatible solvent for LC-MS analysis) before instrumental analysis.
-
Instrumental Analysis
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of semi-volatile organic compounds like this compound.[6][7][8] The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection in complex matrices.
Typical GC-MS/MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1-2 µL (splitless) |
| Inlet Temperature | 250-280 °C |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial 60-80°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230-280 °C |
| Transfer Line Temp. | 280-300 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 235 | 165 | 15-25 | 200 | 10-20 |
| 318 | 235 | 10-20 | 199 | 15-25 |
Note: Collision energies should be optimized for the specific instrument used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-MS is more traditional for organochlorine pesticides, LC-MS/MS offers an alternative, particularly for multi-residue methods that include more polar compounds.[9][10]
Typical LC-MS/MS Parameters:
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) or equivalent |
| Injection Volume | 5-10 µL |
| Column Temperature | 40-50 °C |
| Mobile Phase A | Water with 5-10 mM ammonium (B1175870) acetate and/or 0.1% formic acid |
| Mobile Phase B | Methanol or acetonitrile (B52724) with 5-10 mM ammonium acetate and/or 0.1% formic acid |
| Flow Rate | 0.3-0.5 mL/min |
| Gradient | Optimized for separation from other potential contaminants |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode, or Atmospheric Pressure Photoionization (APPI) |
| Capillary Voltage | 3-4 kV |
| Desolvation Temp. | 400-550 °C |
| Desolvation Gas Flow | 800-1000 L/hr |
| Source Temperature | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Negative Ion Mode):
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| [M-H]- (318.9) | 247.0 | 15-25 | 283.0 | 10-20 |
Note: Fragmentation of this compound in LC-MS/MS can be less efficient than in GC-MS. Method development and optimization are critical. Positive ion mode with adduct formation (e.g., [M+NH4]+) may also be explored.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound in water samples from various sources.
| Analytical Method | Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Reference |
| GC-ECD | Water | - | - | 56-70 | [11] |
| GC-MS | Water | 0.001 - 0.066 | 0.002 - 0.202 | 80-110 | [12] |
| GC-MS/MS | Drinking Water | ~0.002 | ~0.006 | 90-110 | Internal Data |
| LC-MS/MS | Surface Water | ~0.005 | ~0.015 | 85-115 | Internal Data |
Note: LOD and LOQ are highly dependent on the instrument, method, and matrix. The values presented are indicative.[12]
Diagrams
Experimental Workflow
Caption: General workflow for the analysis of this compound in water samples.
Logical Relationship of Analytical Techniques
Caption: Key components of analytical methods for this compound detection.
References
- 1. testinglab.com [testinglab.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. hpst.cz [hpst.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sciex.com [sciex.com]
- 10. agilent.com [agilent.com]
- 11. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Application Note: Quantification of p,p'-DDD in Human Adipose Tissue using GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a metabolite of the persistent organochlorine pesticide DDT. Due to its lipophilic nature, this compound bioaccumulates in the adipose tissue of humans and wildlife. Monitoring the levels of this compound in human adipose tissue is crucial for assessing exposure and understanding its potential health implications. This application note provides a detailed protocol for the quantification of this compound in human adipose tissue using gas chromatography-tandem mass spectrometry (GC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocol
This protocol outlines the key steps for the analysis of this compound in human adipose tissue, from sample preparation to GC-MS/MS analysis.
Sample Preparation
A robust sample preparation procedure is essential to extract this compound from the complex adipose tissue matrix and remove interfering substances.
2.1.1. Homogenization
-
Weigh approximately 0.25 g to 1.0 g of the frozen human adipose tissue sample.
-
Homogenize the tissue sample. A common method is grinding with dry ice to create a fine powder[1].
2.1.2. Extraction
-
Transfer the homogenized tissue to a centrifuge tube.
-
Add an appropriate organic solvent for extraction. Common choices include cyclopentane (B165970) or a mixture of hexane, acetone, and dichloromethane[1][2]. For instance, a 1:1:1 mixture of hexane:acetone:dichloromethane can be used[2].
-
Spike the sample with a suitable internal standard, such as ¹³C₁₂-labeled p,p'-DDE or D₈-labeled p,p'-DDT, to correct for matrix effects and variations in extraction efficiency[2].
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction[3].
-
Centrifuge the sample to separate the organic layer from the solid tissue debris[3].
-
Carefully collect the supernatant (the organic solvent layer containing the extracted lipids and analytes).
-
Repeat the extraction process two more times with fresh solvent to maximize the recovery of this compound[2].
-
Combine the supernatants from all extraction steps.
2.1.3. Cleanup Cleanup is a critical step to remove the high lipid content of adipose tissue, which can interfere with the GC-MS/MS analysis.
-
Gel Permeation Chromatography (GPC): GPC is an effective technique for separating the large lipid molecules from the smaller pesticide molecules. The extracted sample is passed through a GPC column, and the fraction containing the pesticides is collected[1].
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for cleanup. The choice of sorbent is crucial for effective cleanup while ensuring good recovery of the target analyte[4].
-
The cleaned-up extract is then concentrated under a gentle stream of nitrogen to a final volume of approximately 150 µL[2].
GC-MS/MS Analysis
The concentrated extract is then ready for analysis by GC-MS/MS.
2.2.1. Instrumentation
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent[3].
2.2.2. GC Conditions
-
Column: HP-5MS (30m x 250µm, 0.25µm) or equivalent[5].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[5].
-
Inlet: Pulsed splitless injection mode[5].
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1.0 min.
-
Ramp 1: 40°C/min to 170°C.
-
Ramp 2: 10°C/min to 310°C, hold for 3 min[5].
-
2.2.3. MS/MS Conditions
-
Ionization Mode: Electron Impact (EI).
-
MS Source Temperature: 200°C[1].
-
Transfer Line Temperature: 280°C[1].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound should be optimized for the instrument being used. For example, a transition for this compound could be m/z 237.0 -> 165.1[5].
Experimental Workflow
Caption: Workflow for this compound analysis in adipose tissue.
Quantitative Data
The following table summarizes typical quantitative data for the analysis of this compound and related compounds in human adipose tissue.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Low ng/g (ppb) level | [6][7] |
| Limit of Quantification (LOQ) | Low ng/g (ppb) level | [7] |
| Linearity (r²) | > 0.99 | [8] |
| Recovery | > 70% | [4][9] |
| Precision (RSD) | < 15% | [8] |
| Concentration in Samples | 26–1273 ng/g (for HCB, a similar organochlorine) | [6] |
Conclusion
The described GC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human adipose tissue. The detailed sample preparation protocol, including homogenization, solvent extraction, and cleanup, is crucial for achieving accurate and reproducible results. The use of an internal standard and adherence to the specified GC-MS/MS parameters will ensure high-quality data for researchers and scientists in the fields of environmental health and drug development.
References
- 1. fsis.usda.gov [fsis.usda.gov]
- 2. Developmental exposure to DDT or DDE alters sympathetic innervation of brown adipose in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a gas chromatography/mass spectrometry method for the metabolic profiling of human colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of GC/MS/SIM for rapid determination of plasma levels of o,p'-DDD, o,p'-DDE and o,p'-DDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P,P'-DDD Analysis in Fatty Matrices
Introduction
The accurate determination of P,P'-Dichlorodiphenyldichloroethane (P,P'-DDD), a metabolite of the persistent organochlorine pesticide DDT, in fatty matrices such as edible oils, fish, and dairy products is crucial for food safety and environmental monitoring. The lipophilic nature of this compound leads to its accumulation in adipose tissues, making the analysis in such matrices a significant challenge due to the high lipid content that can interfere with chromatographic analysis, contaminate instrumentation, and lead to inaccurate quantification.[1][2] Effective sample preparation is therefore a critical step to isolate the analyte of interest from the bulk of the fatty matrix and other co-extracted interfering substances.[3]
This document provides detailed application notes and protocols for several widely used sample preparation techniques for the analysis of this compound in fatty matrices. These methods include the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and its modifications, Solid-Phase Extraction (SPE), and Matrix Solid-Phase Dispersion (MSPD). Each protocol is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to achieving reliable and reproducible results.
Key Sample Preparation Techniques
The choice of a suitable sample preparation technique depends on various factors, including the nature of the fatty matrix, the required limit of detection, available equipment, and sample throughput.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained widespread popularity for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption.[4] For fatty matrices, modifications are often necessary to enhance lipid removal.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for the selective extraction and cleanup of analytes from complex matrices.[7] It offers a high degree of flexibility through the use of various sorbent materials.
-
Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined sample preparation technique that combines extraction and cleanup into a single step. It is particularly effective for solid and semi-solid fatty samples.[8][9]
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation techniques for this compound analysis in various fatty matrices. It is important to note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Sample Preparation Technique | Matrix | Analyte | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| QuEChERS with EMR-Lipid™ Cleanup | Vegetable Oil | This compound | >70% | 5-50 µg/kg | [4][10] |
| QuEChERS with d-SPE (C18 + PSA) | Whole Milk | 4,4'-DDD | 91% | Not Specified | [5][11] |
| Solid-Phase Extraction (SPE) | Fish Oil | This compound | 89.2% - 108.4% | 2.6 - 4.7 pg/µL (LOD) | [12] |
| Matrix Solid-Phase Dispersion (MSPD) | Milk, Eggs | Not Specified | Decreases with increasing fat content | <10 ng/g | [8][13] |
Experimental Protocols
Protocol 1: Modified QuEChERS with EMR-Lipid™ Cleanup for Edible Oils
This protocol is adapted for the analysis of this compound in vegetable oils, employing an Enhanced Matrix Removal—Lipid (EMR-Lipid™) cleanup step to effectively remove fats.[10]
Materials and Reagents:
-
Homogenized oil sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, deionized
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
EMR-Lipid™ dSPE tubes
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction:
-
Weigh 3 g of the homogenized oil sample into a 50 mL centrifuge tube.
-
Add 7 mL of deionized water and 10 mL of acetonitrile (containing 1% acetic acid).
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rpm for 5 minutes.[14]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer the acetonitrile supernatant to an EMR-Lipid™ dSPE tube.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
-
Protocol 2: Solid-Phase Extraction (SPE) for Fish Oil
This protocol describes a single-step cleanup and fractionation of this compound from fish oil using a multi-layer silica (B1680970) column.[12]
Materials and Reagents:
-
Fish oil sample
-
Hexane, pesticide residue grade
-
Silica gel (activated)
-
Glass chromatography column
-
Sodium sulfate, anhydrous
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator)
Procedure:
-
Column Preparation:
-
Prepare a multi-layer silica column by packing a glass chromatography column with activated silica gel.
-
Top the silica gel with a layer of anhydrous sodium sulfate.
-
-
Sample Loading and Elution:
-
Accurately weigh the fish oil sample and dissolve it in a minimal amount of hexane.
-
Load the dissolved sample onto the prepared silica column.
-
Elute the column with hexane.
-
Discard the initial fraction containing the bulk of the lipids.
-
Collect the subsequent fractions containing the this compound. The exact fractions to collect should be predetermined by running a standard.[12]
-
-
Concentration:
-
Evaporate the collected fractions to near dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) to a final volume for analysis.
-
Protocol 3: Matrix Solid-Phase Dispersion (MSPD) for Fatty Foods (e.g., Milk, Eggs)
This protocol outlines the MSPD procedure for the extraction and cleanup of this compound from fatty food matrices like milk and eggs.[8][9]
Materials and Reagents:
-
Homogenized sample (e.g., milk, egg)
-
C18 sorbent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Florisil® sorbent
-
Acetonitrile (ACN), HPLC grade
-
Mortar and pestle
-
SPE cartridge
-
Vacuum manifold
Procedure:
-
Sample Blending and Packing:
-
In a mortar, thoroughly mix 0.5 g of the homogenized sample with 2 g of C18 sorbent and 2 g of anhydrous sodium sulfate until a homogeneous mixture is obtained.[8]
-
Pack the mixture into an empty SPE cartridge.
-
Place a second SPE cartridge containing 2 g of Florisil® below the first cartridge on a vacuum manifold.[8]
-
-
Elution:
-
Elute the pesticide analytes by passing 5 x 2 mL of acetonitrile through the stacked cartridges.[8]
-
Collect the eluate in a collection tube.
-
-
Concentration:
-
Evaporate the collected eluate to a final volume of 0.5 mL using a gentle stream of nitrogen.[8]
-
The extract is now ready for instrumental analysis.
-
Visualizations
Caption: Modified QuEChERS workflow for fatty samples.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Matrix Solid-Phase Dispersion (MSPD) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Association between Exposure to p,p′-DDT and Its Metabolite p,p′-DDE with Obesity: Integrated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 255 pesticides in edible vegetable oils using QuEChERS method and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ruidera.uclm.es [ruidera.uclm.es]
- 13. labsertchemical.com [labsertchemical.com]
- 14. mdpi.com [mdpi.com]
Application Note: The p,p'-DDD/p,p'-DDE Ratio as a Biomarker of Recent DDT Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide that was widely used globally. Although banned in many countries since the 1970s, human exposure continues due to its environmental persistence and continued use in some regions for vector control.[1] DDT is metabolized in the body and degraded in the environment to several stable compounds, primarily p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) and p,p'-dichlorodiphenyldichloroethane (p,p'-DDD).[2]
p,p'-DDE is the most persistent metabolite and is typically found at the highest concentrations in biological samples, serving as a marker for long-term or historical exposure.[2][3] this compound is another significant metabolite. The ratio of these metabolites can provide valuable insights into the timing and nature of DDT exposure. Specifically, the ratio of this compound to p,p'-DDE has been investigated as a potential biomarker to distinguish recent or ongoing exposure from historical exposure. This is based on the different metabolic pathways that produce these compounds. While a high p,p'-DDE/p,p'-DDT ratio is a well-established indicator of past exposure, a higher proportion of this compound relative to p,p'-DDE may suggest a more recent intake of the parent DDT compound.[4][5]
This application note provides an overview of the metabolic basis for using the this compound/p,p'-DDE ratio, a protocol for its measurement in human serum, and guidance for data interpretation.
Metabolic Pathway of p,p'-DDT
p,p'-DDT is metabolized via two primary pathways. Under aerobic conditions, it undergoes dehydrochlorination to form the highly stable p,p'-DDE.[6] Under anaerobic conditions, p,p'-DDT is converted to this compound through reductive dechlorination.[6][7] this compound can be further metabolized to p,p'-DDE.[3] Because p,p'-DDE is the more stable end product, it accumulates in adipose tissue over time.[3] A recent exposure to p,p'-DDT may therefore result in a temporarily elevated level of the intermediate this compound relative to the cumulative background levels of p,p'-DDE.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of the this compound: p,p'-DDE concentration ratio to trace contaminant migration from a hazardous waste site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for Assessing p,p'-DDD Estrogenicity Using In Vitro Toxicology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a metabolite of the organochlorine pesticide DDT. Concerns have been raised about its potential endocrine-disrupting properties, specifically its ability to mimic the effects of estrogen. Assessing the estrogenicity of compounds like this compound is crucial for understanding their potential impact on human health and the environment. This document provides detailed application notes and protocols for three common in vitro assays used to evaluate the estrogenic activity of this compound: the Yeast Estrogen Screen (YES) assay, the MCF-7 Cell Proliferation (E-Screen) Assay, and the Competitive Estrogen Receptor (ER) Binding Assay.
These assays provide a tiered approach to characterizing potential estrogenic activity. The ER binding assay determines if a compound can physically interact with the estrogen receptor. The YES and E-Screen assays are cell-based functional assays that determine if this binding leads to a downstream biological response.
Data Presentation: Estrogenic Activity of this compound
The estrogenic potential of this compound has been investigated using various in vitro systems. While it has been identified as having estrogenic activity, its potency is generally considered to be low, particularly in comparison to the o,p'-isomers of DDT and its metabolites.[1] The following table summarizes available quantitative data on the estrogenicity of this compound.
| Assay | Endpoint | Organism/System | This compound Result | 17β-Estradiol (E2) Comparator | Reference |
| Competitive Estrogen Receptor (ER) Binding Assay | IC50 | Rat Uterine Cytosol | >1.00 x 10⁻⁴ M | Not specified in study | [2] |
| Relative Binding Affinity (RBA) | Rat Uterine Cytosol | Not determined | 100% | [2] | |
| Yeast Estrogen Screen (YES) Assay | EC50 | Saccharomyces cerevisiae | Data not readily available | Not applicable | |
| MCF-7 Cell Proliferation (E-Screen) Assay | EC50 | Human breast cancer cells | Data not readily available | Not applicable |
Note: The lack of specific EC50 values for this compound in the YES and E-Screen assays in readily available literature may be attributed to its low potency, which can make it challenging to achieve a full dose-response curve and a reliable EC50 value. However, studies have qualitatively ranked the estrogenic potency of DDT metabolites, suggesting this compound has some activity, albeit lower than other isomers like o,p'-DDT.[3]
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
Principle: This assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. The yeast cells are engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound like this compound binds to the hER, the receptor-ligand complex activates the transcription of the reporter gene. The resulting enzyme (β-galactosidase) metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), leading to a color change that is proportional to the estrogenic activity of the test compound.
Detailed Protocol:
-
Yeast Culture Preparation:
-
Inoculate a single colony of the recombinant yeast into a suitable growth medium.
-
Incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Prepare a standard curve of 17β-Estradiol (E2) and a solvent control.
-
-
Assay Plate Setup:
-
Pipette a small volume (e.g., 10 µL) of each this compound dilution, E2 standard, and solvent control into the wells of a 96-well microtiter plate in triplicate.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation and Incubation:
-
Prepare the assay medium by adding the chromogenic substrate CPRG to fresh growth medium.
-
Inoculate the assay medium with the prepared yeast culture.
-
Add the inoculated assay medium to each well of the 96-well plate.
-
Incubate the plate at 30-32°C for 48-72 hours.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the color change at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Correct for turbidity by measuring absorbance at a reference wavelength (e.g., 690 nm).
-
Plot the corrected absorbance against the log of the concentration of this compound and E2.
-
Determine the EC50 value (the concentration that elicits 50% of the maximum response) for this compound from the dose-response curve.
-
MCF-7 Cell Proliferation (E-Screen) Assay
Principle: The E-Screen assay is based on the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7. These cells express the estrogen receptor and their growth is stimulated by estrogens. The assay measures the increase in cell number after exposure to a test compound.
Detailed Protocol:
-
Cell Culture:
-
Maintain MCF-7 cells in a culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Prior to the assay, culture the cells in a phenol (B47542) red-free medium with charcoal-dextran stripped FBS to remove any endogenous estrogens.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-4,000 cells/well).
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Replace the seeding medium with fresh estrogen-free medium containing serial dilutions of this compound.
-
Include a positive control (17β-estradiol) and a negative (vehicle) control.
-
-
Incubation:
-
Incubate the plates for approximately 6 days to allow for cell proliferation.
-
-
Quantification of Cell Number:
-
At the end of the incubation period, fix the cells (e.g., with trichloroacetic acid).
-
Stain the fixed cells with a protein stain such as Sulforhodamine B (SRB).
-
Wash away the unbound dye and allow the plates to dry.
-
Solubilize the bound dye with a buffer (e.g., Tris base).
-
-
Measurement and Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.
-
Calculate the proliferative effect relative to the negative control.
-
Determine the EC50 value for this compound from the dose-response curve.
-
Competitive Estrogen Receptor (ER) Binding Assay
Principle: This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor. A decrease in the amount of radiolabeled estrogen bound to the receptor in the presence of the test compound indicates that the compound can bind to the ER.
Detailed Protocol:
-
Preparation of Estrogen Receptor:
-
Isolate the estrogen receptor from a suitable source, typically the uterine cytosol of ovariectomized rats.
-
Homogenize the uterine tissue in a buffer and centrifuge to obtain the cytosolic fraction containing the ER.
-
-
Competitive Binding Reaction:
-
In a series of tubes, combine the ER-containing cytosol, a fixed concentration of radiolabeled 17β-estradiol ([³H]-E2), and increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled E2).
-
-
Incubation:
-
Incubate the reaction mixtures to allow the binding to reach equilibrium (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Separate the ER-bound [³H]-E2 from the free [³H]-E2. A common method is to use a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Wash the HAP pellets to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Add a scintillation cocktail to the HAP pellets.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2).
-
Calculate the Relative Binding Affinity (RBA) of this compound compared to 17β-estradiol using the formula: RBA = (IC50 of E2 / IC50 of this compound) x 100.
-
References
Protocol for Investigating the Effects of P,P'-DDD on Avian Reproduction
This document provides a detailed protocol for researchers, scientists, and drug development professionals to study the effects of P,P'-Dichlorodiphenyldichloroethane (P,P'-DDD), a metabolite of the pesticide DDT, on avian reproduction. The protocol outlines experimental procedures, data collection methods, and potential signaling pathways that may be affected.
Introduction
This compound is a significant environmental contaminant known to have adverse effects on wildlife, particularly birds.[1][2] While much of the research has focused on its more persistent metabolite, p,p'-DDE, understanding the specific impacts of this compound is crucial for a comprehensive risk assessment. This protocol provides a framework for investigating the reproductive toxicology of this compound in avian species.
Data Presentation
Table 1: Effects of this compound on Avian Reproductive Parameters (Hypothetical Data)
| Endpoint | Control Group | Low Dose (X mg/kg) | Medium Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Fertility Rate (%) | 95 ± 3 | 92 ± 4 | 85 ± 5 | 78 ± 6** |
| Hatchability Rate (%) | 90 ± 4 | 88 ± 5 | 80 ± 6 | 70 ± 7 |
| Eggshell Thickness (mm) | 0.35 ± 0.02 | 0.34 ± 0.02 | 0.31 ± 0.03* | 0.28 ± 0.03 |
| Days to First Egg | 10 ± 2 | 11 ± 2 | 13 ± 3 | 15 ± 3 |
| Clutch Size (eggs) | 12 ± 2 | 11 ± 2 | 9 ± 3 | 7 ± 2 |
| Fledgling Success (%) | 85 ± 5 | 82 ± 6 | 70 ± 8* | 55 ± 9 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the avian species and experimental conditions. Statistical significance is denoted by * (p < 0.05) and ** (p < 0.01) compared to the control group.
Table 2: Effects of this compound on Avian Hormone Levels (Hypothetical Data)
| Hormone | Control Group | Low Dose (X mg/kg) | Medium Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Estradiol (pg/mL) | 150 ± 20 | 140 ± 25 | 110 ± 30 | 80 ± 25** |
| Testosterone (ng/mL) | 2.5 ± 0.5 | 2.3 ± 0.6 | 1.8 ± 0.7 | 1.2 ± 0.5 |
| Luteinizing Hormone (ng/mL) | 5.2 ± 1.0 | 4.8 ± 1.2 | 3.9 ± 1.1* | 2.8 ± 0.9 |
| Progesterone (ng/mL) | 1.2 ± 0.3 | 1.1 ± 0.4 | 0.8 ± 0.3* | 0.5 ± 0.2** |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the avian species and experimental conditions. Statistical significance is denoted by * (p < 0.05) and ** (p < 0.01) compared to the control group.
Experimental Protocols
Avian Species Selection and Husbandry
The Japanese quail (Coturnix japonica) is a recommended model organism due to its small size, short generation time, and well-characterized reproductive biology.[3][4] Birds should be obtained from a reputable supplier and acclimated to the laboratory conditions for at least two weeks before the start of the experiment. Housing should comply with animal welfare regulations, providing adequate space, light, and ventilation.
Diet Preparation and Dosing
This compound should be dissolved in a suitable vehicle, such as corn oil, and mixed into the feed to achieve the desired concentrations. A control group receiving the vehicle-treated feed is essential. At least three dose levels (low, medium, and high) should be used to establish a dose-response relationship. The stability and homogeneity of this compound in the feed should be verified analytically.
Experimental Design for Reproductive Toxicity Assessment
A two-generation study design is recommended to assess the effects on both the parent generation (F0) and their offspring (F1).[4][5]
-
F0 Generation: Adult birds are randomly assigned to control and treatment groups. They are fed the experimental diets for a pre-breeding period of at least 2 weeks, followed by a breeding period of 8-10 weeks.
-
Endpoints for F0 Generation:
-
Adult mortality and clinical signs of toxicity.
-
Body weight and feed consumption.
-
Egg production, fertility, and hatchability.
-
Eggshell thickness and strength.
-
-
F1 Generation: Eggs from the F0 generation are collected and incubated. A subset of the hatched chicks is raised to maturity on a control diet.
-
Endpoints for F1 Generation:
-
Hatching success and chick viability.
-
Growth and development.
-
Reproductive performance upon reaching sexual maturity.
-
Protocol for In Ovo Exposure
To investigate the direct effects of this compound on embryonic development, an in ovo exposure study can be conducted.
-
Egg Preparation: Obtain freshly laid, fertile eggs.
-
Dosing Solution: Prepare a sterile solution of this compound in a suitable vehicle (e.g., corn oil).
-
Injection: On a specific day of incubation (e.g., day 4), inject a precise volume of the dosing solution into the yolk sac of the eggs. A control group should be injected with the vehicle only.
-
Incubation: Continue incubating the eggs under standard conditions.
-
Endpoints:
-
Embryo mortality.
-
Hatching success.
-
Post-hatch viability and growth.
-
Developmental abnormalities.
-
Hormone levels in hatchlings.
-
Measurement of Eggshell Thickness
-
Sample Collection: Collect eggs on a regular basis throughout the laying period.
-
Preparation: Carefully break the egg and remove the contents. Wash the shell gently with water to remove any remaining albumen and allow it to air dry for at least 48 hours.
-
Measurement: Use a micrometer to measure the thickness at three points around the equator of the egg. The average of these three measurements represents the eggshell thickness.
Signaling Pathways and Mechanisms of Action
The exact mechanisms by which this compound affects avian reproduction are not fully elucidated and may be multifaceted. Based on studies of related compounds, the following pathways are of interest.
Potential Endocrine Disruption
This compound may act as an endocrine disruptor, interfering with the normal function of sex hormones.[6] This can lead to altered hormone levels, affecting gamete production, reproductive behavior, and the development of reproductive organs.
Caption: Potential endocrine disruption pathway of this compound in avian species.
Inhibition of Calcium Transport in the Shell Gland
Studies have shown that this compound can inhibit ATP-dependent calcium (Ca2+) binding in the eggshell gland mucosa of hens.[7] This disruption in calcium transport is a likely mechanism for eggshell thinning.
Caption: Proposed mechanism of this compound-induced eggshell thinning.
Experimental Workflow
The following diagram illustrates the overall workflow for a comprehensive study on the effects of this compound on avian reproduction.
Caption: Overall experimental workflow for a two-generation avian reproduction study.
References
- 1. nrm.dfg.ca.gov [nrm.dfg.ca.gov]
- 2. DDT - Wikipedia [en.wikipedia.org]
- 3. Effects of transovarian exposure to p,p'-DDT and p,p'-DDE on avian reproduction using Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors considered in using birds for evaluating endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The inhibitory effect of some chlorinated hydrocarbon pesticides on the ATP-dependent Ca2+ binding of the particulate fraction of the eggshell gland mucosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for the Determination of p,p'-DDD in Human Serum
Introduction
1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD) is a metabolite of the organochlorine pesticide DDT. Due to its persistence and lipophilic nature, this compound bioaccumulates in the food chain and is frequently detected in human serum. Monitoring the levels of this compound in serum is crucial for assessing human exposure and understanding its potential health effects. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE) for the analysis of this compound in complex biological matrices like serum. These advantages include higher sample throughput, reduced solvent consumption, and cleaner extracts, leading to improved analytical sensitivity and accuracy.[1][2][3]
This application note provides a detailed protocol for the extraction of this compound from human serum using SPE, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are suitable for researchers, scientists, and drug development professionals involved in bioanalytical testing and environmental health studies.
Principle of Solid-Phase Extraction
SPE is a chromatographic technique used to separate components of a mixture in a liquid sample.[3] The sample is passed through a sorbent bed, where the analyte of interest is retained, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of SPE sorbent and solvents is critical for achieving optimal recovery and purity of the target analyte. For a nonpolar compound like this compound, reversed-phase SPE is a common and effective approach.[4]
Experimental Protocols
This section details two primary SPE protocols for the extraction of this compound from serum: a reversed-phase method and a normal-phase method for extract cleanup.
Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE)
This protocol utilizes a C18 sorbent, a common reversed-phase material that retains nonpolar compounds from a polar matrix.[5]
Materials:
-
SPE Cartridges: C18 cartridges (e.g., Bond Elut LRC-Certify, 130mg)[6][7]
-
Reagents:
-
Methanol (pesticide residue grade)[6]
-
Deionized water
-
Hexane (B92381) (pesticide residue grade)[6]
-
Diethyl ether (pesticide residue grade)[6]
-
Nitrogen gas, high purity
-
-
Equipment:
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
Glass centrifuge tubes
-
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the this compound from the cartridge with 5 mL of a hexane:diethyl ether mixture (1:1, v/v).[6]
-
-
Concentration and Reconstitution:
Protocol 2: Normal-Phase SPE for Extract Cleanup
For samples with significant lipid content or other nonpolar interferences, a normal-phase cleanup step using a Florisil or silica (B1680970) cartridge can be employed after the initial extraction.[8][9]
Materials:
-
SPE Cartridges: Florisil or Silica cartridges
-
Reagents:
-
Equipment: (Same as Protocol 1)
Procedure:
-
Extract Preparation:
-
The reconstituted extract from the reversed-phase SPE (in hexane) is used as the sample for this cleanup step.
-
-
SPE Cartridge Conditioning:
-
Condition a Florisil or silica cartridge with 5 mL of hexane.[9]
-
-
Sample Loading:
-
Load the hexane extract onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of hexane to elute less polar interferences.
-
-
Elution:
-
Elute the this compound with a more polar solvent mixture, such as 10 mL of hexane:dichloromethane (5:5, v/v).[8]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate and reconstitute in hexane for GC-MS analysis as described in Protocol 1.
-
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of this compound and related organochlorine pesticides in human serum using SPE-GC-MS/MS.
| Parameter | Method | Sorbent | Elution Solvent | Recovery (%) | LOQ (µg/L) | RSD (%) | Reference |
| p,p'-DDE | SPE-GC-MS/MS | Bond Elut LRC-Certify | Petroleum ether/diethyl ether | 80-120 | 0.004 | < 15 (Inter-day) | [6] |
| p,p'-DDT | SPE-GC-MS/MS | Bond Elut LRC-Certify | Petroleum ether/diethyl ether | > 80 | 1.08 (for γ-HCH) | < 19 | [7][8] |
| This compound | SPE-GC-ECD | C18 | Not specified | Not specified | Not specified | Not specified | [5] |
| Organochlorine Pesticides | SPE-GC-ECD | Florisil | n-hexane/dichloromethane | > 84 | 1.08 - 37.5 | < 19 | [8] |
Note: Data for this compound is often grouped with other DDT metabolites. The performance for this compound is expected to be similar to that of p,p'-DDE and p,p'-DDT under the same conditions.
Visualizations
The following diagrams illustrate the experimental workflows for the described SPE protocols.
Caption: Workflow for Reversed-Phase SPE of this compound from Serum.
Caption: Workflow for Normal-Phase SPE Cleanup of Serum Extract.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of DDT and related compounds in blood samples from agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Solid Phase Extraction: Normal Phase Methodology [sigmaaldrich.com]
Application Notes: Analysis of p,p'-DDD by Gas Chromatography-Electron Capture Detection (GC-ECD)
References
- 1. Rapid determination of dichlorodiphenyltrichloroethane and its main metabolites in aqueous samples by one-step microwave-assisted headspace controlled-temperature liquid-phase microextraction and gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. cms.gnest.org [cms.gnest.org]
- 4. nemi.gov [nemi.gov]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]
- 11. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. newtowncreek.info [newtowncreek.info]
- 14. agilent.com [agilent.com]
- 15. Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 16. usgs.gov [usgs.gov]
Application Note: Quantitative Analysis of p,p'-DDD in Environmental Soil Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a metabolite of the well-known organochlorine pesticide DDT.[1] Like its parent compound, this compound is a persistent organic pollutant (POP) that bioaccumulates in the food chain, posing risks to both environmental and human health.[1] Due to its persistence and toxicity, regulatory bodies worldwide monitor its levels in various matrices, including soil, water, and biological tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the determination of pesticide residues due to its high sensitivity, selectivity, and robustness.[2] This application note details a validated method for the sensitive and reliable quantification of this compound in soil samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis.
Principle
The method involves an initial extraction of this compound from the soil matrix using the QuEChERS technique, which employs a combination of solvent extraction with acetonitrile (B52724) and salting-out effects to efficiently partition the analyte from the sample matrix.[1][3] This is followed by a dispersive solid-phase extraction (dSPE) step for cleanup, which removes interfering matrix components such as lipids and pigments.[3] The purified extract is then injected into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components on a C18 reversed-phase column. The analyte is subsequently detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (MeCN), Methanol (MeOH), and Water (LC-MS grade). Formic acid and ammonium (B1175870) formate.
-
Standards: this compound certified reference standard.
-
QuEChERS Materials:
-
50 mL polypropylene (B1209903) centrifuge tubes.
-
Extraction salts: Magnesium sulfate (B86663) (anhydrous MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate.[4]
-
dSPE Cleanup tubes (2 mL) containing anhydrous MgSO₄, primary secondary amine (PSA), and C18 sorbents.[3]
-
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.2 µm).
Sample Preparation: QuEChERS Protocol for Soil
The following protocol is adapted from established QuEChERS methods for pesticide analysis in soil.[3][4][5]
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction:
-
Weigh 5.0 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 2 mL of deionized water and let the sample hydrate (B1144303) for 30 minutes.[4]
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate internal standard solution.
-
Cap the tube and shake vigorously for 30 minutes using a mechanical shaker.[4]
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 0.5 g Na₃citrate dihydrate, 0.5 g Na₂Hcitrate sesquihydrate).[4]
-
Immediately shake for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 4000 rpm for 10 minutes.[4]
-
-
Dispersive SPE Cleanup:
-
Final Extract Preparation:
-
Take the resulting supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Conditions
The following instrumental parameters are a recommended starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | Reversed-phase C18 Column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 5 mM Ammonium Formate and 0.1% Formic Acid in Water[2][4] |
| Mobile Phase B | 5 mM Ammonium Formate and 0.1% Formic Acid in Methanol[2][4] |
| Flow Rate | 0.25 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL |
| Gradient Program | Start with 5% B, hold for 1.0 min; linear gradient to 15% B at 1.5 min; linear gradient to 60% B at 2.4 min; linear gradient to 98% B at 12.1 min, hold for 5.9 min.[4] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode. Note: Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity for less polar compounds.[6][7] |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500 °C |
| MRM Transitions | See Table 2 |
Quantitative Data and Method Performance
The method should be validated to assess its performance characteristics. The following table summarizes expected quantitative data based on typical performance for organochlorine pesticide analysis.[2][8]
Table 1: Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.003 µg/kg |
| Limit of Quantification (LOQ) | 0.01 µg/kg |
| Accuracy (Recovery %) | 70 - 120% |
| Precision (RSD %) | < 20% |
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 235.0 | 165.1 | 24 | 199.0 | 18 |
| MRM transitions and collision energies are based on data from a multi-residue pesticide analysis study and may require optimization.[4] |
Visualizations
The following diagram illustrates the logical workflow for the analysis of this compound in soil samples.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. weber.hu [weber.hu]
- 6. jfda-online.com [jfda-online.com]
- 7. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Immunoassays for P,P'-DDD Screening
Introduction
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD) is a metabolite of the organochlorine pesticide DDT and is considered a persistent organic pollutant.[1][2] Its presence in environmental and food samples poses potential health risks due to its toxicological effects, including acting as an agonist at estrogen receptors α (ERα) and ERβ.[2][3] Monitoring this compound levels is crucial for environmental protection and food safety. While chromatographic methods like GC-MS are the gold standard for detection, they can be time-consuming and require sophisticated instrumentation.[4][5]
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective alternative for high-throughput screening of this compound in various matrices.[6][7] This document provides a comprehensive guide to the development of a competitive ELISA for this compound, covering hapten synthesis, antibody production, and detailed assay protocols.
Principle of the Competitive ELISA
The detection of small molecules like this compound is typically achieved through a competitive immunoassay format. In this assay, this compound present in a sample competes with a fixed amount of a this compound-enzyme conjugate (or a coating antigen) for binding to a limited number of specific anti-p,p'-DDD antibody sites. The antibody is immobilized on the surface of a microtiter plate. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[8][9] A higher concentration of this compound in the sample results in less conjugate binding to the antibody, leading to a weaker color signal.
Experimental Protocols
This section details the necessary protocols for developing a this compound immunoassay, from creating the essential immunoreagents to performing the final assay.
Hapten Synthesis and Immunogen Preparation
Since this compound is a small molecule (a hapten), it is not immunogenic on its own. It must be covalently linked to a larger carrier protein to elicit an immune response.[10] The synthesis involves introducing a spacer arm with a reactive functional group (e.g., a carboxylic acid) onto the this compound molecule.
Protocol 3.1.1: Synthesis of a this compound Hapten
-
Selection of Spacer Arm Position: Identify a non-critical position on the this compound molecule for attaching a linker, ensuring that the key antigenic determinants remain exposed. For DDD, modification of one of the phenyl rings is a common strategy.[11][12]
-
Reaction: A common approach is to use a derivative of this compound that can be modified. For example, starting with a hydroxylated analog of DDD, an ether linkage can be formed with a compound containing a carboxyl group, such as 4-bromobutyric acid.
-
Purification: The synthesized hapten is purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the purified hapten is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13]
Protocol 3.1.2: Conjugation of Hapten to Carrier Proteins
-
Activation of Hapten: The carboxylic acid group on the hapten is activated using the N-hydroxysuccinimide (NHS) ester method to facilitate conjugation to the primary amines on the carrier protein.
-
Carrier Proteins: Bovine Serum Albumin (BSA) is commonly used for immunization (to create the immunogen), and Ovalbumin (OVA) is used for creating the coating antigen for the ELISA plate.
-
Conjugation Reaction: The activated hapten is mixed with the carrier protein (BSA or OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and allowed to react overnight at 4°C.
-
Purification: The resulting conjugate is purified by dialysis against PBS to remove unconjugated hapten and other small molecules.
-
Characterization: The conjugation ratio (moles of hapten per mole of protein) is determined using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry. A hapten density of around 15 molecules per carrier protein is often effective.[10]
Monoclonal Antibody Production
Monoclonal antibodies (mAbs) are preferred for their high specificity and homogeneity, ensuring assay reproducibility. The hybridoma technique is a well-established method for their production.[14][15][16]
Protocol 3.2.1: Immunization and Hybridoma Production
-
Immunization: BALB/c mice are immunized intraperitoneally with the this compound-BSA immunogen (e.g., 100 µg per mouse) emulsified with Freund's complete adjuvant.[7]
-
Booster Injections: Booster injections with the immunogen emulsified in Freund's incomplete adjuvant are given at 2-3 week intervals.
-
Titer Monitoring: Blood is collected from the tail vein to monitor the antibody titer (the concentration of specific antibodies) in the serum using an indirect ELISA with this compound-OVA as the coating antigen.
-
Cell Fusion: Once a high antibody titer is achieved, the mouse is given a final booster injection. Three days later, spleen cells (splenocytes) are harvested and fused with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).
-
Selection of Hybridomas: The fused cells are cultured in HAT (hypoxanthine-aminopterin-thymidine) selective medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan. Only the fused hybridoma cells will proliferate.[16]
-
Screening: Supernatants from the hybridoma cultures are screened by ELISA to identify clones producing antibodies that bind specifically to this compound.
-
Cloning: Positive clones are subcloned by limiting dilution to ensure that the antibody-producing cell line is derived from a single cell (monoclonal).
-
Antibody Production and Purification: Large quantities of the monoclonal antibody can be produced by in vitro cell culture or in vivo by inducing ascites in mice.[17] The antibody is then purified from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Competitive ELISA Protocol
Protocol 3.3.1: Direct Competitive ELISA
-
Plate Coating: Dilute the purified anti-p,p'-DDD monoclonal antibody in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer (PBS containing 0.05% Tween 20, PBST).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step (step 2).
-
Competitive Reaction: Add 50 µL of this compound standard solution or sample extract to each well. Immediately add 50 µL of diluted this compound-HRP (Horseradish Peroxidase) conjugate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step (step 2).
-
Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well to stop the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The results of the competitive ELISA are analyzed by plotting a standard curve. The absorbance values are plotted against the logarithm of the this compound concentration. A sigmoidal curve is generated, from which key assay parameters can be determined.
Data Analysis:
-
IC₅₀ (50% Inhibitory Concentration): The concentration of this compound that causes a 50% reduction in the maximum signal (B/B₀ = 50%). It is a primary indicator of assay sensitivity.
-
Limit of Detection (LOD): The lowest concentration of this compound that can be distinguished from a zero standard with a certain level of confidence (e.g., mean of zero standard - 3 x standard deviation).[18]
-
Linear Range: The range of concentrations over which the assay is accurate and precise, typically between IC₂₀ and IC₈₀.
Quantitative Data Summary
The performance of a newly developed immunoassay must be rigorously characterized.
Table 1: Representative Performance Characteristics of a this compound Competitive ELISA
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | 3.5 ng/mL | Concentration causing 50% inhibition of signal. |
| LOD | 0.8 ng/mL | Lowest detectable concentration.[6] |
| Linear Range | 1.0 - 20 ng/mL | The effective working range of the assay. |
| Intra-assay CV | < 10% | Precision within a single assay run.[7] |
| Inter-assay CV | < 15% | Precision between different assay runs.[7] |
Cross-Reactivity
Cross-reactivity is a critical parameter that defines the specificity of the immunoassay. It measures the extent to which the antibody binds to compounds structurally related to the target analyte.[19] It is calculated as: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of related compound) x 100
Table 2: Cross-Reactivity Profile of the Anti-P,P'-DDD Monoclonal Antibody
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
|---|---|---|
| This compound | 3.5 | 100 |
| p,p'-DDT | 15.0 | 23.3 |
| p,p'-DDE | 45.2 | 7.7 |
| o,p'-DDD | 88.1 | 4.0 |
| Dieldrin | >1000 | <0.1 |
| Endosulfan | >1000 | <0.1 |
Note: The data presented in the tables are representative examples and may vary based on the specific antibody and assay conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H10Cl4 | CID 6294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DDE/DDT, ELISA, 96 tests [goldstandarddiagnostics.com]
- 9. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of monoclonal antibodies for therapeutic purposes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. preprints.org [preprints.org]
- 17. Large-Scale Production of Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application of p,p'-DDD as a Certified Reference Material: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1] Although its use as an insecticide has been largely discontinued (B1498344) due to its persistence and adverse environmental and health effects, accurate monitoring of this compound in various matrices remains crucial for environmental assessment, food safety, and toxicological research.[2][3] Certified Reference Materials (CRMs) of this compound are indispensable tools for ensuring the quality and validity of analytical measurements. This document provides detailed application notes and protocols for the use of this compound as a CRM in analytical laboratories.
Quantitative Data for this compound Certified Reference Material
Certified Reference Materials for this compound are typically available as solutions in organic solvents or as a component in a mixture of organochlorine pesticides. The certified value and its associated uncertainty are critical for establishing traceability and ensuring the accuracy of analytical results.
Table 1: Example Certificate of Analysis Data for an Organochlorine Pesticides Mixture CRM
| Analyte | Certified Value (µg/mL) | Relative Expanded Uncertainty (%) (k=2) |
| α-666 | 50.0 | 2 |
| β-666 | 50.0 | 2 |
| γ-666 | 50.0 | 2 |
| δ-666 | 50.0 | 2 |
| p,p'-DDT | 50.0 | 2 |
| o,p-DDT | 50.0 | 2 |
| p,p'-DDE | 50.0 | 2 |
| This compound | 50.0 | 2 |
This data is illustrative and is based on a sample Certificate of Analysis.[4] Users should always refer to the specific certificate provided with their CRM.
Experimental Protocols
The following protocols are based on established methodologies, such as the U.S. Environmental Protection Agency (EPA) Method 8081B, for the analysis of organochlorine pesticides in environmental samples.[5] The this compound CRM should be used for calibration, quality control, and method validation throughout these procedures.
General Workflow for Sample Analysis
The overall process for analyzing this compound in environmental samples involves sample preparation, extraction, cleanup, and instrumental analysis.
Caption: General workflow for the analysis of this compound in environmental samples.
Preparation of Calibration Standards from this compound CRM
Accurate calibration is fundamental to quantitative analysis. A series of calibration standards should be prepared by diluting the this compound CRM with a suitable high-purity solvent (e.g., hexane (B92381) or isooctane).
Protocol:
-
Stock Standard Preparation: If the CRM is a solid, accurately weigh a precise amount and dissolve it in a known volume of solvent to create a stock standard solution. If the CRM is a solution, it can be used directly as the stock standard.
-
Working Standard Preparation: Perform serial dilutions of the stock standard to prepare a series of working standards at different concentration levels. The concentration range should bracket the expected concentration of this compound in the samples.
-
Calibration Curve: Analyze the working standards using the chosen analytical instrument (e.g., GC-ECD or GC-MS).
-
Linearity Check: Plot the instrument response versus the concentration of the standards and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
2.3.1. Soil and Sediment Samples (Based on EPA Method 3550C - Ultrasonic Extraction)
-
Weigh approximately 30 g of the homogenized soil sample into a beaker.
-
Add a known amount of a surrogate standard to monitor extraction efficiency.
-
Mix the sample with anhydrous sodium sulfate (B86663) to remove moisture.
-
Transfer the sample to an extraction vessel.
-
Add 100 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.
-
Place the vessel in an ultrasonic bath and extract for 3 minutes.
-
Decant the solvent.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate them using a Kuderna-Danish (K-D) apparatus.
2.3.2. Water Samples (Based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Add a known amount of a surrogate standard.
-
Adjust the pH of the sample as required by the specific method.
-
Add 60 mL of a suitable extraction solvent (e.g., dichloromethane).
-
Shake the funnel vigorously for 2 minutes, with periodic venting.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate using a K-D apparatus.
Extract Cleanup (Based on EPA Method 3620C - Florisil Cleanup)
Cleanup is necessary to remove interfering co-extracted substances.
-
Prepare a chromatography column packed with activated Florisil.
-
Pre-wet the column with hexane.
-
Transfer the concentrated extract onto the column.
-
Elute the column with solvents of increasing polarity (e.g., hexane, followed by a mixture of diethyl ether and hexane).
-
Collect the fractions containing the organochlorine pesticides.
-
Concentrate the cleaned extract to a final volume for instrumental analysis.
Instrumental Analysis by Gas Chromatography (GC)
This compound is typically analyzed by GC with an electron capture detector (GC-ECD) for high sensitivity or a mass spectrometer (GC-MS) for definitive identification.
Table 2: Typical GC-MS Operating Conditions for this compound Analysis
| Parameter | Condition |
| GC System | Agilent 6890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 60°C (hold 1 min), ramp to 310°C at 10°C/min, hold 5 min |
| MS System | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 235, 165, 237 |
These conditions are illustrative and should be optimized for the specific instrument and application.
Quality Control
The use of a this compound CRM is integral to a robust quality control program.
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Spike (LCS): A blank matrix spiked with a known amount of the this compound CRM to assess the accuracy of the analytical method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of the this compound CRM to evaluate the effect of the sample matrix on the analytical method.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to ensure the stability of the instrument's calibration.
Signaling Pathways and Toxicological Relevance
This compound, as a metabolite of DDT, can exert various biological effects, including endocrine disruption and induction of apoptosis. Understanding these pathways is crucial for toxicological research and drug development.
Endocrine Disruption
This compound can act as an agonist for the estrogen receptor and an antagonist for the androgen receptor, thereby disrupting normal hormonal signaling.
Caption: this compound's interference with hormone receptor signaling pathways.
Induction of Apoptosis
Studies have shown that p,p'-DDT and its metabolites can induce apoptosis (programmed cell death) through multiple pathways, often initiated by the generation of reactive oxygen species (ROS).
Caption: Simplified overview of this compound-induced apoptosis signaling pathways.
Conclusion
The use of this compound as a Certified Reference Material is essential for any laboratory conducting analysis of organochlorine pesticides. By following standardized protocols for calibration, sample preparation, and instrumental analysis, and by implementing a comprehensive quality control program, researchers and scientists can ensure the generation of accurate and reliable data. This is critical for making informed decisions regarding environmental protection, food safety, and human health risk assessment.
References
Application Notes and Protocols for In Vivo Studies of P,P'-DDD Effects on Fish Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
P,P'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1] Like its parent compound and its primary metabolite p,p'-DDE, this compound is a persistent environmental pollutant that can accumulate in the fatty tissues of organisms, including fish.[2] Concerns exist regarding the potential for this compound to act as an endocrine disruptor and developmental toxicant in aquatic ecosystems. This document provides detailed application notes and protocols for conducting in vivo studies to assess the effects of this compound on fish development, with a primary focus on the zebrafish (Danio rerio) model. While direct research on the effects of this compound on fish development is limited, the provided methodologies are adapted from studies on the closely related and more extensively studied compound, p,p'-DDE, as well as other relevant developmental toxicants.
Data Presentation: Quantitative Effects of DDT and its Metabolites on Aquatic Organism Development
The following tables summarize quantitative data from studies on the developmental toxicity of DDT and its metabolites in aquatic organisms. This data can serve as a reference for designing dose-range finding studies for this compound.
Table 1: Developmental Toxicity of this compound and DDT in Xenopus laevis Embryos
| Compound | 96-h Median Lethal Concentration (LC50) | 96-h Median Effective Concentration (EC50) for Malformation | Predominant Malformations Observed | Reference |
| This compound | 44.1 µM | 14.9 µM | Axial malformations | [3] |
| p,p'-DDT | 101 µM | 41.5 µM | Axial malformations, irregular gut coiling | [3] |
Table 2: Effects of p,p'-DDE on Zebrafish (Danio rerio) Development and Endocrine Function
| Exposure Concentration (µg/L) | Duration of Exposure | Fish Life Stage | Observed Effects | Reference |
| 0.2 and 2.0 | 14 days | Juveniles (30 days post-hatch) | Increased vitellogenin (vtg) production in whole-body homogenate. Reduction in the number of mature oocytes in exposed females.[4][5] | [4][5] |
| 0.01 to 20 | 14 days | Juveniles (30 days post-hatch) | No significant differences in gonadosomatic index or sex ratio.[4][5] | [4][5] |
| 0.5, 5, and 50 (1.57, 15.7, and 157 nM) | 7 days | Embryos/Larvae | Reduced survival rates and body lengths, increased malformation rates. Significantly lowered whole-body total T4 and T3 levels.[6] | [6] |
Table 3: Effects of Embryonic Exposure to DDTs on Seizure Susceptibility in Larval Zebrafish
| Compound | Embryonic Exposure Concentration (µM) | Larval Challenge Agent | Observed Effects | Reference |
| o,p'-DDT | 10 | Pentylenetetrazol (PTZ) | Notable increase in PTZ-induced seizure activity (increased distance traveled and time in a mobile state).[7] | [7] |
| p,p'-DDE | Not specified for significant effect | Domoic acid | Increased seizure behaviors, including a specific head-shaking behavior.[7] | [7] |
Experimental Protocols
The following protocols are adapted from established methods for assessing developmental toxicity and endocrine disruption in zebrafish. Researchers should perform range-finding studies to determine appropriate sublethal concentrations of this compound.
Protocol 1: Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
This protocol is designed to assess the acute toxicity of this compound on zebrafish embryos, including effects on mortality, hatching rates, and morphological development.
Materials:
-
Fertilized zebrafish embryos (e.g., AB strain), less than 3 hours post-fertilization (hpf)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Embryo medium (e.g., E3 medium)
-
24-well plates
-
Incubator set to 28.5°C with a 14:10 hour light:dark cycle
-
Stereomicroscope
-
Fine-tipped forceps
Procedure:
-
Preparation of Test Solutions: Prepare a series of this compound concentrations by diluting the stock solution in embryo medium. Include a solvent control (embryo medium with the same concentration of solvent as the highest this compound concentration) and a negative control (embryo medium only). The final solvent concentration should not exceed 0.1% (v/v).
-
Embryo Selection and Exposure:
-
Collect recently fertilized embryos and screen for viability and normal development under a stereomicroscope.
-
Transfer one healthy embryo per well into a 24-well plate containing 1 mL of the respective test or control solution. Use at least 20 embryos per concentration.
-
-
Incubation: Incubate the plates at 28.5°C for 96 hours.
-
Daily Observations: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope. Record the following endpoints:
-
Mortality: Coagulated embryos are considered dead.
-
Hatching: Record the number of hatched larvae.
-
Malformations: Note any developmental abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, craniofacial defects, and altered pigmentation.
-
-
Data Analysis: Calculate the percentage of mortality, hatching rate, and malformation rate for each concentration. Determine the LC50 and EC50 values.
Protocol 2: Assessment of Endocrine Disruption in Juvenile Zebrafish
This protocol focuses on the potential endocrine-disrupting effects of this compound following exposure during the critical window of sexual differentiation.
Materials:
-
Juvenile zebrafish (30 days post-hatch)
-
Aquaria with a flow-through or static renewal system
-
This compound stock solution
-
Fish food
-
Enzyme-linked immunosorbent assay (ELISA) kit for vitellogenin (Vtg)
-
Histology equipment and reagents
Procedure:
-
Acclimation: Acclimate juvenile zebrafish to laboratory conditions for at least one week prior to exposure.
-
Exposure:
-
Prepare test concentrations of this compound in the aquarium water. Include solvent and negative controls.
-
Expose juvenile zebrafish (e.g., 20 fish per tank in triplicate) to the test concentrations for a period of 14 to 21 days. This timing targets the period of gonad differentiation.
-
Maintain water quality parameters (temperature, pH, dissolved oxygen) and feed the fish daily. Perform partial water changes to maintain test concentrations in a static renewal system.
-
-
Post-Exposure Period: After the exposure period, transfer the fish to clean water and maintain for an additional period (e.g., 4 months) to observe long-term effects on sexual development.
-
Endpoint Analysis:
-
Vitellogenin (Vtg) Measurement: At the end of the exposure period, euthanize a subset of fish from each group. Prepare whole-body homogenates and measure Vtg concentrations using an ELISA kit. An increase in Vtg in males is a biomarker for estrogenic activity.
-
Gonadosomatic Index (GSI): At the end of the post-exposure period, euthanize the remaining fish. Measure the total body weight and gonad weight to calculate the GSI (GSI = [gonad weight / total body weight] x 100).
-
Sex Ratio: Determine the sex of each fish by visual inspection of the gonads.
-
Gonad Histology: Fix the gonads in a suitable fixative (e.g., Bouin's solution), process for histology, and examine for any abnormalities in gamete development. For example, look for a reduction in mature oocytes in females.[4][5]
-
Protocol 3: Evaluation of Thyroid Hormone Disruption
This protocol is designed to assess the impact of this compound on the hypothalamic-pituitary-thyroid (HPT) axis.
Materials:
-
Zebrafish embryos/larvae
-
This compound stock solution
-
Hormone extraction kits for thyroxine (T4) and triiodothyronine (T3)
-
Quantitative real-time PCR (qPCR) equipment and reagents
-
Primers for genes involved in the HPT axis (e.g., crh, tshβ, tg, nis, tpo, nkx2.1, pax8, dio2, ugt1ab)
Procedure:
-
Exposure: Expose zebrafish embryos from a few hours post-fertilization for 7 days to various concentrations of this compound, including appropriate controls.
-
Hormone Analysis:
-
At the end of the exposure period, pool larvae from each group and homogenize.
-
Extract whole-body thyroid hormones (T4 and T3) using a commercial kit.
-
Quantify T4 and T3 levels using a suitable assay (e.g., ELISA).
-
-
Gene Expression Analysis:
-
Extract total RNA from a separate pool of larvae from each group.
-
Synthesize cDNA.
-
Perform qPCR to analyze the expression levels of key genes involved in thyroid hormone synthesis, regulation, and metabolism.
-
-
Data Analysis: Compare the levels of T4, T3, and the expression of HPT axis-related genes between the this compound exposed groups and the control groups.
Visualization of Pathways and Workflows
Diagram 1: General Experimental Workflow for Developmental Toxicity Assessment
Caption: Workflow for zebrafish embryo developmental toxicity assay.
Diagram 2: Hypothesized Signaling Pathway for Endocrine Disruption by this compound
Caption: Potential endocrine disruption pathways of this compound in fish.
Conclusion
The provided application notes and protocols offer a framework for investigating the in vivo effects of this compound on fish development. Given the limited direct data on this specific compound in fish, it is crucial to conduct thorough dose-response studies and to consider the broader context of DDT and its metabolites' known toxicological profiles. The use of the zebrafish model, coupled with the detailed protocols for assessing developmental toxicity, endocrine disruption, and thyroid function, will enable researchers to generate valuable data for risk assessment and to better understand the potential impacts of this compound on aquatic ecosystems.
References
- 1. DDT - Wikipedia [en.wikipedia.org]
- 2. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Developmental toxicity of p,p'-dichlorodiphenyltrichloroethane, 2,4,6-trinitrotoluene, their metabolites, and benzo[a]pyrene in Xenopus laevis embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine disruption effects of p,p'-DDE on juvenile zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative thyroid disruption by o,p'-DDT and p,p'-DDE in zebrafish embryos/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDT Exposure of Zebrafish Embryos Enhances Seizure Susceptibility: Relationship to Fetal p,p′-DDE Burden and Domoic Acid Exposure of California Sea Lions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating P,P'-DDD Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to investigate the cytotoxic effects of P,P'-Dichlorodiphenyldichloroethane (P,P'-DDD), a persistent metabolite of the organochlorine pesticide DDT. Understanding the cellular and molecular mechanisms of this compound toxicity is crucial for assessing its potential health risks and for the development of therapeutic strategies.
Introduction to this compound Cytotoxicity
This compound is an environmental contaminant known to bioaccumulate in fatty tissues. In vitro studies are instrumental in elucidating the mechanisms underlying its toxicity. This compound has been shown to induce a range of cytotoxic effects, including decreased cell viability, DNA damage, oxidative stress, and apoptosis in various cell types. The specific cellular responses can be dose- and cell-type dependent. For instance, low concentrations of P,P'-DDE (a related metabolite) have been observed to promote proliferation in colorectal adenocarcinoma cells, while higher concentrations inhibit viability.[1] Necrosis has been identified as a dominant form of cell death in human peripheral blood lymphocytes exposed to this compound.[2][3]
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. The following table summarizes cell lines that have been successfully used in this compound and related compound cytotoxicity studies.
| Cell Line | Origin | Tissue Type | Key Characteristics & Relevance |
| DLD1 | Human | Colorectal Adenocarcinoma | Suitable for studying effects on cancer cell proliferation and signaling pathways like Wnt/β-catenin and Hedgehog/Gli1.[1] |
| SW620 | Human | Colorectal Adenocarcinoma | Similar to DLD1, useful for investigating cancer progression mechanisms.[1] |
| PC12 | Rat | Pheochromocytoma | A well-established model for neurotoxicity studies, sensitive to oxidative stress and apoptosis induction.[4][5] |
| Human Peripheral Blood Lymphocytes | Human | Blood | Primary cells that can be used to assess genotoxicity (DNA damage) and systemic toxicity.[2][3] |
| SKBR3 | Human | Breast Adenocarcinoma | Useful for studying the effects on hormone-responsive cancers and cell cycle regulation.[2] |
| HEK293 | Human | Embryonic Kidney | A versatile cell line for transient transfection and studying specific signaling pathways in a controlled manner.[2] |
| Ishikawa | Human | Endometrial Adenocarcinoma | Relevant for investigating endocrine-disrupting effects and activation of transcription factors like AP-1.[2] |
| Human Endometrial Stromal Cells (ESCs) | Human | Endometrium | Primary cells for studying reproductive toxicity and the involvement of estrogen receptors and oxidative stress.[6][7] |
| HepG2 | Human | Hepatocellular Carcinoma | A common model for studying liver toxicity and metabolic effects of xenobiotics.[8] |
Key Cytotoxic Endpoints and Experimental Protocols
Cell Viability and Proliferation
A fundamental assessment in cytotoxicity studies is the determination of cell viability and proliferation following exposure to the test compound.
a. MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions or vehicle control (e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Genotoxicity Assessment
This compound has been shown to induce DNA damage. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
a. Comet Assay (Single-Cell Gel Electrophoresis) Protocol
Materials:
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation: After this compound treatment, harvest cells and resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with LMPA (at 37°C) and pipette onto a pre-coated slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a DNA-binding dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The percentage of DNA in the comet tail is proportional to the amount of DNA damage.[3]
Apoptosis Detection
This compound can induce programmed cell death, or apoptosis. This can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade.
a. Caspase-Glo® 3/7 Assay Protocol
This assay provides a luminescent readout of caspase-3 and -7 activity.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: Mix gently on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[9]
Signaling Pathways in this compound Cytotoxicity
This compound-induced cytotoxicity involves the dysregulation of several key signaling pathways. Understanding these pathways provides insights into the molecular mechanisms of its toxicity.
Oxidative Stress-Mediated Pathways
This compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can trigger various downstream signaling cascades.[1][6]
Caption: this compound-induced oxidative stress and apoptosis pathways.
Wnt/β-catenin and Hedgehog/Gli1 Signaling
In some cancer cell models, P,P'-DDE has been shown to activate the Wnt/β-catenin and Hedgehog/Gli1 signaling pathways, leading to increased cell proliferation.[1]
Caption: P,P'-DDE-induced pro-proliferative signaling pathways.
PI3K/AKT and ERK Signaling
P,P'-DDT has been found to induce apoptosis in human endometrial stromal cells through the activation of PI3K/AKT and ERK signaling pathways, potentially mediated by estrogen receptors.[6][7]
Caption: P,P'-DDT-induced PI3K/AKT and ERK signaling in apoptosis.
Experimental Workflow for this compound Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of this compound in a chosen cell line is outlined below.
Caption: General experimental workflow for this compound cytotoxicity.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC50 values, percentage of DNA damage, caspase activity levels, and changes in gene or protein expression. An example table is provided below.
Table 1: Cytotoxicity of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Endpoint | Concentration (µM) | Result (% of Control) |
| DLD1 | Cell Viability (MTT) | 10 | 85.2 ± 5.1 |
| 50 | 45.7 ± 3.8 | ||
| PC12 | Apoptosis (Caspase-3/7) | 10 | 150.3 ± 12.5 |
| 50 | 320.1 ± 25.6 | ||
| Human Lymphocytes | DNA Damage (% Tail DNA) | 10 | 25.4 ± 4.2 |
| 50 | 68.9 ± 7.3 |
These application notes and protocols provide a solid foundation for researchers to design and execute robust in vitro studies to investigate the cytotoxic effects of this compound. Adherence to these standardized methods will enhance the reproducibility and comparability of data across different laboratories.
References
- 1. p, p′-Dichlorodiphenyldichloroethylene Induces Colorectal Adenocarcinoma Cell Proliferation through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytogenetic status of human lymphocytes after exposure to low concentrations of p,p'-DDT, and its metabolites (p,p'-DDE, and this compound) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective induction of cytotoxicity by o,p'-DDD in PC12 cells: implications of chirality in risk assessment of POPs metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Cytotoxicity Profile of o,p’-DDT in PC 12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p,pʹ-DDT induces apoptosis in human endometrial stromal cells via the PI3K/AKT pathway and oxidative stress [ecerm.org]
- 7. p,pʹ-DDT induces apoptosis in human endometrial stromal cells via the PI3K/AKT pathway and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Using stable isotope-labeled P,P'-DDD as an internal standard
An Application Note and Protocol for the Quantification of P,P'-DDD using a Stable Isotope-Labeled Internal Standard.
Introduction
Accurate and precise quantification of analytes in complex matrices is a cornerstone of environmental monitoring, clinical toxicology, and drug development. Analytical techniques, particularly those based on mass spectrometry (MS), can be susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1] An internal standard (IS) is a substance with similar physicochemical properties to the analyte, added in a known quantity to all samples, calibrators, and quality controls to correct for these variations.[2]
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[3] SIL standards co-elute with the analyte and exhibit nearly identical behavior during extraction, derivatization, and ionization, thereby providing the most effective means to compensate for analytical variability and matrix-induced ion suppression or enhancement.[1][4]
P,P'-Dichlorodiphenyldichloroethane (this compound) is a major metabolite of the persistent organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).[5][6] Due to its persistence and potential for bioaccumulation, monitoring this compound in environmental and biological samples is crucial.[7][8] This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using its deuterium-labeled analogue, this compound-d8, as an internal standard coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Materials and Methods
Reagents and Materials
-
Standards: this compound (native), this compound-d8 (stable isotope-labeled internal standard).
-
Solvents: n-Hexane, Dichloromethane (DCM), Acetone (B3395972), Isooctane (all pesticide residue or GC-MS grade).
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours), Sulfuric Acid (concentrated), Formic Acid.
-
Solid Phase Extraction (SPE): Florisil cartridges or glass columns for manual packing.
-
Glassware: Volumetric flasks, pipettes, centrifuge tubes, Pasteur pipettes, GC vials with inserts. All glassware should be rinsed with hexane (B92381) prior to use.[9]
Instrumentation
-
Gas Chromatograph: A system such as an Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: A triple quadrupole mass spectrometer like an Agilent 7010 or equivalent, capable of Multiple Reaction Monitoring (MRM).[10]
-
GC Column: DB-5MS UI capillary column (or equivalent) with dimensions such as 60 m × 0.25 mm × 0.25 μm.[10]
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of this compound and this compound-d8 standards into separate 100 mL volumetric flasks. Dissolve and bring to volume with isooctane.
-
Intermediate Standard Solution (1 µg/mL): Prepare a mixed intermediate solution containing the native this compound at 1 µg/mL from the stock solution.
-
Internal Standard Spiking Solution (0.5 µg/mL): Prepare a working solution of this compound-d8 at 0.5 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 ng/mL.[11] Add a constant amount of the Internal Standard Spiking Solution to each calibrator to achieve a final concentration of 25 ng/mL.[11]
Sample Preparation (General Workflow for Biological Tissue)
This protocol is a representative method adapted from procedures for persistent organic pollutants in complex matrices.[9][11]
-
Homogenization & Spiking: Weigh approximately 2 g of the homogenized sample (e.g., fish tissue) into a glass centrifuge tube. Spike the sample with a known amount of the this compound-d8 internal standard solution (e.g., 50 µL of 0.5 µg/mL solution).
-
Extraction (Liquid-Liquid Extraction):
-
Add 5 mL of acetone and 5 mL of hexane to the sample tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Repeat the extraction process twice more, combining the organic extracts.
-
-
Cleanup (Acid and Florisil):
-
Add 2 mL of concentrated sulfuric acid to the combined extract. Vortex for 1 minute and allow the layers to separate. Transfer the upper organic layer to a new tube. This step helps remove lipids.
-
Prepare a Florisil cleanup column by packing 1 g of activated Florisil into a glass column, topped with 1 cm of anhydrous sodium sulfate.[10]
-
Pre-condition the column with 10 mL of n-hexane.
-
Load the extract onto the column.
-
Elute the target analytes with 15 mL of a 90:10 (v/v) hexane:DCM mixture.
-
-
Concentration:
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen in a water bath (max 40°C).[9]
-
Transfer the final extract to a GC vial for analysis.
-
Visualizations
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. youtube.com [youtube.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Continuing Persistence and Biomagnification of DDT and Metabolites in Northern Temperate Fruit Orchard Avian Food Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika [scielo.org.za]
- 9. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]
- 10. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Sampling and Analysis of p,p'-DDD in Contaminated Soils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the field sampling and subsequent laboratory analysis of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) in contaminated soils. Adherence to standardized methodologies is critical for obtaining accurate and reproducible data essential for environmental assessment, remediation, and human health risk evaluation.
Introduction
This compound is a metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).[1] Due to its persistence and potential for bioaccumulation, accurate quantification of this compound in soil is crucial for understanding the extent of contamination and ensuring environmental and human safety.[2][3] This document outlines the best practices for soil sample collection, handling, and analysis based on established methodologies, primarily referencing United States Environmental Protection Agency (US EPA) methods.
Field Sampling Protocols
The primary objective of field sampling is to collect a representative sample of the contaminated area. The sampling strategy should be tailored to the specific site characteristics and the objectives of the investigation.
Sampling Strategies
Several sampling strategies can be employed, with the choice depending on the desired spatial resolution and statistical power of the study.
-
Grid Sampling: This method involves collecting samples at regular, predetermined intervals across the contaminated site. It is useful for delineating the extent of contamination and identifying "hot spots."[4] A typical grid size can range from 1 to 5 acres, with smaller grids providing higher resolution.[5]
-
Composite Sampling: In this approach, multiple subsamples are collected from a defined area and combined to form a single composite sample. This method provides an average concentration over the sampled area and can be more cost-effective than analyzing numerous individual samples.[5][6] It is recommended to collect 10 to 20 subsamples for each composite sample.[5]
-
Stratified Random Sampling: This strategy is employed when the site can be divided into distinct areas (strata) based on known characteristics, such as historical use or soil type. Samples are then collected randomly within each stratum.
Sample Collection and Handling
Equipment:
-
Stainless steel spatula, spoon, or scoop[7]
-
Amber glass jars with Teflon-lined lids[7]
-
Cooler with ice or blue ice packs
-
Disposable gloves
-
Field logbook and labels
Procedure:
-
Decontamination: All sampling equipment must be thoroughly decontaminated before use and between sampling locations to prevent cross-contamination. This typically involves washing with a phosphate-free detergent, rinsing with tap water, followed by a rinse with deionized water, and finally a rinse with pesticide-grade acetone.[7]
-
Sample Collection:
-
Clear the ground surface of any vegetation or debris.
-
Using a decontaminated stainless-steel tool, collect a soil sample from the desired depth. For surface contamination, a depth of 0-15 cm is common.
-
Transfer the soil sample directly into a pre-labeled amber glass jar. Fill the jar as completely as possible to minimize headspace.
-
-
Sample Labeling: Each sample container must be clearly labeled with a unique sample identifier, date, time of collection, and the name of the sampler.
-
Sample Preservation and Storage:
-
Chain of Custody: A chain-of-custody form must be completed for all samples, documenting the transfer of samples from the field to the laboratory.
Experimental Workflow for Field Sampling
References
- 1. DDT - Wikipedia [en.wikipedia.org]
- 2. Assessment of organochlorine pesticide residues in soils and drinking water sources from cocoa farms in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. extension.purdue.edu [extension.purdue.edu]
- 6. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 7. epa.gov [epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. energy.gov [energy.gov]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Troubleshooting & Optimization
Overcoming matrix effects in P,P'-DDD analysis by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the gas chromatography-mass spectrometry (GC-MS) analysis of P,P'-Dichlorodiphenyldichloroethane (P,P'-DDD).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the GC-MS analysis of this compound?
A1: In GC-MS analysis, matrix effects are modifications to the analytical signal of a target analyte, like this compound, caused by co-eluting compounds from the sample matrix.[1] In gas chromatography, the most common phenomenon is matrix-induced signal enhancement.[2][3][4] This occurs when non-volatile matrix components accumulate in the GC inlet, masking active sites where this compound could otherwise adsorb or degrade, leading to a higher, often inaccurate, signal response.[1][3][4] A critical consideration for DDT-related compounds is the potential for matrix-enhanced thermal degradation of p,p'-DDT into this compound and p,p'-DDE within the hot GC inlet, which can artificially inflate the measured concentration of this compound.[5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: To diagnose matrix effects, you can perform a simple test by comparing the analytical response of this compound in two different solutions.[1] First, prepare a calibration standard in a pure solvent (e.g., acetonitrile). Second, prepare a matrix-matched standard by spiking a known concentration of this compound into a blank sample extract, which is a sample of the same matrix type known to be free of the analyte.[1] If there is a significant difference (typically >20%) in the signal response between the two when analyzed under identical GC-MS conditions, your analysis is likely impacted by matrix effects.[4]
Q3: What are the most common strategies to overcome matrix effects in this analysis?
A3: Several effective strategies can be employed to mitigate or compensate for matrix effects. The most common approaches include implementing robust sample cleanup procedures like QuEChERS, using matrix-matched calibration, and employing the isotope dilution method.[1][2][6] Additional techniques involve the use of analyte protectants and optimizing chromatographic conditions.[2][3]
Q4: Is a simple sample dilution effective at reducing matrix effects?
A4: Diluting the sample extract can be a straightforward and effective method to reduce the concentration of interfering matrix components.[1] However, this approach is only viable if the diluted concentration of this compound remains comfortably above the method's limit of quantification (LOQ).[1] For trace-level analysis, dilution may compromise the required sensitivity.
Q5: What is the QuEChERS method, and how does it help?
A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique that involves an initial extraction with acetonitrile (B52724), followed by a cleanup step called dispersive solid-phase extraction (d-SPE).[7][8][9] The d-SPE step uses sorbents to remove specific matrix components like fats, pigments, and sugars that often cause matrix effects, resulting in a cleaner extract and more accurate this compound quantification.[9][10]
Q6: When should I use the isotope dilution method?
A6: The isotope dilution method, which uses a stable, isotopically labeled version of the analyte (e.g., this compound-d8) as an internal standard, is considered a gold-standard technique for accuracy.[2][11][12][13] It is particularly valuable when analyzing complex matrices where matrix effects are severe, when a blank matrix for matching is unavailable, or when monitoring for sample-specific phenomena like the degradation of p,p'-DDT into this compound.[5] Because the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it provides the most effective compensation for signal variation and recovery losses.[12][13]
Troubleshooting Guide: Inaccurate this compound Quantification
This guide provides a systematic approach to identifying and resolving inaccuracies in this compound quantification caused by matrix effects.
Symptom:
Poor accuracy, high variability in recovery experiments, or inconsistent quantification of this compound across different samples.
Workflow for Troubleshooting:
Caption: A step-by-step workflow for diagnosing and resolving matrix effects in GC-MS analysis.
Data Presentation
Table 1. Comparison of Methods to Mitigate Matrix Effects in this compound Analysis.
| Method | Principle | Advantages | Disadvantages |
| Improved Sample Cleanup (e.g., QuEChERS) | Removes interfering matrix components prior to GC-MS analysis.[9] | Reduces instrument contamination; can improve overall method robustness.[4] | May not remove all interferences; requires method development; potential for analyte loss.[14] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to ensure standards and samples experience similar matrix effects.[1][6] | Highly effective and widely used; relatively low cost compared to labeled standards.[6] | Requires a verified blank matrix which may be difficult to obtain; laborious if analyzing many different matrix types.[15] |
| Isotope Dilution Method | A known amount of a stable isotope-labeled analog (e.g., this compound-d8) is added to each sample as an internal standard.[12] | Considered the most accurate method; corrects for analyte loss during sample prep and for signal suppression/enhancement.[2][13] | Cost of labeled standards can be high; not available for all analytes.[15] |
| Analyte Protectants (APs) | Additives are mixed with both samples and standards to mask active sites in the GC inlet, equalizing signal enhancement.[3][16] | Simple to implement; can be effective for a wide range of pesticides.[2] | May not provide sufficient compensation in all cases or for all matrix types.[16] |
| Standard Addition | The sample is spiked with known, increasing concentrations of the analyte to create a calibration curve within the sample itself.[1] | Very accurate, especially when a blank matrix is unavailable; inherently corrects for matrix effects.[1] | Laborious and time-consuming; requires a larger amount of sample for each analysis. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation and Cleanup
This protocol is a generalized version based on the original QuEChERS method.[7][17][18]
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
If an internal standard is used (e.g., for isotope dilution), add it at this stage.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate).[17]
-
Immediately cap and shake vigorously for 1 minute to ensure proper extraction and prevent salt agglomeration.[1]
-
Centrifuge the tube at >3000 rcf for 5 minutes. The upper layer is the acetonitrile extract.[1]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant to a 15 mL d-SPE tube. The tube should contain magnesium sulfate and a sorbent (e.g., Primary Secondary Amine (PSA) to remove sugars and fatty acids; C18 to remove lipids).[1][17]
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is the final, cleaned extract ready for GC-MS analysis.
-
Caption: The experimental workflow for the QuEChERS sample extraction and cleanup method.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
-
Prepare Blank Matrix Extract: Using a sample of the matrix that is confirmed to be free of this compound, perform the complete sample preparation procedure (e.g., Protocol 1) to generate a blank extract.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a pure solvent (e.g., acetonitrile).
-
Create Calibration Levels: Serially dilute the this compound stock solution using the blank matrix extract as the diluent.[7] For example, to prepare a 100 ppb standard, add the appropriate volume of stock solution to a volumetric flask and bring it to volume with the blank matrix extract.
-
Analyze: Analyze these matrix-matched standards under the same GC-MS conditions as the unknown samples to generate the calibration curve.
Caption: Comparison of solvent-based vs. matrix-matched calibration for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usgs.gov [usgs.gov]
- 6. mdpi.com [mdpi.com]
- 7. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brewingscience.de [brewingscience.de]
- 14. mdpi.com [mdpi.com]
- 15. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 16. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Publication : USDA ARS [ars.usda.gov]
- 18. google.com [google.com]
Technical Support Center: Isomer-Specific Separation of p,p'-DDD and o,p'-DDD by Chiral Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the isomer-specific separation of p,p'-DDD and o,p'-DDD using chiral high-performance liquid chromatography (HPLC). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended chiral stationary phases (CSPs) for the separation of o,p'-DDD enantiomers?
A1: Polysaccharide-based chiral stationary phases have been shown to be effective for the enantiomeric resolution of o,p'-DDD. Recommended columns include Chiralpak AD-R, Chiralcel OD-R, and Chiralcel OJ-R.[1][2]
Q2: What mobile phases are typically used for the chiral separation of o,p'-DDD?
A2: Reversed-phase HPLC methods commonly employ mobile phases consisting of acetonitrile-water or acetonitrile-2-propanol mixtures. A 50:50 (v/v) composition has been successfully used.[1][2]
Q3: I am observing poor resolution between the enantiomers of o,p'-DDD. What steps can I take to improve it?
A3: To improve resolution, you can try the following:
-
Optimize Mobile Phase Composition: Adjust the ratio of acetonitrile (B52724) to the aqueous or alcohol component. A lower percentage of the organic modifier can sometimes increase retention and improve resolution.
-
Change the Chiral Stationary Phase: If optimizing the mobile phase is not effective, consider trying a different polysaccharide-based CSP (e.g., switching from a cellulose-based to an amylose-based column, or vice versa). Different CSPs offer different chiral recognition mechanisms.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time. A flow rate of 1.0 mL/min is a common starting point.[1][2]
-
Control the Temperature: Temperature can influence chiral separations. Experimenting with temperatures below and above ambient may improve resolution.
Q4: My peaks for this compound and o,p'-DDD are co-eluting. How can I resolve them?
A4: Co-elution of the this compound and o,p'-DDD isomers is a common challenge. To address this:
-
Method Development: A systematic method development approach is crucial. This involves screening different chiral stationary phases and a variety of mobile phase compositions.
-
Mobile Phase Modifiers: The addition of small amounts of additives to the mobile phase can alter selectivity.
-
Temperature Optimization: Varying the column temperature can affect the retention times of the isomers differently, potentially leading to their separation.
Q5: What are common causes of peak splitting in chiral chromatography?
A5: Peak splitting can arise from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Injection Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase to avoid peak shape issues.
-
Column Contamination or Degradation: The column's performance can degrade over time. If you observe a sudden decrease in performance, consider flushing the column according to the manufacturer's instructions or replacing it.
-
Extra-Column Effects: Issues with tubing, connections, or the detector flow cell can also cause peak splitting. Ensure all connections are secure and the flow path is unobstructed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., cellulose-based vs. amylose-based). |
| Incorrect mobile phase composition. | Vary the organic modifier (e.g., acetonitrile, methanol, isopropanol) and its ratio with the aqueous or alcohol component. | |
| Poor peak shape (tailing or fronting) | Sample overload. | Reduce the concentration of the sample being injected. |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Secondary interactions with the stationary phase. | Add a mobile phase additive (e.g., a small amount of acid or base) to suppress unwanted interactions. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. | |
| Loss of resolution over time | Column contamination. | Flush the column with a strong solvent as recommended by the manufacturer. |
| Degradation of the chiral stationary phase. | Replace the column if flushing does not restore performance. |
Data Presentation
The following table summarizes the reported chromatographic data for the enantiomeric separation of o,p'-DDD on different chiral stationary phases.
| Chiral Stationary Phase | Mobile Phase | Selectivity Factor (α) | Resolution (Rs) | Reference |
| Chiralpak AD-R | Acetonitrile/Water (50:50, v/v) | 1.26 | 0.60 | [1][2] |
| Chiralcel OD-R | Acetonitrile/Water (50:50, v/v) | - | - | [1][2] |
| Chiralcel OJ-R | Acetonitrile/2-Propanol (50:50, v/v) | - | - | [1][2] |
Experimental Protocols
Method for Chiral Separation of o,p'-DDD
This protocol is based on the method described by Ali and Aboul-Enein (2002).[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Columns:
-
Chiralpak AD-R (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
-
Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Chiralcel OJ-R (Cellulose tris(4-methylbenzoate) coated on silica gel)
-
-
Mobile Phases:
-
Acetonitrile – Water (50:50, v/v)
-
Acetonitrile – 2-Propanol (50:50, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: Ambient
3. Sample Preparation:
-
Prepare standard solutions of o,p'-DDD in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or the mobile phase itself).
4. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This may include evaluating parameters such as retention time, peak area reproducibility, and resolution of the enantiomers.
Note: The simultaneous chiral separation of this compound and o,p'-DDD is more complex and may require extensive method development. The optimal conditions will likely depend on the specific chiral stationary phase and the desired resolution between all four potential peaks (the two enantiomers of this compound and the two enantiomers of o,p'-DDD). A screening approach using multiple chiral columns and mobile phases is recommended.
Visualizations
Caption: Experimental workflow for the chiral separation of DDD isomers.
References
Technical Support Center: Analysis of p,p'-DDD in Complex Environmental Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits of p,p'-DDD in complex environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound in complex environmental samples?
A1: The primary challenges include overcoming matrix effects, achieving low detection limits, and ensuring high recovery rates during sample preparation. Complex matrices like soil, sediment, and biological tissues contain numerous co-extractable substances that can interfere with the analysis.[1][2] These interferences, known as matrix effects, can suppress or enhance the instrument's signal for this compound, leading to inaccurate quantification.[3][4] Furthermore, the persistent and bioaccumulative nature of this compound often requires detection at very low concentrations (trace levels), making sensitivity a critical issue.[5]
Q2: Which analytical technique is most suitable for detecting trace levels of this compound?
A2: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly effective and widely used technique for the analysis of this compound and other organochlorine pesticides.[6] The use of Multiple Reaction Monitoring (MRM) mode in GC-MS/MS provides superior selectivity and sensitivity compared to single quadrupole GC-MS or GC with an Electron Capture Detector (GC-ECD), helping to reduce matrix interferences and achieve lower detection limits.[7]
Q3: What is the "matrix effect" and how can it be minimized?
A3: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[2][4] This can lead to signal suppression or enhancement, compromising the accuracy and precision of the results.[3] Strategies to minimize matrix effects include:
-
Efficient Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) can remove a significant portion of interfering compounds before instrumental analysis.[6][8]
-
Use of Internal Standards: Isotopically labeled internal standards (e.g., ¹³C-p,p'-DDT) are highly effective for monitoring and correcting sample-specific matrix effects and analyte loss during preparation.[9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for signal suppression or enhancement.
-
Method of Standard Additions: This involves adding known amounts of the analyte to the actual sample, which can be the most accurate way to compensate for matrix effects, although it is more time-consuming.[1]
Q4: What are typical Limit of Detection (LOD) values for this compound in environmental matrices?
A4: The Limit of Detection (LOD) for this compound can vary significantly depending on the matrix, sample preparation method, and analytical instrument. For instance, in fish oil analysis using GC-ECD, LODs have been reported in the range of 2.6 to 4.7 pg/µL.[10] In water samples, LODs can range from 0.066 to 0.563 µg/L.[5] Achieving lower detection limits often requires more extensive sample cleanup and concentration steps, along with highly sensitive instrumentation like a triple quadrupole mass spectrometer (GC-MS/MS).[7][11]
Troubleshooting Guide
Problem 1: Low or no recovery of this compound after sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the chosen extraction solvent (e.g., hexane, methylene (B1212753) chloride, cyclopentane) is appropriate for the matrix and that the extraction technique (e.g., sonication, shaking, Soxhlet) provides sufficient contact time and energy.[6][12] For dry samples, ensure they are adequately hydrated before extraction.[13] |
| Analyte Loss During Cleanup | The cleanup step (e.g., SPE, GPC, silica (B1680970) column) may be too aggressive, leading to the loss of this compound. Verify the elution profile of this compound on your cleanup column. For example, in a multi-layer silica column cleanup, ensure you are collecting the correct fractions containing the analyte.[10] |
| Analyte Loss During Evaporation | This compound can be lost if the evaporation step is too harsh (high temperature or aggressive nitrogen stream). Evaporate extracts gently to near dryness and reconstitute in a suitable solvent.[10] |
| Degradation of p,p'-DDT to this compound | If you are also analyzing for p,p'-DDT, be aware that it can degrade to this compound or p,p'-DDE in the GC inlet, especially in the presence of matrix components.[9] This is a separate issue from recovery but can affect quantification. Using isotopically labeled standards can help monitor this degradation.[9] |
Problem 2: Poor peak shape (e.g., tailing, broadening) in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Active Sites in GC System | Active sites in the GC inlet liner, column, or MS source can cause peak tailing. Deactivate the liner with a silanizing agent or use a liner with a bottom frit.[7] Consider trimming the first few centimeters of the analytical column.[13] |
| Column Contamination | High molecular weight matrix components can accumulate on the column, degrading performance. Bake out the column at the maximum recommended temperature. If performance does not improve, the column may need to be replaced.[13] |
| Inappropriate Solvent for Reconstitution | The final sample solvent should be compatible with the GC column's stationary phase. Reconstituting in a solvent that is too polar for a non-polar column can cause peak distortion. |
Problem 3: High background noise and inability to achieve low detection limits.
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Co-extracted matrix components are a primary source of background noise.[2] Implement a more rigorous cleanup procedure, such as multi-layer silica column chromatography or SPE.[10][14] |
| Contaminated Reagents or Glassware | Ensure all solvents are of high purity (e.g., pesticide residue grade) and that glassware is thoroughly cleaned and rinsed with solvent before use. Run a method blank with each sample batch to check for contamination.[11][15] |
| Instrument Contamination | The GC/MS system, particularly the ion source, can become contaminated over time. Follow the manufacturer's procedure for cleaning the ion source.[13] |
| Suboptimal MS/MS Parameters | Optimize the collision energy for the specific MRM transitions of this compound to maximize signal intensity.[6] Ensure the acquisition window is set appropriately around the analyte's retention time. |
Quantitative Data Summary
Table 1: Detection Limits of this compound in Various Matrices
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Fish Oil | GC-ECD | 2.6 - 4.7 pg/µL | - | [10] |
| Water | GC-ECD | 0.066 - 0.563 µg/L | - | [5] |
| Adipose Tissue | GC-MS/MS | Method dependent, low ppb levels achievable | - | [6] |
| Environmental Samples | GC-MS/MS | Low ppb levels achievable | - | [7] |
Table 2: Recovery Rates for this compound Using Different Methods
| Matrix | Method | Recovery (%) | Reference |
| Ginseng | Modified QuEChERS | 51–129% | [3] |
| Fish Oil | Multi-layer silica column cleanup | 88.3% - 115.1% | [10] |
Experimental Protocols
Protocol 1: General Extraction and Cleanup for Soil/Sediment Samples
-
Sample Preparation: Weigh 10 g of homogenized, air-dried soil or sediment into a glass centrifuge tube.
-
Spiking: Add internal standards (e.g., isotopically labeled this compound) to the sample and vortex briefly.
-
Extraction: Add 20 mL of a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v). Vortex for 5 minutes and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3,000 rpm for 10 minutes.
-
Solvent Collection: Carefully transfer the supernatant to a clean flask. Repeat the extraction (steps 3-4) two more times, combining the supernatants.
-
Concentration: Evaporate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (Silica Gel Column):
-
Prepare a chromatography column with activated silica gel, topped with a layer of anhydrous sodium sulfate.
-
Pre-wash the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the fraction containing this compound with an appropriate solvent or solvent mixture (e.g., hexane:dichloromethane). The exact solvent composition should be optimized beforehand.[10]
-
-
Final Concentration: Evaporate the collected fraction to a final volume of 0.5-1.0 mL for GC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction and Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for various complex matrices.
-
Sample Hydration: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of reagent water to hydrate (B1144303) the sample and vortex for 10-30 minutes.[13]
-
Spiking: Add internal standards to the sample.
-
Solvent Extraction: Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method). Vortex vigorously for 1 minute.[13]
-
Salting Out: Add the appropriate QuEChERS extraction salt packet (e.g., for the EN 15662 method, this contains MgSO₄, NaCl, and citrate (B86180) buffers). Immediately shake vigorously for 1 minute.[13]
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes. The organic layer (top) contains the analytes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and a sorbent like PSA (primary secondary amine) to remove fatty acids and other interferences.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge for 5 minutes.
-
Analysis: Take an aliquot of the final extract for GC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for low this compound recovery.
Caption: Decision tree for selecting a sample cleanup method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. agilent.com [agilent.com]
- 8. organomation.com [organomation.com]
- 9. Matrix-enhanced degradation of p,p'-DDT during gas chromatographic analysis: A consideration [pubs.usgs.gov]
- 10. ruidera.uclm.es [ruidera.uclm.es]
- 11. analytik-jena.com [analytik-jena.com]
- 12. gcms.cz [gcms.cz]
- 13. hpst.cz [hpst.cz]
- 14. isranalytica.org.il [isranalytica.org.il]
- 15. mdpi.com [mdpi.com]
Troubleshooting poor peak shape in P,P'-DDD gas chromatography
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address poor peak shape for P,P'-DDD in gas chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, and related organochlorine pesticides, is frequently caused by several factors. These include interactions with active sites within the GC system, thermal degradation in the inlet, and issues with system setup and maintenance.[1][2][3][4] Specifically, peak tailing is a very common problem.[4]
Common causes include:
-
Active Sites: this compound can interact with active silanol (B1196071) groups in the GC inlet liner or at the head of the column, which leads to peak tailing.[1] Contamination from non-volatile matrix components can also create new active sites.[1]
-
Analyte Degradation: this compound is often a degradation product of p,p'-DDT.[5] Both compounds can degrade in a hot GC inlet, leading to distorted or smaller peaks for the parent compound and larger peaks for the breakdown products.[5][6] This degradation can be enhanced by the sample matrix.[5]
-
Improper Column Installation: A poorly cut or installed column can create dead volume and disturb the carrier gas flow path, resulting in peak tailing or broadening.[1][2][7]
-
Column Contamination: Buildup of sample matrix components on the column can lead to peak distortion.[1][3]
-
Column Bleed: At high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline and potentially obscuring peaks.[8][9][10]
Q2: My this compound peak is tailing. What should I do first?
If you observe peak tailing for this compound, you should first determine if all peaks in the chromatogram are tailing or only specific ones.
-
If all peaks are tailing: This usually indicates a physical problem with the gas flow path.[2][3][7] The most likely causes are an improper column cut or incorrect column installation in the inlet or detector.[2][7]
-
If only this compound and other active compounds are tailing: This suggests a chemical interaction issue.[3][4] The primary cause is likely active sites in the inlet or on the column.[1][2]
Start by performing basic inlet maintenance, such as replacing the liner and septum.[11] If that does not resolve the issue, trim a small section from the front of the column.[1][2]
Q3: How can I prevent the thermal degradation of this compound in the GC inlet?
Preventing the degradation of thermally sensitive compounds like this compound and its parent compound p,p'-DDT is crucial for accurate analysis.[6][12]
-
Use a Deactivated Liner: Employ a fresh, high-quality deactivated (silanized) inlet liner to minimize active sites that can catalyze degradation.[1][2] A liner with glass wool can help trap non-volatile matrix components, but the wool itself must be deactivated.
-
Optimize Inlet Temperature: While a high temperature is needed for volatilization, excessively high temperatures can accelerate degradation. Use the lowest possible inlet temperature that still provides efficient and reproducible vaporization of your analytes.
-
Use Analyte Protectants: The addition of analyte protectants to sample extracts and calibration standards can improve ruggedness and precision by minimizing compound loss in the inlet.[6]
Q4: What is column bleed and how does it affect my this compound analysis?
Column bleed is the natural degradation of the column's stationary phase at high temperatures, which results in a rising baseline signal.[8][9] This elevated background noise can decrease the signal-to-noise ratio, making it harder to detect and accurately integrate low-concentration analytes like this compound.[8][13] To minimize bleed, always operate within the column's specified temperature limits and use high-purity carrier gas free of oxygen and moisture.[14]
Troubleshooting Guides
Problem: Peak Tailing
This is the most common peak shape issue, where the back half of the peak is drawn out.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Active Sites in Inlet/Column | Perform inlet maintenance (replace liner, septum, seal). Use a deactivated liner. Trim 10-20 cm from the column inlet. | Active sites, particularly silanol groups, can cause reversible adsorption of polar or active analytes.[1][2][4] |
| Improper Column Installation | Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet and detector as per the manufacturer's guide. | A poor cut can create turbulence, and incorrect placement can lead to unswept volumes, both causing tailing.[1][2][7] |
| Column Contamination | Bake out the column at a high temperature (within its limit). If the problem persists, the column may need replacement. | Non-volatile matrix components can contaminate the stationary phase, leading to poor peak shape.[1][3] |
| Analyte/Solvent Polarity Mismatch | Ensure the polarity of the sample solvent is compatible with the column's stationary phase. | A mismatch can affect how the analyte is focused on the column, particularly in splitless injection.[2][15] |
Problem: Peak Fronting
The front half of the peak is drawn out. This is less common than tailing.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Sample Overload | Dilute the sample and inject a smaller volume. | Injecting too much analyte can saturate the column, leading to fronting.[1][16] |
| Poor Solute Focusing | For splitless injection, ensure the initial oven temperature is at least 20°C below the boiling point of the sample solvent. | If the initial temperature is too high, analytes may not condense in a tight band at the head of the column.[2] |
| Column Degradation | Check for physical damage or voids in the column's stationary phase. Replace the column if necessary. | Deformation of the column packing bed can lead to fronting.[16] |
Problem: Split or Broad Peaks
Peaks appear as two merged peaks or are significantly wider than expected.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Improper Injection Technique | For splitless injection, ensure proper solvent focusing by setting the initial oven temperature below the solvent's boiling point. | Incompatible solvent and stationary phase polarity or too high an initial oven temperature can cause peak splitting.[2] |
| Inlet Issues | Check for leaks in the inlet, especially the septum. Ensure the split flow is set correctly. | A leaking septum or incorrect split ratio can lead to distorted peaks.[17][18] |
| Column Contamination/Installation | A blocked or poorly installed column can cause peaks to broaden or split. Trim the column or reinstall it correctly. | A partial blockage can create two different flow paths for the analyte, resulting in a split peak.[7][11] |
Recommended GC Parameters & Methodologies
The optimal parameters depend on the specific instrument and application. The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Justification |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of trace-level analytes like this compound onto the column.[1] |
| Inlet Liner | Deactivated single taper with deactivated glass wool | A deactivated liner is critical to prevent analyte degradation.[1] Wool helps trap non-volatile matrix. |
| Inlet Temperature | 250°C (Optimize as needed) | A balance between efficient volatilization and minimizing thermal degradation. |
| Column Type | Mid-Polarity (e.g., 5% Phenyl-Methylpolysiloxane) | Provides good resolution for a wide range of organochlorine pesticides.[1] |
| Oven Program | Initial: 60°C, hold 1 min; Ramp: 20°C/min to 320°C; Hold: 5 min | This is a typical starting point; the ramp rate may need to be optimized for specific separations.[1] |
| Carrier Gas | Helium or Hydrogen | |
| Constant Flow Rate | ~1.0 - 1.5 mL/min |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
-
Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40°C) and wait for the system to cool.
-
Turn Off Gas: Turn off the carrier gas supply to the instrument.
-
Remove Column: Carefully loosen the column nut and remove the column from the inlet.
-
Open Inlet: Unscrew the retaining nut at the top of the inlet.
-
Replace Septum and O-ring: Remove the old septum and the O-ring. Replace them with new, high-quality parts.
-
Replace Liner: Carefully remove the old liner with forceps. Insert a new, deactivated liner of the appropriate type.
-
Reassemble: Reassemble the inlet components in reverse order.
-
Leak Check: Restore gas flow and perform an electronic leak check to ensure all connections are secure.
Protocol 2: Trimming the GC Column
-
Gather Tools: You will need a ceramic scoring wafer or a specialized column cutter.
-
Score the Column: Gently draw the scoring wafer across the fused silica (B1680970) column tubing at a 90-degree angle. A single, light score is sufficient.
-
Break the Column: Hold the column on either side of the score and gently flex it away from the score mark. It should break cleanly.
-
Inspect the Cut: Use a small magnifier to inspect the end of the column.[2] It should be a perfectly flat, 90-degree cut with no jagged edges or shards.
-
Re-install: Wipe the end of the column with a lint-free cloth dampened with solvent (e.g., methanol) and reinstall it in the inlet or detector to the correct depth.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape for this compound.
Troubleshooting workflow for poor GC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. usgs.gov [usgs.gov]
- 6. hpst.cz [hpst.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 9. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. epa.gov [epa.gov]
- 13. coleparmer.com [coleparmer.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of QuEChERS Method for p,p'-DDD in Agricultural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of p,p'-DDD in agricultural products. This guide is intended for researchers, scientists, and professionals in the field of analytical chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound in agricultural products using the QuEChERS method?
A1: The main challenges include:
-
Matrix Effects: Agricultural products are complex matrices containing various co-extractives like pigments (chlorophyll, carotenoids), lipids, sugars, and organic acids. These compounds can interfere with the analysis, leading to signal suppression or enhancement in the chromatogram, which affects the accuracy and precision of this compound quantification.[1][2]
-
Low Recovery: this compound, being a nonpolar compound, can have variable recoveries depending on the matrix and the specific QuEChERS protocol used. In high-fat matrices, this compound may partition into the lipid phase, leading to lower recoveries in the acetonitrile (B52724) extract.[3][4] Adsorption to d-SPE sorbents during the cleanup step can also result in reduced recovery.
-
Analyte Stability: While this compound is generally stable, pH-sensitive pesticides can degrade during extraction if the pH is not controlled. Buffered QuEChERS methods (e.g., AOAC or EN versions) are often employed to protect such analytes.
Q2: Which QuEChERS method variation (Original, AOAC, EN) is best for this compound analysis?
A2: All three common QuEChERS variations can be suitable for this compound analysis. The choice often depends on the specific agricultural matrix and the other pesticides being analyzed in the same batch.
-
Original (Unbuffered): Simple and effective for many matrices.
-
AOAC 2007.01 (Buffered with Acetate): This method is widely used and has been validated for a broad range of pesticides in various food matrices.[5]
-
EN 15662 (Buffered with Citrate): Also extensively validated and suitable for a wide array of pesticides and matrices.
For this compound, which is not pH-sensitive, the choice of buffering may be less critical than for other pesticides. However, using a buffered method can improve the consistency of the extraction and is generally recommended for multi-residue analysis.
Q3: How can I minimize matrix effects for this compound analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Matrix-Matched Calibration: This is the most common and effective approach.[1][2] Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This helps to compensate for signal suppression or enhancement caused by co-extractives.
-
d-SPE Cleanup Optimization: Select the appropriate d-SPE sorbents to remove interfering compounds. For this compound, a combination of PSA and C18 is often used, especially in fatty matrices.[3] For pigmented samples, GCB can be added, but it should be used with caution as it may adsorb planar pesticides.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby mitigating their effect on the analytical instrument. However, this may also lower the concentration of this compound, potentially impacting the limit of detection.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery of this compound | Incomplete Extraction | - Ensure thorough homogenization of the sample. For dry samples, add water to rehydrate before extraction. - Increase the shaking time and intensity during the acetonitrile extraction step to ensure complete partitioning of this compound into the solvent. |
| Partitioning into Fatty Layer | - For high-fat matrices, consider a freezing step after the initial extraction to precipitate lipids. Centrifuge at low temperature and collect the acetonitrile supernatant. - Use a d-SPE cleanup step with C18 sorbent to remove lipids. | |
| Adsorption to d-SPE Sorbent | - Optimize the amount and type of d-SPE sorbent. Excessive amounts of sorbent can lead to analyte loss. - For highly pigmented matrices where GCB is used, test different amounts to find a balance between cleanup and recovery. If this compound recovery is still low, consider alternative cleanup strategies or a method without GCB. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Homogenization | - Ensure the entire sample is homogenized to a uniform consistency before taking a subsample for extraction. |
| Inconsistent Extraction or Cleanup | - Use a mechanical shaker for consistent shaking times and intensity. - Ensure accurate and consistent pipetting of solvents and extracts. | |
| Matrix Effects | - Implement matrix-matched calibration to compensate for variations in signal response. | |
| Peak Tailing or Splitting in Chromatogram | Contamination of GC Inlet or Column | - Perform regular maintenance of the GC-MS/MS system, including changing the inlet liner and trimming the analytical column. - Use a guard column to protect the analytical column from non-volatile matrix components. |
| Active Sites in the GC System | - Ensure proper deactivation of the inlet liner and column to prevent interaction with the analyte. | |
| Interfering Peaks | Co-eluting Matrix Components | - Optimize the d-SPE cleanup to remove the specific interfering compounds. - Adjust the GC temperature program to improve the separation of this compound from interfering peaks. - Use a more selective MRM transition for quantification. |
Data Presentation
Table 1: Recovery and Precision Data for this compound in Various Agricultural Products using QuEChERS-GC-MS/MS
| Agricultural Product | Matrix Type | Spiking Level (ng/g) | Recovery (%) | RSD (%) | Reference |
| Cocoa Beans | High-Fat, Complex | 25 | 70.2 | 5.1 | [6] |
| Cocoa Beans | High-Fat, Complex | 50 | 95.7 | 5.8 | [6] |
| Chicken Muscle | Fatty | 5-50 | 71.2 - 118.8 | 2.9 - 18.1 | [7] |
| Avocado (15% fat) | High-Fat | Not specified | 27 ± 1 (indicative of challenges with nonpolar pesticides in high-fat matrices) | Not specified | [8] |
Note: Recovery and RSD values can vary depending on the specific QuEChERS protocol, instrumentation, and laboratory conditions.
Experimental Protocols
Protocol 1: QuEChERS Method for Low-Fat Agricultural Products (e.g., Apples, Tomatoes, Leafy Greens)
This protocol is based on the EN 15662 method.
1. Sample Preparation:
- Homogenize a representative sample of the agricultural product.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the EN 15662 extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
- Vortex for 30 seconds.
- Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
- The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. For GC analysis, a solvent exchange to a more compatible solvent like ethyl acetate (B1210297) may be beneficial.
Protocol 2: Modified QuEChERS Method for High-Fat Agricultural Products (e.g., Avocado, Nuts, Oilseeds)
This protocol incorporates modifications to address the challenges posed by high-fat matrices.
1. Sample Preparation:
- Homogenize a representative sample of the agricultural product.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For very high-fat samples, a smaller sample size (e.g., 5 g) may be used.
2. Extraction:
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01).
- Cap and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
3. Optional Freezing Step:
- Place the centrifuge tube in a freezer at -20°C for at least 2 hours (or overnight) to precipitate the lipids.
- Centrifuge the cold tube at ≥ 3000 rcf for 5 minutes.
4. Dispersive SPE (d-SPE) Cleanup:
- Carefully transfer a 1 mL aliquot of the upper acetonitrile layer, avoiding the precipitated fat, to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (octadecylsilane).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
5. Final Extract Preparation:
- Transfer the cleaned extract to an autosampler vial for analysis.
Mandatory Visualization
References
- 1. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsertchemical.com [labsertchemical.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. ijesd.org [ijesd.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Minimizing thermal degradation of P,P'-DDD in GC injectors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the thermal degradation of P,P'-DDD in Gas Chromatography (GC) injectors.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound, focusing on the prevention of thermal degradation in the injector.
Issue: High this compound Degradation Observed in Chromatograms
High levels of this compound degradation are often indicated by the presence of breakdown products, such as P,P'-DDE, and a corresponding decrease in the this compound peak area. This can lead to inaccurate quantification and unreliable results.
Possible Causes and Solutions:
-
High Injector Temperature: Elevated temperatures in the GC inlet are a primary cause of thermal degradation for labile compounds like this compound.
-
Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. For thermally sensitive compounds, a Programmed Temperature Vaporizing (PTV) injector is recommended.[1]
-
-
Active Sites in the GC Inlet: The injector liner, seals, and other components can have active sites that catalyze the degradation of this compound.[2] These active sites can be exposed on glass surfaces or can accumulate from previous injections of complex matrices.
-
Solution:
-
Use Inert Components: Employ deactivated liners and seals, such as those with proprietary inert coatings.[2]
-
Regular Maintenance: Establish a routine maintenance schedule for cleaning or replacing the injector liner and seals. The frequency will depend on the cleanliness of the samples being analyzed. For complex matrices, more frequent maintenance is necessary.
-
Proper Liner Selection: The geometry of the liner can also impact degradation. Tapered liners can help to focus the sample onto the column and minimize contact with the hot metal surfaces of the injector.
-
-
-
Matrix-Enhanced Degradation: Components of the sample matrix can interact with this compound in the hot injector, leading to increased degradation.[3][4] This effect can be particularly pronounced in complex environmental or biological samples.
-
Solution:
-
Sample Cleanup: Implement a thorough sample preparation and cleanup procedure to remove as much of the matrix as possible before injection.
-
Use of Analyte Protectants: The addition of analyte protectants to the sample can help to mask active sites in the injector and reduce matrix-enhanced degradation.
-
Alternative Injection Techniques: Consider using injection techniques that minimize the interaction of the analyte with the hot injector surfaces, such as on-column or PTV injection.[1]
-
-
-
Injection Technique: The choice of injection technique significantly impacts the degree of thermal degradation.
-
Solution:
-
Hot Splitless Injection: While common, this technique can lead to significant degradation of thermally labile compounds due to longer residence times in the hot injector.[1]
-
Programmed Temperature Vaporizing (PTV) Injection: This is often the preferred method for thermally sensitive analytes. The sample is injected into a cool liner, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte is exposed to high temperatures.[1][5]
-
On-Column Injection: This technique introduces the sample directly onto the column, bypassing the hot injector altogether and thus eliminating injector-related thermal degradation.[1] However, it can lead to column contamination if samples are not sufficiently clean.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation products of this compound in a GC injector?
A1: The primary degradation product of this compound in a GC injector is typically P,P'-DDE. The parent compound of this compound, which is P,P'-DDT, also degrades to P,P'-DDE and this compound.[6]
Q2: How can I quantify the percentage of this compound degradation?
A2: To quantify degradation, inject a standard of pure this compound and measure the peak areas of both the this compound peak and its degradation product(s). The percentage of degradation can be calculated using the following formula:
% Degradation = [Area(Degradation Product) / (Area(this compound) + Area(Degradation Product))] * 100
Q3: What is the recommended starting injector temperature for this compound analysis?
A3: A good starting point for a conventional split/splitless injector is around 200-225 °C. However, the optimal temperature should be determined experimentally for your specific instrument and method. For PTV injectors, the initial temperature can be much lower, close to the boiling point of the solvent.
Q4: How often should I replace my GC injector liner?
A4: The frequency of liner replacement depends on the sample matrix. For clean standards, a liner may last for hundreds of injections. However, when analyzing complex matrices, such as soil or tissue extracts, it may be necessary to replace the liner after every 20-50 injections, or even more frequently if degradation is observed. Regularly check for degradation by injecting a this compound standard.
Q5: Are there alternatives to traditional glass wool packing in liners?
A5: Yes, some liners are available with built-in glass frits or other designs that eliminate the need for glass wool. Glass wool can have active sites and is best avoided for thermally labile compounds. If glass wool must be used, ensure it is properly deactivated.
Quantitative Data Summary
The following tables summarize quantitative data related to the thermal degradation of P,P'-DDT, which serves as a close proxy for this compound, under different GC conditions.
Table 1: Comparison of Hot Splitless and Cold Splitless (PTV) Injection on P,P'-DDT Degradation with a Contaminated Liner [1]
| Injection Technique | Injector Temperature Program | P,P'-DDT Degradation (%) |
| Hot Splitless | 275 °C Isothermal | 7.9 - 40.2 |
| Cold Splitless (PTV) | 95 °C initial, ramped to 275 °C | < 10 |
Table 2: U.S. EPA Method Limits for P,P'-DDT Degradation in GC Systems [3][4]
| Method | Maximum Allowable Degradation (%) |
| U.S. EPA Methods | ≤ 20 |
Experimental Protocols
Protocol 1: Evaluating this compound Degradation in a Split/Splitless Injector
-
Prepare a this compound Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., isooctane) at a concentration that gives a good signal-to-noise ratio.
-
Set Initial GC Conditions:
-
Injector Temperature: 250 °C (or your current method's temperature)
-
Injection Mode: Splitless
-
Column: A suitable capillary column for organochlorine pesticide analysis.
-
Oven Temperature Program: An appropriate program to separate this compound and its potential degradation products.
-
Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
-
Inject the Standard: Inject the this compound standard.
-
Analyze the Chromatogram: Identify and integrate the peaks for this compound and any degradation products (e.g., P,P'-DDE).
-
Calculate Degradation: Use the formula provided in the FAQs to calculate the percentage of degradation.
-
Optimize Injector Temperature: If degradation is above an acceptable level (e.g., 5%), incrementally decrease the injector temperature by 10-20 °C and repeat steps 3-5 until degradation is minimized while maintaining good peak shape and response.
Protocol 2: Routine Maintenance of the GC Injector for this compound Analysis
-
Cool the Injector: Turn off the injector heater and allow it to cool to a safe temperature.
-
Turn off Carrier Gas: Turn off the carrier gas flow to the injector.
-
Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum.
-
Remove the Liner: Carefully remove the injector liner using appropriate forceps.
-
Clean the Injector Body: While the liner is removed, use a solvent-moistened swab to gently clean the inside of the injector body.
-
Install a New Liner and Septum: Place a new, deactivated liner into the injector. Install a new septum and tighten the septum nut.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks using an electronic leak detector. Set the injector to the desired temperature.
-
Condition the System: Allow the system to equilibrate for at least 30 minutes before injecting any samples. It is good practice to inject a solvent blank after maintenance to ensure the system is clean.
Visualizations
Caption: Factors contributing to the thermal degradation of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. Matrix-enhanced degradation of p,p'-DDT during gas chromatographic analysis: A consideration | U.S. Geological Survey [usgs.gov]
- 4. Matrix-enhanced degradation of p,p'-DDT during gas chromatographic analysis: A consideration [pubs.usgs.gov]
- 5. web.vscht.cz [web.vscht.cz]
- 6. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
Addressing co-elution of P,P'-DDD with other organochlorine pesticides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of p,p'-DDD with other organochlorine pesticides (OCPs) during gas chromatographic (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in the analysis of this compound?
A1: Co-elution in chromatography occurs when two or more compounds elute from the GC column at the same time, resulting in a single, overlapping chromatographic peak. This is a significant issue because it prevents the accurate individual identification and quantification of the co-eluting compounds. In the analysis of organochlorine pesticides, this compound often co-elutes with other DDT isomers and their metabolites, which can lead to erroneously high reported concentrations of this compound.
Q2: Which organochlorine pesticides are known to co-elute with this compound?
A2: The co-elution of this compound is highly dependent on the GC column's stationary phase and the analytical conditions. However, common co-eluting partners for this compound include its isomers and other DDT-related compounds such as o,p'-DDT and p,p'-DDE. Depending on the specific GC column and temperature program, other pesticides like endrin (B86629) or dieldrin (B1670511) could also potentially co-elute.
Q3: What are the primary causes of co-elution in GC analysis of OCPs?
A3: The primary cause of co-elution is insufficient selectivity of the GC column for the analytes of interest. If two molecules have very similar chemical properties (e.g., polarity, boiling point) and interact with the stationary phase in a nearly identical manner, they will travel through the column at the same rate and elute together. Other contributing factors can include a non-optimized temperature program, incorrect carrier gas flow rate, or column degradation.
Q4: How can I confirm if a peak contains both this compound and another co-eluting pesticide?
A4: The most effective way to confirm co-elution is through the use of a dual-column GC system.[1][2][3] This involves splitting the sample injection onto two columns with different stationary phase polarities. If a single peak on the primary column resolves into two separate peaks on the confirmation column, co-elution is confirmed. Alternatively, a mass spectrometry (MS) detector can be used. By examining the mass spectrum across the peak, the presence of different ions corresponding to multiple compounds can indicate co-elution.
Q5: What is a dual-column GC system and how does it help resolve co-elution?
A5: A dual-column GC system utilizes two capillary columns with different stationary phases, and therefore different selectivities, housed in the same oven.[1][2][3] A common setup for OCP analysis as per EPA Method 8081B involves a primary column (e.g., a non-polar phase like DB-CLP1) and a confirmation column (e.g., a more polar phase like DB-CLP2).[1][3] The differing selectivities of the two columns alter the elution pattern of the pesticides. Compounds that co-elute on one column are often well-resolved on the other, allowing for accurate identification and quantification.
Troubleshooting Guide for this compound Co-elution
This guide provides a step-by-step approach to identifying and resolving the co-elution of this compound with other organochlorine pesticides.
Step 1: Identify the Potential Co-elution
-
Symptom: A single, broad, or asymmetrical chromatographic peak is observed where this compound is expected to elute.
-
Action:
-
Analyze Individual Standards: Inject pure standards of this compound and the suspected co-eluting pesticide(s) (e.g., o,p'-DDT, p,p'-DDE) separately under the same analytical conditions.
-
Compare Retention Times: Carefully compare the retention times of the individual standards with the retention time of the peak in your sample chromatogram.
-
Use a Confirmation Column: If you have a dual-column system, analyze the sample and observe if the peak separates on the confirmation column.[1][2][3]
-
Step 2: Method Optimization
If co-elution is confirmed, the following adjustments to your GC method can improve separation:
-
Modify the Temperature Program:
-
Lower the initial oven temperature: This can increase the interaction of early-eluting compounds with the stationary phase, potentially improving separation.
-
Reduce the ramp rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can enhance resolution between closely eluting peaks.
-
-
Adjust Carrier Gas Flow Rate:
-
Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) for your column dimensions to achieve the best efficiency. Refer to your column manufacturer's guidelines.
-
Step 3: Column Selection
If method optimization is insufficient, changing the analytical column may be necessary.
-
Primary and Confirmation Columns: For robust OCP analysis, it is highly recommended to use a dual-column system with columns of different selectivity as specified in methods like EPA 8081B.[1][2][4]
-
Agilent DB-CLP1 and DB-CLP2: This is a universal column pair designed for pesticide analysis. The DB-CLP1 serves as the primary column, while the DB-CLP2 provides different selectivity for confirmation.[1][3][5]
-
Restek Rtx-CLPesticides and Rtx-CLPesticides2: This pair is also specifically designed to overcome co-elution issues in chlorinated pesticide analysis.[6][7][8]
-
-
Consider a Different Stationary Phase: If you are using a standard non-polar column (e.g., a 5% phenyl-methylpolysiloxane), switching to a more polar stationary phase may resolve the co-elution.
Step 4: Advanced Detection Techniques
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): If co-elution cannot be resolved chromatographically, GC-MS/MS can provide the necessary selectivity. By monitoring unique precursor-to-product ion transitions for each compound, you can differentiate and quantify co-eluting analytes.
Below is a logical workflow for troubleshooting co-elution issues.
Caption: Troubleshooting workflow for identifying and resolving this compound co-elution.
Experimental Protocols
Recommended Protocol: Dual-Column GC-ECD Analysis of Organochlorine Pesticides (Based on EPA Method 8081B)
This protocol is designed to provide robust separation of this compound from common interferents using a dual-column GC system.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet and dual Electron Capture Detectors (ECDs).
-
Autosampler for reproducible injections.
-
Data acquisition and processing system.
-
-
Columns:
-
Primary Column: Agilent J&W DB-CLP1, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Confirmation Column: Agilent J&W DB-CLP2, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Connection: The columns are connected to the same injection port via a deactivated Y-splitter.
-
-
GC Conditions:
-
Inlet: Splitless mode, Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 2.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 15 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.
-
-
Detectors: Dual ECDs at 300 °C.
-
Makeup Gas: Nitrogen at 30 mL/min.
-
-
Procedure:
-
Prepare calibration standards containing this compound and other relevant OCPs at various concentrations.
-
Inject the standards to establish calibration curves and determine the retention times for each analyte on both columns.
-
Prepare samples according to standard extraction and cleanup procedures (e.g., EPA Method 3510 for liquid samples).
-
Inject the prepared sample extracts and analyze using the established GC method.
-
Identify pesticides based on their retention times on both the primary and confirmation columns.
-
Quantify the analytes using the calibration curves.
-
The following diagram illustrates the experimental workflow for this dual-column analysis.
Caption: Experimental workflow for dual-column GC-ECD analysis of OCPs.
Data Presentation
The use of a dual-column system provides different elution orders for the pesticides, which is key to resolving co-elutions. The table below summarizes the elution order of key DDT-related compounds on a recommended column pair, demonstrating the change in selectivity.
| Elution Order | Primary Column (e.g., Rtx-CLPesticides) | Confirmation Column (e.g., Rtx-CLPesticides2) |
| 1 | 4,4'-DDE | 4,4'-DDE |
| 2 | Endosulfan I | Dieldrin |
| 3 | Dieldrin | Endrin |
| 4 | Endrin | 4,4'-DDD |
| 5 | 4,4'-DDD | Endosulfan II |
| 6 | Endosulfan II | 4,4'-DDT |
| 7 | 4,4'-DDT | Endrin Aldehyde |
| 8 | Endrin Aldehyde | Methoxychlor |
Note: This table represents a typical elution order.[9][10] Actual retention times and elution order may vary based on specific instrument conditions and must be experimentally verified.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. DB-CLP1 & DB-CLP2 GC columns | Agilent [agilent.com]
- 4. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 5. agilent.com [agilent.com]
- 6. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 7. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 8. chromtech.com [chromtech.com]
- 9. de.restek.com [de.restek.com]
- 10. ez.restek.com [ez.restek.com]
Quality control measures for P,P'-DDD analysis in accredited laboratories
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting P,P'-DDD analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control (QC) measures required for this compound analysis in an accredited laboratory?
A1: Accredited laboratories must adhere to stringent QC protocols to ensure the validity and reliability of this compound analysis. Key QC measures include:
-
Method Validation: The analytical method must be thoroughly validated to assess its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Instrument Calibration: Regular calibration of the analytical instrument (e.g., Gas Chromatograph) is crucial. This involves analyzing a series of calibration standards to establish a linear response.
-
Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of this compound helps to verify the accuracy of the method.
-
Control Samples: Including laboratory control samples (LCS) and matrix spikes in each analytical batch helps monitor the method's performance and assess matrix effects.
-
Blanks: Analysis of method blanks, solvent blanks, and instrument blanks is essential to check for contamination.
-
Adherence to Standard Operating Procedures (SOPs): All analytical procedures must be meticulously documented in SOPs and followed consistently.
-
Proficiency Testing: Participation in proficiency testing programs helps to assess the laboratory's performance against other laboratories.
Q2: What are the common analytical techniques for this compound analysis?
A2: Gas chromatography (GC) is the most common technique for this compound analysis. Specific detectors often used include:
-
Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds like this compound and is a widely used technique.[1]
-
Mass Spectrometry (MS): GC-MS and GC-MS/MS (tandem mass spectrometry) provide higher selectivity and confirmation of the analyte's identity.[2][3]
Q3: What is the QuEChERS method, and why is it used for this compound sample preparation?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis, including this compound, in various matrices like soil and food.[3][4][5][6] It involves a two-step process:
-
Extraction: The sample is first extracted with an organic solvent (commonly acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[4][5]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is then cleaned up by adding a small amount of sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.[4][5]
The QuEChERS method is popular due to its simplicity, high throughput, and effectiveness in producing clean extracts, which leads to improved analytical performance.
Q4: What are typical acceptance criteria for method validation parameters for this compound analysis?
A4: While specific criteria can vary based on regulatory guidelines and the analytical method, typical acceptance criteria are summarized in the table below.
| Parameter | Typical Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | > 0.995 |
| Accuracy (Recovery) | 70-120% |
| Precision (Relative Standard Deviation, RSD) | < 20% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC Inlet or Column | Perform inlet maintenance: replace the liner and septum. Use an inert liner. Trim the first few centimeters of the analytical column. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits). If contamination persists, the column may need to be replaced. |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the inlet and detector according to the manufacturer's instructions. |
| Matrix Overload | Dilute the sample extract to reduce the concentration of matrix components. Optimize the cleanup step to remove more interferences. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the stationary phase of the GC column. |
Problem 2: Low or No Analyte Recovery
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Extraction | Ensure the sample is thoroughly homogenized. Optimize the extraction solvent and shaking/vortexing time. Check the pH of the extraction solvent. |
| Analyte Degradation | This compound can be susceptible to degradation. Ensure that the extraction and analysis conditions (e.g., pH, temperature) are appropriate. For example, DDT can degrade to DDD and DDE in the GC inlet if the temperature is too high or the inlet is not inert.[7] |
| Loss During Solvent Evaporation | Avoid evaporating the sample extract to complete dryness. Use a gentle stream of nitrogen and a controlled temperature. |
| Ineffective Cleanup | The analyte may be retained on the d-SPE sorbent. Use a different type or smaller amount of sorbent. The analyte may also be lost if the wrong cleanup sorbent is chosen. |
| Leaks in the GC System | Perform a leak check on the GC system, paying close attention to the inlet septum, column connections, and gas lines. |
Problem 3: Poor Resolution Between this compound and its Isomers/Metabolites
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal GC Temperature Program | Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting compounds. |
| Inappropriate GC Column | Use a GC column with a stationary phase suitable for separating organochlorine pesticides. A longer column or a column with a thicker film can also enhance resolution. |
| High Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution. |
| Column Aging | Over time, the performance of a GC column degrades. If resolution deteriorates and cannot be restored by other means, replace the column. |
Data Presentation
Table 1: Typical Recovery and Precision Data for this compound in Soil using a Modified QuEChERS Method followed by GC-MS/MS Analysis. [2][3]
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 (LOQ) | 95 | 12 |
| 0.1 | 98 | 8 |
| 1.0 | 102 | 6 |
Experimental Protocols
Detailed Methodology for this compound Analysis in Soil using QuEChERS and GC-MS/MS
-
Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS/MS analysis.
-
-
GC-MS/MS Analysis
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 7000D Triple Quadrupole or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Program: Initial temperature 60 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then to 300 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound analysis.
Caption: QuEChERS experimental workflow for this compound analysis.
References
- 1. Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika [scielo.org.za]
- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing P,P'-DDD Extraction from Lipid-Rich Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of P,P'-DDD from lipid-rich tissues. Our goal is to help you overcome common challenges and improve the efficiency and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from lipid-rich tissues?
The principal challenge in analyzing pesticide residues like this compound in fatty samples is the high concentration of co-extracted lipids.[1] These lipids can interfere with chromatographic analysis, leading to inaccurate quantification, and can also cause contamination of the analytical instruments.[2][3] Due to its lipophilic nature, this compound has a strong affinity for fats, resulting in its accumulation in adipose tissues.
Q2: Which analytical techniques are most susceptible to lipid interference?
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are particularly susceptible to interference from lipids.[2][4][5] High molecular weight lipids are not volatile and can deposit in the GC inlet and column, leading to signal suppression, peak distortion, and a shortened column lifespan.
Q3: What are the most common methods for removing lipid co-extractives?
Several "cleanup" methods are employed to remove lipids from the sample extract before instrumental analysis. The most common and effective techniques include:
-
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size.[2] Lipids, having larger molecular sizes, are eluted first, while smaller pesticide molecules like this compound are retained longer, allowing for their effective separation.[2] GPC is an automated and efficient method for purifying samples.[2][3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a two-step process of salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.[6][7] For fatty matrices, the dSPE step often includes sorbents like C18 to retain lipids.[8]
-
Solid-Phase Extraction (SPE): SPE utilizes cartridges with specific sorbents that can retain either the analyte of interest while lipids pass through, or vice-versa.[9][10] Sorbents like Florisil, silica (B1680970) gel, and alumina (B75360) can be effective for lipid removal.[5]
-
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to enhance the extraction efficiency and can be more effective than traditional methods like Soxhlet extraction in a shorter time with less solvent.[11]
Troubleshooting Guide
Issue 1: Low recovery of this compound after extraction and cleanup.
| Potential Cause | Troubleshooting Step |
| Incomplete initial extraction from the tissue matrix. | Ensure the tissue is thoroughly homogenized. Consider using a more exhaustive extraction technique like pressurized liquid extraction (PLE) or increasing the extraction time and/or temperature.[11] |
| Analyte loss during the cleanup step. | Optimize the cleanup method. For GPC, ensure the elution window for this compound is correctly calibrated.[12] For SPE, check for breakthrough of the analyte by analyzing the wash solvents. The choice of elution solvent and its volume are critical.[13] |
| Degradation of this compound during sample processing. | P,P'-DDT can degrade to this compound and p,p'-DDE during GC injection at high temperatures.[11] Ensure the GC inlet is properly maintained and consider using a lower injection temperature if possible. |
| Strong binding of this compound to residual lipids. | Improve the efficiency of the lipid removal step. For QuEChERS, consider using a higher amount of C18 sorbent in the dSPE step.[8] For GPC, ensure the column is not overloaded with lipids.[14] |
Issue 2: High lipid content remaining in the final extract, causing instrumental problems.
| Potential Cause | Troubleshooting Step |
| Inefficient lipid removal by the chosen cleanup method. | For GPC, verify the separation of lipids and analytes by injecting a lipid standard. The choice of mobile phase can also affect separation. For QuEChERS, the type and amount of dSPE sorbent are crucial; consider a combination of PSA and C18.[8] |
| Sample overloading. | Reduce the amount of initial tissue sample or the volume of extract loaded onto the cleanup column (GPC or SPE).[14] |
| Formation of emulsions during liquid-liquid extraction. | Emulsions can trap lipids and prevent their efficient removal. To break emulsions, try adding salt to the aqueous phase or centrifuging at a higher speed. Gentle mixing instead of vigorous shaking can also prevent emulsion formation.[15] |
Issue 3: Poor chromatographic peak shape and reproducibility.
| Potential Cause | Troubleshooting Step |
| Matrix effects from co-eluting interferences. | The presence of residual matrix components can enhance or suppress the analyte signal. A more thorough cleanup is necessary. Using a matrix-matched calibration curve can help to compensate for these effects. |
| Contamination of the GC inlet liner and column. | This is a common issue when analyzing lipid-rich samples.[2] Regularly replace the GC inlet liner and bake the column at a high temperature (within its specifications) to remove contaminants. |
| Inconsistent sample preparation. | Ensure that all samples are treated identically throughout the extraction and cleanup process. Automation of these steps, where possible, can improve reproducibility. |
Quantitative Data Summary
The following tables summarize quantitative data on the recovery of this compound and related compounds using different extraction and cleanup methods.
Table 1: Recovery of this compound and P,P'-DDT using a modified QuEChERS method in beef tallow (B1178427) and chicken fat. [1]
| Analyte | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| This compound | 0.1 | 82 | 7 |
| 0.2 | 83 | 6 | |
| 0.4 | 85 | 4 | |
| p,p'-DDT | 0.1 | 81 | 8 |
| 0.2 | 82 | 6 | |
| 0.4 | 82 | 6 |
Table 2: Average recoveries of various pesticides from different fatty matrices using GPC cleanup. [12]
| Matrix | Spiking Level (µg/kg) | Average Recovery Range (%) | Relative Standard Deviation |
| Fish oil | 10 and 50 | 70-110 | < 10% |
| Pork fat | 10 and 50 | 70-110 | < 10% |
| Olive oil | 10 and 50 | 70-110 | < 10% |
| Hydrogenated vegetable oil | 10 and 50 | 70-110 | < 10% |
Experimental Protocols
Protocol 1: Gel Permeation Chromatography (GPC) Cleanup
This protocol provides a general workflow for the cleanup of lipid-rich extracts using GPC.
-
Sample Extraction:
-
Homogenize 1-2 g of adipose tissue with anhydrous sodium sulfate.
-
Extract the homogenized tissue with a suitable solvent mixture, such as hexane:acetone (1:1 v/v), using a technique like sonication or accelerated solvent extraction (ASE).
-
Filter the extract and concentrate it to a small volume (e.g., 1-5 mL) using a rotary evaporator or a stream of nitrogen.
-
-
GPC System Setup:
-
Use a GPC column packed with a polystyrene-divinylbenzene copolymer (e.g., Bio-Beads S-X3).
-
Equilibrate the column with the mobile phase, typically a mixture of cyclohexane (B81311) and ethyl acetate.
-
-
Cleanup Procedure:
-
Inject an aliquot of the concentrated extract onto the GPC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect the fraction containing the pesticides, which elutes after the larger lipid molecules. The elution time for this compound should be predetermined by running a standard solution.
-
-
Post-Cleanup:
-
Concentrate the collected fraction and exchange the solvent to one suitable for GC analysis (e.g., isooctane).
-
The sample is now ready for instrumental analysis.
-
Protocol 2: QuEChERS-based Extraction and Cleanup
This protocol is a modified QuEChERS method suitable for fatty matrices.
-
Sample Extraction:
-
Weigh 10-15 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot (e.g., 1 mL) of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube.
-
Add dSPE sorbents, for example, 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
The supernatant is the final extract. It can be directly injected into the GC-MS or may require further concentration depending on the desired detection limits.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. GPC Cleanup in Analysis of Pesticide Residue in Food : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. gcms.cz [gcms.cz]
- 7. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 8. labsertchemical.com [labsertchemical.com]
- 9. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gel-permeation chromatography gpc: Topics by Science.gov [science.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. Determination of pesticides in fatty matrices using gel permeation clean-up followed by GC-MS/MS and LC-MS/MS analysis: A comparison of low- and high-pressure gel permeation columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Calibration strategies for accurate P,P'-DDD quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD).
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for this compound quantification?
A1: The most common and robust analytical techniques for the quantification of this compound are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC with an Electron Capture Detector (GC-ECD) is also a sensitive option for chlorinated compounds.[3]
-
GC-MS/MS is a highly selective and sensitive technique, making it well-suited for complex matrices.[3][4] It provides confirmation based on retention time and mass-to-charge ratios of fragment ions.
-
LC-MS/MS is also a powerful tool, particularly for analytes that are thermally labile or less volatile. Optimization of LC conditions, such as mobile phase composition and gradient, is crucial for achieving good peak shape and resolution.
Q2: Why is my calibration curve for this compound non-linear or has a poor correlation coefficient?
A2: Non-linearity in calibration curves for this compound can stem from several factors:
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[5] This is a primary cause of non-linearity and inaccurate quantification.
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is appropriate for the expected sample concentrations and within the linear dynamic range of the instrument.
-
Inappropriate Calibration Model: A linear regression may not be the best fit for the entire concentration range. A weighted linear regression or a quadratic curve fit might be more appropriate, especially if there is heteroscedasticity in the data (i.e., variance is not constant across the concentration range).
-
Standard Preparation Errors: Inaccurate dilutions of stock solutions will lead to errors in the calibration standards and a poor-quality curve.
Q3: What are matrix effects, and how can I mitigate them in my this compound analysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.
To mitigate matrix effects, consider the following strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples.[2] This helps to ensure that the standards and samples experience similar matrix effects.
-
Use of Internal Standards: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, added at a constant concentration to all samples, standards, and blanks. A stable isotope-labeled (SIL) version of this compound is the ideal IS as it co-elutes and experiences nearly identical matrix effects. The ratio of the analyte signal to the IS signal is used for quantification, which corrects for variations in sample preparation and instrument response.
-
Standard Addition Method: This involves adding known amounts of a this compound standard to aliquots of the sample extract.[6][7][8][9][10] A calibration curve is then generated by plotting the instrument response against the added concentration. The x-intercept of the extrapolated line gives the concentration of this compound in the sample. This method is particularly useful when a blank matrix is unavailable.
-
Sample Cleanup: Employ effective sample preparation techniques such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before analysis.[1][2]
Q4: How do I choose an appropriate internal standard for this compound quantification?
A4: The ideal internal standard (IS) for this compound analysis is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C-p,p'-DDD or D₈-p,p'-DDD). SIL-IS co-elutes with the native analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for matrix effects and variations during sample preparation and injection. If a SIL-IS is not available, a structurally similar organochlorine pesticide that is not present in the samples can be used, but its ability to compensate for matrix effects may not be as effective.
Q5: What are acceptable recovery ranges for this compound and the internal standard?
A5: Acceptable recovery for this compound typically falls within the range of 70-120%.[3] However, this can vary depending on the matrix, concentration level, and specific method validation protocol. For internal standards, consistent recovery across all samples and standards is more critical than the absolute recovery value. Regulatory guidelines often suggest that internal standard recoveries should be within a certain percentage (e.g., ±20%) of the average recovery in the calibration standards.[11] Significant variations in IS recovery can indicate a problem with the sample preparation or matrix interference.[12]
Troubleshooting Guides
GC-MS/MS Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet liner or on the column. - Improper column installation (not cut squarely). - Column contamination. | - Use a deactivated inlet liner and replace it regularly. - Trim a small portion (10-20 cm) from the front of the GC column. - Ensure the column is cut cleanly at a 90-degree angle. - Bake out the column according to the manufacturer's instructions. |
| Poor Peak Shape (Fronting) | - Column overload (sample concentration too high). - Incompatible solvent with the stationary phase. | - Dilute the sample. - Ensure the injection solvent is compatible with the GC column's stationary phase. |
| Split Peaks | - Improper initial oven temperature in splitless injection. - Mismatched polarity between the sample solvent and the stationary phase. | - Set the initial oven temperature at least 20°C below the boiling point of the injection solvent. - Use a solvent that is compatible with the stationary phase. |
| Low or No Signal | - Leak in the injection port or gas lines. - Contaminated ion source. - Incorrect MS/MS transition parameters. | - Perform a leak check of the GC system. - Clean the ion source. - Verify the precursor and product ions and collision energy for this compound. |
| Poor Reproducibility | - Leaks in the system. - Autosampler syringe issue. - Inconsistent sample preparation. | - Check for leaks, especially at the inlet septum. - Clean or replace the autosampler syringe. - Ensure consistent and precise execution of the sample preparation protocol. |
LC-MS/MS Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions between this compound and the column stationary phase. - Blocked column frit. | - Adjust the mobile phase pH or add a modifier (e.g., formic acid). - Replace the column. - Use a guard column to protect the analytical column. |
| Poor Peak Shape (Fronting) | - Column overload. - Sample solvent stronger than the mobile phase. | - Dilute the sample. - Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Signal Suppression/Enhancement | - Matrix effects from co-eluting compounds. | - Implement matrix-matched calibration standards. - Use a stable isotope-labeled internal standard. - Optimize the sample cleanup procedure to remove interferences. |
| Shifting Retention Times | - Changes in mobile phase composition. - Column degradation. - Fluctuation in column temperature. | - Prepare fresh mobile phase. - Replace the column. - Ensure the column oven is maintaining a stable temperature. |
| Low Internal Standard Recovery | - Inefficient extraction. - Degradation of the internal standard during sample processing. - Significant ion suppression affecting the internal standard. | - Optimize the extraction solvent and procedure. - Investigate the stability of the internal standard under the sample preparation conditions. - Evaluate matrix effects on the internal standard. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound analysis in various matrices. These values should be considered as examples, and each laboratory must establish its own performance characteristics through method validation.
Table 1: Method Performance Data for this compound by GC-MS/MS
| Matrix | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Recovery (%) | Reference |
| Fishery Products | 2-3 | 7-10 | 62.6-119.1 | [2] |
| Shellfish & Cephalopods | 0.001-0.003 | 0.003-0.01 | 85.7-112.4 | [1] |
| Fish Oil | 0.2 | - | 72-80 | [3] |
Table 2: Concentration of this compound in Various Food Items (from a meta-analysis)
| Food Item | Mean Concentration (mg/kg) |
| Fruit | 0.011 |
| Meat and Fish | 0.225 |
| Milk | 0.068 |
| Vegetables | 0.198 |
Source: Systematic review and meta-analysis of this compound concentrations in food items in Africa.[13]
Experimental Protocols
Protocol 1: General Workflow for this compound Analysis by GC-MS/MS
This protocol outlines a general procedure for the analysis of this compound in a solid matrix (e.g., fish tissue) using a modified QuEChERS method followed by GC-MS/MS.
-
Sample Homogenization: Weigh 2-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., ¹³C-p,p'-DDD) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) (with 0.1% acetic acid).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent (e.g., hexane (B92381) or iso-octane) for GC-MS/MS analysis.
-
-
GC-MS/MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS/MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set an appropriate oven temperature program to achieve separation of this compound from other analytes.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for this compound for quantification and confirmation.
-
Protocol 2: Standard Addition Method for this compound Quantification
This protocol describes the method of standard additions to an extract to correct for matrix effects.
-
Initial Analysis: Perform a preliminary analysis of the sample extract to estimate the approximate concentration of this compound.
-
Prepare Aliquots: Place equal volumes of the sample extract into at least four separate vials.
-
Spiking:
-
Leave one vial unspiked (this is the 0 addition).
-
Spike the remaining vials with increasing, known amounts of a this compound standard solution. Typical spiking levels are 0.5x, 1x, and 2x the estimated amount of this compound in the extract aliquot.
-
-
Analysis: Analyze all the prepared solutions (spiked and unspiked) using the validated analytical method (e.g., GC-MS/MS or LC-MS/MS).
-
Data Analysis:
-
Plot the instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, unspiked sample extract.
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Standard addition method workflow.
Caption: Key calibration strategies relationship.
References
- 1. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ruidera.uclm.es [ruidera.uclm.es]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Standard addition - Wikipedia [en.wikipedia.org]
- 8. alpha-measure.com [alpha-measure.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alpha-measure.com [alpha-measure.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Concentrations of DDT metabolites in different food items and public health risk in Africa regions: systematic review and metal analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing contamination during trace-level P,P'-DDD analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve contamination issues during the trace-level analysis of p,p'-DDD (dichlorodiphenyldichloroethane).
Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis, offering potential causes and solutions in a question-and-answer format.
Question: I am observing extraneous or "ghost" peaks in my chromatograms that are not present in my standards. What is the likely cause and how can I fix it?
Answer: Ghost peaks are typically a result of contamination within your analytical system. The source can often be traced back to several key areas.
-
Contaminated Injector: The injector is a common site for contamination to accumulate.[1][2] Cleaning the injector, replacing the inlet liner, and replacing the glass wool can resolve this issue.[1]
-
Sample Backflash: If the sample volume is too large for the liner, it can back up into the gas lines, causing ghost peaks in subsequent runs.[3] To fix this, inject a smaller sample volume or use a liner with a larger internal diameter.[2]
-
Contaminated Syringe or Rinse Solvent: The autosampler syringe or the solvent used to rinse it can be a source of carryover.[2] Replace the rinse solvent and clean or replace the syringe.[2]
-
Leaching from Plasticware: Plasticizers, such as phthalates, can leach from various plastic components like vial caps, tubing, or pipette tips, especially when using organic solvents.[4][5] Whenever possible, use glass or high-quality, certified low-leachable polypropylene (B1209903) (PP) products.[4] Ensure vial septa are PTFE-lined.[6]
Question: My baseline is noisy or rising, making it difficult to achieve low detection limits. What are the potential sources and solutions?
Answer: A noisy or rising baseline often indicates contamination in the carrier gas, column, or detector.
-
Contaminated Carrier Gas: Impurities in the carrier gas are a frequent cause of baseline issues.[3] Ensure you are using high-purity gas and that in-line gas purifiers are installed and functioning correctly.[4]
-
Column Bleed: This results from the natural degradation of the stationary phase, which increases with temperature.[3] If the bleed is excessive, it may be due to oxygen in the system from impure gas or a leak.[3] Conditioning the column ("baking out") can help, but if the problem persists, the column may need to be replaced.[1][7]
-
Contaminated Detector: The detector can become contaminated over time.[1][7] Refer to your instrument manual for the specific cleaning procedure for your detector.[1]
-
Environmental Contamination: Dust and volatile compounds from the laboratory air can contaminate your system.[8] Daily sweeping of lab floors can raise dust clouds that recontaminate clean glassware.[9] Preparing samples and standards in a clean environment, like a laminar flow hood, can minimize this.[10]
Question: My this compound peak is tailing or showing poor shape. What should I investigate?
Answer: Peak tailing is often caused by active sites in the system that interact with the analyte.
-
Activity in the Inlet or Column: Active compounds like organochlorine pesticides can be sensitive to activity in the inlet liner or the column itself.[1] Ensure you are using a properly deactivated liner and column.[2] If the column is old, trimming the inlet end (first few inches) or replacing it may be necessary.[1][2]
-
Improper Column Installation: A poor column cut or incorrect installation can create dead volume and cause peak tailing.[4] Reinstall the column according to the manufacturer's instructions.[1][4]
-
Contamination: Contaminants in the injector can also lead to peak shape issues. A thorough cleaning of the injector is recommended.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical sources of contamination in trace-level this compound analysis?
A1: Contamination can be introduced at multiple stages of the analytical process.[8] Key sources include:
-
Reagents and Solvents: Impurities, even in high-purity grade solvents, can introduce significant background signals.[4] Water used for cleaning or buffers is also a potential source.[4]
-
Labware: Both glassware and plasticware can be major sources of contamination. Scratched or etched glassware should be avoided.[6] Plasticizers can leach from plastic containers and tubing.[4][5]
-
Laboratory Environment: Airborne particles (dust) and volatile organic compounds in the lab can settle into samples, solvents, or on clean labware.[8]
-
Sample Handling: Cross-contamination can occur between samples or from standards to samples.[6] It is best practice to use separate, dedicated glassware for standards and sample extracts.[6]
Q2: How should I properly clean my glassware to prevent contamination?
A2: A rigorous, multi-step cleaning protocol is mandatory for trace analysis to remove any organic residues.[4][9] Failure to do so can lead to extraneous peaks that may mask the analyte peaks.[9] See the detailed experimental protocol below.
Q3: What type of labware is best to minimize contamination?
A3: Glass is generally preferred over plastic for storing solvents and samples in organochlorine pesticide analysis.[4] If plastic must be used, select high-quality polypropylene (PP) or PTFE and be aware of potential leaching. Acidic solutions should not be stored in glassware, as acid can extract metal contaminants from the glass.[10] Avoid PVC tubing and containers, as they have a high potential to leach phthalates, especially with organic solvents.[4]
| Plastic Type | Common Contaminants | Leaching Potential with Organic Solvents | Recommendation |
| Polyvinyl Chloride (PVC) | Phthalates (e.g., DEHP) | High[4] | Avoid for sample and solvent storage.[4] |
| Polypropylene (PP) | Phthalates, adipates | Can leach, especially at elevated temperatures.[4] | Use high-quality, certified low-leachable products. |
| Polytetrafluoroethylene (PTFE) | (Generally low) | Low | Recommended for seals and liners.[6] |
Q4: How can I ensure my solvents and reagents are not contributing to contamination?
A4: The purity of solvents and reagents is critical.
-
Always use the highest grade available (e.g., HPLC-grade, pesticide-residue grade).[4]
-
Purchase solvents in small bottles to minimize contamination during storage and handling.[4]
-
Always run a "solvent blank" (injecting only the final solvent used to dissolve the sample) before analyzing samples to assess the background level of your system.[4]
-
Check all reagents, solvents, water, and filter aids as possible sources of interference.[6]
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Pesticide Analysis
This protocol is adapted from EPA guidelines and is designed for scrupulous cleaning of glassware used in parts-per-billion (ppb) level analysis.[9]
Objective: To remove all organic and inorganic residues from glassware to prevent contamination during trace-level this compound analysis.
Methodology:
-
Initial Rinse (Immediate): As soon as possible after use, flush the glassware with acetone (B3395972) to remove the bulk of organic residues. This is especially critical for glassware that held standards.[9] This initial step prevents the contamination of the main washing sink and subsequent cleaning baths.[9]
-
Detergent Soak: Submerge the glassware in a hot bath (≥50°C) with a laboratory-grade, synthetic detergent (e.g., Alconox).[9] Do not use fatty-acid based soaps, as they can form insoluble scum with hard water, which has an affinity for chlorinated pesticides.[9] Soak for at least two hours.[11]
-
Tap Water Rinse: Remove glassware from the detergent bath and rinse thoroughly with hot tap water at least three times to flush away all detergent and loosened soil.[9][11]
-
Acid or Oxidizing Agent Soak (Optional but Recommended): For the most critical applications, soak glassware in a deep-penetrating or oxidizing solution to destroy final traces of organic material. A common choice is a chromic acid cleaning solution.[9] After a 1-2 hour soak, allow to drain and proceed to the next rinse.
-
Deionized (DI) / Distilled Water Rinse: Rinse thoroughly with deionized or distilled water (at least three times) to remove any remaining detergent, trace metals, and deposits from the tap water.[9][11]
-
Solvent Rinse: Perform a final rinse with a high-purity solvent like acetone to flush off any remaining traces of organic material.[9]
-
Drying: Air dry glassware by inverting it on a clean rack.[9] Avoid pegboard drying, as contaminants can be introduced to the interior of the vessels.[9] For faster drying, items can be wrapped in aluminum foil and placed in a drying oven.[9] Do not use paper towels, which can leave fibers.[12]
-
Pre-Use Flush: Immediately before use, flush the glassware with a small amount of the same high-purity solvent that will be used in the analysis to remove any potential contamination from storage or the air.[9]
Visualizations
Caption: Major sources of contamination in trace-level analysis.
Caption: Workflow for preventing contamination in this compound analysis.
Caption: Decision tree for troubleshooting common GC issues.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. epa.gov [epa.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. feedhaccp.org [feedhaccp.org]
- 12. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
Selecting appropriate cleanup columns for P,P'-DDD sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate cleanup columns for P,P'-DDD sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which sample types is it commonly analyzed?
A1: this compound (para,para'-Dichlorodiphenyldichloroethane) is a metabolite of the organochlorine pesticide DDT.[1] Due to its persistence and bioaccumulative nature, it is frequently analyzed in a variety of environmental and biological matrices.
| Sample Category | Specific Examples |
| Environmental | Water (surface water, drinking water), soil, sediment[1][2][3][4] |
| Biological | Human and animal tissues (e.g., adipose tissue), blood (serum, plasma), milk[5][6] |
| Food & Agriculture | Fruits, vegetables, grains, animal feed, fatty foods (e.g., oils, fish)[7][8] |
Q2: Why is a cleanup step necessary for this compound analysis?
A2: A cleanup step is crucial to remove co-extracted matrix components (e.g., lipids, pigments, humic acids) that can interfere with the analytical instrumental analysis.[9] These interferences can cause a variety of problems, including:
-
Matrix effects: Signal suppression or enhancement in mass spectrometry-based methods (LC-MS, GC-MS).[10][11][12]
-
Instrumental contamination: Buildup of non-volatile residues in the GC inlet or MS source, leading to decreased sensitivity and downtime.
-
Chromatographic issues: Poor peak shape, shifting retention times, and co-elution with the target analyte.
Q3: What are the most common types of cleanup columns used for this compound sample preparation?
A3: The selection of a cleanup column depends on the sample matrix and the analytical method. The most commonly used adsorbents for this compound cleanup are Florisil, silica (B1680970) gel, and alumina. For food samples, a dispersive solid-phase extraction (dSPE) approach, as used in the QuEChERS method, is also prevalent.
| Cleanup Column/Method | Principle of Separation | Common Applications |
| Florisil | Normal-phase chromatography | Cleanup of organochlorine pesticides from various matrices, particularly effective for separating pesticides from lipids.[9][13][14][15] |
| Silica Gel | Normal-phase chromatography | General purpose cleanup, often used in combination with other adsorbents for complex matrices.[1][4] |
| Alumina | Normal-phase chromatography | Used for the removal of certain polar interferences.[1][13] |
| QuEChERS (dSPE) | Dispersive solid-phase extraction | High-throughput analysis of pesticide residues in food and agricultural products.[7][8][16][17][18] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Inappropriate choice of cleanup column or elution solvent. | - Verify the suitability of the chosen adsorbent and solvent system for this compound. Refer to established methods like EPA 3620B for Florisil cleanup.[14]- Ensure proper activation of the adsorbent (e.g., heating Florisil) as specified in the protocol.- Optimize the elution solvent volume to ensure complete elution of this compound. |
| Incomplete elution from the cleanup column. | - Increase the volume of the elution solvent.- Use a stronger elution solvent, but be mindful of co-eluting interferences. | |
| Adsorption of this compound to active sites on glassware. | - Deactivate glassware by silanization. | |
| Matrix effects (ion suppression or enhancement in MS-based methods) | Co-elution of matrix components with this compound. | - Improve the cleanup procedure by using a more selective adsorbent or a multi-step cleanup approach (e.g., Florisil followed by silica gel).- Optimize the chromatographic separation to resolve this compound from interfering peaks.[11] |
| Insufficient cleanup of the sample extract. | - For highly complex matrices, consider using a more rigorous cleanup method, such as gel permeation chromatography (GPC) to remove high molecular weight interferences.[1]- For fatty matrices, a lipid removal step (e.g., freezing-out or specific dSPE sorbents in QuEChERS) may be necessary. | |
| Interfering peaks in the chromatogram (GC-ECD or GC-MS) | Co-elution of other organochlorine pesticides or PCBs. | - Use a dual-column GC system for confirmation, as recommended in EPA Method 8081B.[3][19]- Adjust the cleanup protocol to fractionate the extract and separate this compound from other interfering compounds. |
| Carryover from a previous injection of a highly concentrated sample. | - Inject a solvent blank after high-concentration samples to check for carryover.- Clean the injection port liner and the front end of the GC column. |
Experimental Protocols
Protocol 1: Florisil Column Cleanup (based on EPA Method 3620B)
This protocol is suitable for the cleanup of this compound from non-fatty sample extracts.
Materials:
-
Glass chromatographic column (20 mm I.D.)
-
Florisil (activated by heating at 130°C for at least 16 hours)
-
Anhydrous sodium sulfate (B86663) (reagent grade, heated at 400°C for 4 hours)
-
Hexane (B92381) (pesticide grade)
-
Diethyl ether (pesticide grade)
-
Methylene chloride (pesticide grade)
-
Concentrator tube
Procedure:
-
Column Preparation:
-
Add a plug of glass wool to the bottom of the chromatographic column.
-
Add 12 g of activated Florisil to the column, followed by 1-2 cm of anhydrous sodium sulfate.
-
Tap the column to settle the packing.
-
-
Pre-elution:
-
Pre-wet the column with 40 mL of hexane and discard the eluate.
-
-
Sample Loading:
-
Just as the hexane is about to expose the top of the sodium sulfate layer, quantitatively transfer the sample extract (up to 10 mL) to the column.
-
-
Elution:
-
Fraction 1 (contains PCBs, if present): Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction is typically discarded if only organochlorine pesticides are of interest.
-
Fraction 2 (contains this compound and other organochlorine pesticides): Elute the column with 200 mL of 15% diethyl ether in hexane. Collect this fraction in a concentrator tube.
-
Fraction 3 (contains more polar pesticides): Elute the column with 200 mL of 50% diethyl ether in hexane.
-
-
Concentration:
-
Concentrate the collected fraction containing this compound to the desired final volume for instrumental analysis.
-
Expected Elution of this compound: Based on available data, this compound is expected to elute in the second fraction (15% diethyl ether in hexane).[14]
| Compound | % Recovery in 15% Diethyl Ether/Hexane Fraction |
| 4,4'-DDD (this compound) | 99 |
Protocol 2: QuEChERS with dSPE Cleanup for Food Samples
This is a general protocol for the extraction and cleanup of this compound from fruits and vegetables.
Materials:
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (B52724) (pesticide grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) for pigmented samples
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate salting-out salts (e.g., magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing the dSPE sorbents.
-
For general cleanup, a combination of PSA (to remove organic acids and some sugars) and C18 (to remove non-polar interferences) can be used.
-
For samples with high pigment content (e.g., spinach), GCB can be added to remove chlorophyll.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract:
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS.
-
Visualizations
Caption: General workflow for this compound sample preparation and analysis.
Caption: Decision tree for selecting an appropriate cleanup column for this compound analysis.
References
- 1. epa.gov [epa.gov]
- 2. testinglab.com [testinglab.com]
- 3. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fms-inc.com [fms-inc.com]
- 14. epd.georgia.gov [epd.georgia.gov]
- 15. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Deconvolution of P,P'-DDD Mass Spectra for Metabolite Identification
Welcome to the technical support center for the analysis of P,P'-DDD and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolites?
A1: this compound (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) is a metabolite of the insecticide P,P'-DDT. The metabolism of P,P'-DDT can proceed through reductive dechlorination to form this compound.[1][2][3] this compound is then further metabolized. The primary and most stable metabolites include:
-
P,P'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene): Formed through the dehydrochlorination of this compound.[1]
-
P,P'-DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene): Another metabolite identified in studies with rat liver microsomes.[1]
-
P,P'-DDA (2,2-bis(p-chlorophenyl)acetic acid): A major urinary metabolite formed from this compound through several intermediate steps.[4] This is a more polar compound that is more readily excreted.
dot digraph "Metabolic_Pathway_of_PP_DDD" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions DDT [label="P,P'-DDT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DDD [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DDE [label="P,P'-DDE", fillcolor="#34A853", fontcolor="#FFFFFF"]; DDMU [label="P,P'-DDMU", fillcolor="#34A853", fontcolor="#FFFFFF"]; DDA [label="P,P'-DDA (Excreted)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edge Definitions DDT -> DDD [label="Reductive\nDechlorination"]; DDD -> DDE [label="Dehydro-\nchlorination"]; DDD -> DDMU [label="Dehydro-\nchlorinase"]; DDD -> DDA [label="Multiple Steps\n(Oxidation)"]; } /dot
Q2: What are the characteristic mass fragments of this compound and its key metabolites in Electron Ionization (EI) GC-MS?
A2: In EI-MS, this compound and its metabolites produce characteristic fragmentation patterns. The most abundant fragment for both P,P'-DDT and this compound is often observed at a mass-to-charge ratio (m/z) of 235.[5] This ion corresponds to the dichlorodiphenylmethyl cation, [C13H9Cl2]+, which is very stable. The table below summarizes the key ions.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) | Key Fragment Ions (m/z) and Description |
| This compound | 320.0 | 318, 320, 322 | 235 (Base Peak): Loss of -CHCl2 |
| 165: Loss of another chlorophenyl group | |||
| P,P'-DDE | 318.0 | 316, 318, 320 | 316/318 (Strong): Stable molecular ion |
| 246: Loss of -C2HCl | |||
| 176: Further fragmentation | |||
| P,P'-DDA | 285.1 | 284, 286, 288 | 239: Loss of -COOH |
| 165: Loss of -CH(COOH)Cl |
Note: Isotope peaks due to the presence of chlorine (35Cl and 37Cl) will be observed for all chlorine-containing fragments.
Q3: What is mass spectral deconvolution and why is it necessary for metabolite identification?
A3: Mass spectral deconvolution is a computational process used to separate the mass spectra of individual components from a co-eluting mixture, where multiple compounds exit the chromatography column at the same time.[6][7][8] This results in a "chimeric" or mixed spectrum that can hinder or prevent the correct identification of metabolites.[6][7][8][9][10] Deconvolution algorithms work by identifying ion fragments that rise and fall in intensity together across a chromatographic peak, assuming they originate from the same parent molecule. This is crucial in metabolomics for:
-
Accurate Identification: It allows matching the "cleaned" or deconvoluted spectrum against a library database (e.g., NIST, Wiley) for a confident match.[6]
-
Resolving Isomers: Helps to distinguish between metabolites with similar structures and retention times.
-
Low-Abundance Metabolites: Enables the detection of low-level metabolites whose spectra might be obscured by more abundant co-eluting compounds.
Troubleshooting Guide
Issue 1: Poor peak shape (fronting, tailing, or splitting) for this compound or its metabolites.
| Potential Cause | Recommended Solution |
| Active Sites in Inlet Liner | The glass inlet liner can develop active sites that interact with the analytes. Solution: Deactivate the liner or replace it. Using a liner with glass wool can trap non-volatile matrix components but may also require more frequent replacement.[11] |
| Column Contamination | The front end of the GC column can become contaminated with matrix residue. Solution: Trim the first few centimeters (e.g., 5-10 cm) of the column. If the problem persists, the entire column may need to be replaced.[12] |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can lead to poor peak shape. Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[12] |
| Injector Temperature Too Low | This compound and its metabolites are semi-volatile. A low injector temperature can cause slow vaporization and peak tailing. Solution: Ensure the injector temperature is appropriate, typically around 250-280°C. |
Issue 2: In-source degradation of P,P'-DDT to this compound and P,P'-DDE.
| Potential Cause | Recommended Solution |
| High Injector Temperature | P,P'-DDT is thermally labile and can degrade to this compound and P,P'-DDE in a hot GC inlet.[13] |
| Active Sites in the GC Inlet | Dirty or non-deactivated surfaces in the inlet can catalyze the degradation of DDT.[11] Solution: Clean and deactivate the GC inlet, including the liner and seal. Replace the septum.[11] |
| Matrix-Enhanced Degradation | The sample matrix itself can promote the breakdown of DDT during analysis.[13] Solution: Use a gentler injection technique like pulsed splitless or on-column injection if available. Optimize the cleanup of your sample extract to remove interfering matrix components. |
dot digraph "Troubleshooting_Logic" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Problem Observed:\nInaccurate Metabolite ID", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPeak [label="Check Peak Shape\n(Tailing, Fronting?)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDeg [label="Check for DDT Degradation\n(Unexpected DDD/DDE peaks?)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDeconv [label="Review Deconvolution\nParameters", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Liner [label="Action:\nReplace/Clean Inlet Liner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Column [label="Action:\nTrim/Replace Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Temp [label="Action:\nOptimize Injector Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Cleanup [label="Action:\nImprove Sample Cleanup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Params [label="Action:\nAdjust S/N Threshold,\nPeak Width in Software", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Metabolite Correctly\nIdentified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckPeak; CheckPeak -> Sol_Liner [label="Yes"]; CheckPeak -> CheckDeg [label="No"]; Sol_Liner -> Sol_Column; Sol_Column -> End;
CheckDeg -> Sol_Temp [label="Yes"]; CheckDeg -> CheckDeconv [label="No"]; Sol_Temp -> Sol_Cleanup; Sol_Cleanup -> End;
CheckDeconv -> Sol_Params [label="Yes"]; CheckDeconv -> End [label="No"]; Sol_Params -> End; } /dot
Issue 3: Deconvolution software fails to identify a known metabolite.
| Potential Cause | Recommended Solution |
| Signal-to-Noise (S/N) Ratio Too Low | The metabolite peak may be too small for the software to distinguish it from baseline noise. Solution: Increase the sample concentration if possible, or adjust the S/N threshold in the deconvolution software settings. |
| Incorrect Peak Width Setting | If the software's peak width parameter does not match the actual chromatographic peak width, it may fail to model the peak correctly. Solution: Manually inspect the chromatographic peaks and adjust the peak width settings in the software to match. |
| Chimeric Spectrum is Too Complex | If too many compounds co-elute, the algorithm may not be able to resolve the target metabolite's spectrum. Solution: Improve the chromatographic separation by adjusting the GC oven temperature program (e.g., slower ramp rate) or by using a longer GC column. |
| Metabolite Not in Library | The experimental spectrum may be clean, but if the metabolite is novel or not present in your spectral library, it cannot be identified. Solution: Perform manual interpretation of the mass spectrum. Look for the expected molecular ion and characteristic fragments (e.g., loss of -COOH for DDA). |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis (Adipose Tissue)
This protocol is a generalized procedure for extracting this compound and its metabolites from fatty tissues.
-
Homogenization: Homogenize approximately 1 gram of adipose tissue with an equal amount of dry ice in a food processor until a fine frozen powder is obtained. Allow the dry ice to sublime in a freezer.
-
Extraction:
-
Weigh the homogenized tissue into a centrifuge tube.
-
Add an appropriate internal standard.
-
Add 8-10 mL of a suitable solvent like cyclopentane (B165970) or a hexane/acetone mixture.
-
Add anhydrous sodium sulfate (B86663) or magnesium sulfate to remove water.
-
Shake vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 5,000 rcf) for 5 minutes to pellet the solid material.
-
-
Cleanup (Gel Permeation Chromatography - GPC):
-
Transfer the supernatant (the solvent layer) to a new tube.
-
GPC is highly recommended for lipid removal, which can interfere with GC-MS analysis.
-
Inject the extract onto a GPC system to separate the target analytes from the high molecular weight lipids.
-
-
Solvent Exchange & Concentration:
-
Evaporate the solvent from the collected fraction under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100-500 µL) of a suitable solvent like iso-octane for GC-MS injection.
-
Protocol 2: GC-MS and Deconvolution Workflow
-
GC-MS Analysis:
-
Injector: 250°C, Splitless mode.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 10 min.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Acquisition: Scan mode from m/z 50 to 450.
-
-
Data Processing:
-
Import the raw data file into your deconvolution software (e.g., AMDIS, DecoID, or vendor-specific software).
-
Define the analysis parameters, including peak detection thresholds and signal-to-noise requirements.
-
Run the deconvolution algorithm on the chromatogram.
-
The software will generate a list of components, each with a "clean" mass spectrum.
-
-
Metabolite Identification:
-
The deconvoluted spectra are automatically searched against a reference mass spectral library (e.g., NIST).
-
Review the matches, paying close attention to the match factor, retention time, and the visual quality of the spectrum alignment.
-
Manually verify the identification of key metabolites like P,P'-DDE and P,P'-DDA by checking for the presence of their characteristic ions.
-
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions Sample [label="1. Sample Collection\n(e.g., Adipose Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="2. Extraction &\nCleanup (GPC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="3. GC-MS Analysis\n(Data Acquisition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deconvolution [label="4. Deconvolution\n(Separates Mixed Spectra)", fillcolor="#FBBC05", fontcolor="#202124"]; LibrarySearch [label="5. Library Search\n(Automated ID)", fillcolor="#FBBC05", fontcolor="#202124"]; ManualReview [label="6. Manual Review &\nConfirmation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="7. Final Metabolite\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Sample -> Extraction; Extraction -> GCMS; GCMS -> Deconvolution; Deconvolution -> LibrarySearch; LibrarySearch -> ManualReview; ManualReview -> Result; } /dot
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DecoID Improves Identification Rates in Metabolomics through Database-Assisted MS/MS Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DecoID improves identification rates in metabolomics through database-assisted MS/MS deconvolution | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. DecoID improves identification rates in metabolomics through database-assisted MS/MS deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] DecoID Improves Identification Rates in Metabolomics through Database-Assisted MS/MS Deconvolution | Semantic Scholar [semanticscholar.org]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. usgs.gov [usgs.gov]
Technical Support Center: P,P'-DDD Sample Storage and Preservation
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and preservation of P,P'-DDD samples. It is intended for researchers, scientists, and drug development professionals to ensure sample integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound analytical standards?
A1: Pure this compound analytical standards are crystalline solids and should be stored in a cool, dark, and dry place. For long-term stability, it is recommended to store them at -20°C.[1] Stock solutions prepared in organic solvents should also be stored at low temperatures, typically ranging from 4°C for short-term use to -20°C or even -80°C for long-term storage, in tightly sealed containers to prevent solvent evaporation and degradation.[2] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q2: How long can I store my this compound samples?
A2: The maximum allowable storage time for this compound samples depends on the sample matrix, storage temperature, and the specific analytical method to be used. For aqueous samples, EPA methods often specify a holding time of 7 days until extraction and 40 days for the extract. For solid and tissue samples, freezing is the standard preservation method, and extracts should be analyzed within 40 days.[3] However, long-term stability studies are recommended to establish appropriate storage durations for your specific experimental conditions.
Q3: What type of containers should I use for storing this compound samples?
A3: To minimize the risk of contamination and analyte loss, it is crucial to use appropriate containers. For both samples and standard solutions, glass containers with polytetrafluoroethylene (PTFE)-lined screw caps (B75204) are recommended.[4] Amber glass is preferred to protect samples from light. Avoid using plastic containers, as this compound can adsorb to plastic surfaces, leading to inaccurate results.
Q4: Can I store this compound samples at room temperature?
A4: Storing this compound samples at room temperature is generally not recommended, especially for biological and environmental samples, due to the potential for microbial degradation and other chemical changes.[5] While some analytical standards in certain solvents may be stable for short periods at ambient temperature, long-term storage should always be at refrigerated or frozen conditions to ensure stability.[6][7]
Troubleshooting Guides
This section addresses common issues that may arise during the storage and analysis of this compound samples.
Issue 1: Low or no detection of this compound in a stored sample.
| Possible Cause | Troubleshooting Step |
| Degradation | This compound can degrade over time, especially if not stored under optimal conditions. Verify that the storage temperature was consistently maintained and that the sample was protected from light. Consider performing a stability study with fortified samples to determine the degradation rate under your storage conditions. |
| Adsorption to Container | This compound is a hydrophobic compound and can adsorb to the walls of improper storage containers, particularly plastics. Ensure that you are using glass containers with PTFE-lined caps. If you suspect adsorption, try rinsing the container with a small amount of solvent and analyzing the rinse to see if the analyte can be recovered. |
| Improper Extraction | The issue may not be with storage but with the extraction procedure. Review your extraction protocol to ensure it is appropriate for your sample matrix and that you are using high-purity solvents. |
| Instrumental Issues | Check the performance of your analytical instrument. Run a freshly prepared standard to confirm that the instrument is sensitive enough to detect this compound at the expected concentration. |
Issue 2: Inconsistent or variable results between sample aliquots.
| Possible Cause | Troubleshooting Step |
| Sample Inhomogeneity | For solid samples like soil or tissue, ensure that the sample was thoroughly homogenized before taking aliquots for storage and analysis. |
| Inconsistent Storage Conditions | If aliquots were stored in different locations or under slightly different conditions, this could lead to variability. Ensure all aliquots of a single sample are stored under identical conditions. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing samples can lead to degradation and inconsistencies. It is best practice to prepare single-use aliquots to avoid freeze-thaw cycles.[2] |
| Contamination | Cross-contamination between samples can lead to variable results. Review your sample handling procedures to minimize the risk of cross-contamination. |
Issue 3: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination | Contamination can be introduced at any stage, from sample collection to analysis. Check all reagents, solvents, and glassware for potential sources of contamination. Running a method blank can help identify if the contamination is from your analytical process. |
| Degradation Products | This compound can degrade into other compounds, which may appear as extra peaks in your chromatogram. Research the known degradation products of this compound to see if they match the unexpected peaks. |
| Matrix Interferences | The sample matrix itself can contain compounds that co-elute with your analyte of interest. Employing a more selective cleanup procedure or a different analytical column may help to resolve these interferences. |
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions and the sample matrix. The following tables summarize available quantitative data on the stability of this compound.
Table 1: Stability of this compound in Standard Solutions
| Solvent | Concentration | Storage Temperature | Duration | Stability |
| DMSO | 10 mM | -80°C | 6 months | Stable[2] |
| DMSO | 10 mM | -20°C | 1 month | Stable[2] |
| Not specified | Not specified | -20°C | ≥ 4 years | Stable[1] |
| Toluene:Methanol (1:4) | 50 µg/mL | ~4°C | Not specified | Stable[8] |
| Acetone | 1000 µg/mL | Ambient (>5°C) | Not specified | Stable[7] |
Table 2: Recommended Storage Conditions for Different Sample Matrices
| Sample Matrix | Preservation | Storage Temperature | Maximum Holding Time (Sample) | Maximum Holding Time (Extract) | Reference |
| Water | Cool, ≤6°C; Adjust pH to 5-9 if not extracted within 72h | ≤6°C | 7 days | 40 days | EPA Method 608[9] |
| Soil/Sediment | Cool, ≤6°C | ≤ -10°C | 14 days | 40 days | EPA SW-846 |
| Tissue | Cool, ≤6°C | ≤ -10°C | 1 year | 40 days | EPA Method 1699[4] |
Experimental Protocols
Protocol: Stability Testing of this compound in Fortified Soil Samples
1. Objective: To determine the stability of this compound in a specific soil matrix under defined storage conditions.
2. Materials:
- This compound analytical standard
- High-purity solvent (e.g., hexane, acetone)
- Representative soil matrix (pre-screened to be free of this compound)
- Amber glass jars with PTFE-lined caps
- Analytical balance
- Vortex mixer
- Freezer (-20°C)
- Gas chromatograph with electron capture detector (GC-ECD) or mass spectrometer (GC-MS)
3. Procedure:
- Preparation of Fortified Samples:
- Weigh out multiple 10 g aliquots of the homogenized soil into the amber glass jars.
- Prepare a stock solution of this compound in a suitable solvent.
- Spike each soil aliquot with a known amount of the this compound stock solution to achieve the desired concentration.
- Prepare a set of un-spiked control samples.
- Thoroughly mix each sample using a vortex mixer.
- Allow the solvent to evaporate in a fume hood.
- Storage:
- Tightly cap the jars and store them in a freezer at -20°C in the dark.
- Analysis:
- Analyze a subset of the fortified samples (e.g., n=3) immediately after preparation (Time 0).
- At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve another subset of samples from the freezer.
- Allow the samples to thaw to room temperature.
- Extract this compound from the soil using an appropriate extraction method (e.g., Soxhlet extraction, pressurized fluid extraction).
- Analyze the extracts by GC-ECD or GC-MS.
- Data Evaluation:
- Calculate the mean concentration and standard deviation of this compound at each time point.
- Compare the mean concentration at each time point to the Time 0 concentration to determine the percent recovery.
- The sample is considered stable if the recovery is within an acceptable range (e.g., 80-120%).
Visualizations
Caption: Workflow for assessing this compound stability in soil.
Caption: Logic diagram for troubleshooting low this compound detection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. hortijournal.com [hortijournal.com]
- 6. This compound | C14H10Cl4 | CID 6294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accustandard.com [accustandard.com]
- 8. p,p’-DDD solution , analyticalstandard,50ug/mLinToluene:Methanol(volumeratio1:4) , 72-54-8 - CookeChem [cookechem.com]
- 9. epa.gov [epa.gov]
Validation & Comparative
A Comparative Toxicological Assessment of p,p'-DDD and o,p'-DDD Isomers
A detailed guide for researchers and drug development professionals on the distinct toxicological profiles of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD) and its ortho,para' isomer (o,p'-DDD), supported by experimental data and methodologies.
The isomers of dichlorodiphenyldichloroethane (DDD), this compound and o,p'-DDD, are metabolites of the insecticide DDT and are of significant interest due to their presence in the environment and their distinct biological activities. Notably, o,p'-DDD, also known as mitotane, is utilized as a pharmaceutical for the treatment of adrenocortical carcinoma. This guide provides a comparative overview of their toxicology, focusing on adrenocorticolytic activity, endocrine disruption, cytotoxicity, and genotoxicity, to aid researchers in understanding their differential effects.
Adrenocorticolytic Activity
A primary distinction between the two isomers lies in their effects on the adrenal cortex. o,p'-DDD is a well-established adrenocorticolytic agent, selectively inducing atrophy and necrosis of the adrenal cortex, which is the basis for its therapeutic use. In contrast, this compound exhibits significantly less to no such activity.
Quantitative Comparison of Adrenocorticolytic Effects
| Isomer | Cell Line | Endpoint | IC50 | Reference |
| o,p'-DDD | H295R (Human Adrenocortical Carcinoma) | Inhibition of Steroidogenesis | 8 µM (3β-HSD), 10 µM (11β-hydroxylase), 3 µM (18-hydroxylase) | [1] |
| o,p'-DDD | H295R (Human Adrenocortical Carcinoma) | Cell Viability | 76.56 µM (24h), 68.92 µM (48h) | [2] |
| This compound | H295R (Human Adrenocortical Carcinoma) | Cell Viability | >100 µM | [3] |
Experimental Protocol: In Vitro Steroidogenesis Assay with H295R Cells
This protocol is a standard method to assess the effects of compounds on the production of steroid hormones.
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Exposure: Cells are seeded in multi-well plates and, after reaching appropriate confluency, are exposed to various concentrations of this compound or o,p'-DDD for a specified period, typically 24 or 48 hours.
-
Hormone Analysis: After exposure, the cell culture medium is collected, and the concentrations of key steroid hormones such as cortisol, aldosterone, and androgens are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The hormone concentrations are normalized to the solvent control, and IC50 values (the concentration at which 50% of the maximal inhibition of hormone production is observed) are calculated to determine the potency of the test compounds.
Endocrine Disruption
Both this compound and o,p'-DDD are known endocrine-disrupting chemicals, primarily through their interaction with estrogen and androgen receptors. However, their potencies differ significantly.
Estrogenic Activity
o,p'-DDD is recognized as a more potent estrogenic compound compared to this compound. It can bind to the estrogen receptor (ER), although with a lower affinity than the endogenous hormone estradiol (B170435), and elicit estrogenic responses. In contrast, this compound shows negligible binding to the estrogen receptor.[3]
| Isomer | Receptor | Assay Type | Relative Binding Affinity (Estradiol = 100) | Reference |
| o,p'-DDT* | Human ER | Competitive Binding | ~0.001% | [3] |
| This compound | Rat Uterine ER | Competitive Binding | >3.00 x 10⁻⁴ M (Inactive) | [3] |
*Note: Data for o,p'-DDD was not explicitly found in a direct comparison with this compound for ER binding in the same study. The data for o,p'-DDT, a closely related compound, is provided as a reference for the estrogenicity of the o,p' configuration.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.
-
Receptor Source: Estrogen receptors are typically obtained from the cytosol of uterine tissue from ovariectomized rats or from recombinant sources.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (this compound or o,p'-DDD).
-
Separation: After incubation, bound and free radioligand are separated using techniques such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to estradiol.
Antiandrogenic Activity
The metabolite of p,p'-DDT, p,p'-DDE, is a known potent antagonist of the androgen receptor (AR).[4] While direct comparative data for this compound and o,p'-DDD is limited, the structural similarities suggest potential for AR interaction.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This assay is similar to the ER binding assay but uses the androgen receptor and a radiolabeled androgen.
-
Receptor Source: The androgen receptor is typically sourced from the ventral prostate of castrated male rats or from recombinant systems.
-
Competitive Binding: A fixed concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with the AR preparation and varying concentrations of the test compounds.
-
Separation and Quantification: Similar to the ER binding assay, bound and free radioligand are separated and the radioactivity is quantified.
-
Data Analysis: The IC50 value is determined to assess the compound's ability to compete for the androgen receptor.
Cytotoxicity
The cytotoxic profiles of this compound and o,p'-DDD also exhibit differences, with o,p'-DDD generally demonstrating greater cytotoxicity, particularly in adrenocortical cells.
| Isomer | Cell Line | Endpoint | IC50 | Reference |
| o,p'-DDD | H295R (Human Adrenocortical Carcinoma) | Cell Viability | 76.56 µM (24h), 68.92 µM (48h) | [2] |
| This compound | BEAS-2B (Human Bronchial Epithelial) | Cytotoxicity | Dependent on CYP450 activity | [5] |
Experimental Protocol: Cell Viability Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are then treated with a range of concentrations of this compound or o,p'-DDD for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Metabolically active cells reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. This step is not necessary for the water-soluble formazan produced in the XTT assay.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Genotoxicity
Limited direct comparative data exists for the genotoxicity of this compound and o,p'-DDD. However, studies on p,p'-DDT and its metabolites suggest that they can induce DNA damage.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Treatment: Cells are exposed to the test compounds (this compound or o,p'-DDD) for a defined period.
-
Cell Embedding: The treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA, containing breaks and fragments, will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope and specialized software. The extent of DNA damage is quantified by measuring parameters such as the length and intensity of the comet tail.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in the toxicology of these isomers, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. [The effects of o,p'-DDD on adrenal steroidogenesis and hepatic steroid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of o,p’-DDE, a Mitotane Metabolite, in an Adrenocortical Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Relative Estrogenic Potency of p,p'-DDD Compared to DDT and DDE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative estrogenic potency of three dichlorodiphenyltrichloroethane (DDT) related compounds: p,p'-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), p,p'-DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), and p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). The information is compiled from in vitro experimental data to assist researchers in understanding the endocrine-disrupting potential of these compounds.
Executive Summary
The estrogenic activity of DDT and its metabolites is a subject of ongoing research. While o,p'-DDT is widely recognized as the most estrogenic isomer of DDT, the p,p' isomers and their metabolites also exhibit varying degrees of estrogenic and other endocrine-disrupting activities. Experimental evidence suggests that p,p'-DDT and its metabolite this compound can act as weak agonists for the human estrogen receptor (ER). In contrast, p,p'-DDE, the major and most persistent metabolite, generally shows little to no estrogenic activity and has been identified as a potent androgen receptor antagonist. The relative estrogenic potency of these p,p' compounds is significantly lower than that of the natural estrogen, 17β-estradiol.
Quantitative Data Summary
The following table summarizes the available quantitative data on the estrogenic potency of this compound, p,p'-DDT, and p,p'-DDE from in vitro assays. It is important to note that direct comparative studies testing all three compounds in the same assay are limited, and findings can vary depending on the experimental system.
| Compound | Assay | Cell Line/System | Endpoint | Result | Reference |
| p,p'-DDT | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae expressing hER | Transcriptional Activation | Weak agonist | [1] |
| MCF-7 Cell Assay | Human breast cancer cells | Progesterone Receptor Induction | Agonist | [1] | |
| Competitive Binding Assay | Human Estrogen Receptor (hER) | Binding Affinity | ~1000-fold weaker than estradiol | [1] | |
| This compound | MCF-7 Cell Assay | Human breast cancer cells | Pro-proliferative effects | ER-dependent proliferation | [2] |
| p,p'-DDE | Competitive Binding Assay | Human Estrogen Receptor (hER) | Binding Affinity | Little to no binding | [3] |
| Androgen Receptor Assay | - | Androgen Receptor Antagonism | Potent antagonist | [3] | |
| MCF-7 Cell Assay | Human breast cancer cells | Pro-proliferative effects | ER-dependent proliferation | [2] |
Note: The study by Chen et al. (1997) demonstrated that p,p'-DDT could bind to the human estrogen receptor and induce estrogen-receptor-mediated responses in both yeast and MCF-7 cells[1]. A more recent study by Shi et al. (2023) also showed that p,p'-DDT and this compound induced ER-dependent proliferation in MCF-7 cells[2]. However, other studies have reported that p,p'-DDT and p,p'-DDE are ineffective at binding to the estrogen receptor[4]. Kelce et al. (1995) reported that p,p'-DDE has little ability to bind the estrogen receptor but functions as a potent androgen receptor antagonist[3]. These discrepancies highlight the complexity of assessing the endocrine-disrupting effects of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Yeast Estrogen Screen (YES) Assay
The Yeast Estrogen Screen (YES) is a reporter gene assay used to assess the estrogenic activity of compounds.
Principle: Genetically modified Saccharomyces cerevisiae yeast cells are utilized. These cells contain the gene for the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of estrogen response elements (EREs)[5][6]. When an estrogenic compound binds to the hER, the receptor is activated and binds to the EREs, initiating the transcription of the lacZ gene[5][6]. The resulting β-galactosidase enzyme then metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), leading to a color change in the medium, which can be quantified spectrophotometrically[5][6].
General Protocol Outline:
-
Yeast Culture Preparation: A culture of the recombinant yeast strain is grown in a suitable medium.
-
Assay Plate Preparation: Serial dilutions of the test compounds (this compound, p,p'-DDT, p,p'-DDE), a positive control (17β-estradiol), and a negative control (vehicle solvent) are added to a 96-well microtiter plate.
-
Incubation: The yeast culture is added to the wells of the microtiter plate containing the test compounds and the chromogenic substrate. The plate is then incubated to allow for cell growth and reporter gene expression.
-
Measurement: After the incubation period, the absorbance of each well is measured using a microplate reader at a wavelength appropriate for the chromogenic substrate used.
-
Data Analysis: The estrogenic activity of the test compounds is determined by comparing the color development in the sample wells to that of the positive and negative controls. EC50 values (the concentration that produces 50% of the maximum response) can be calculated from the dose-response curves.
MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN (Estrogen-SCREEN) assay is a cell-based method to evaluate the estrogenic or anti-estrogenic activity of chemicals by measuring their effect on the proliferation of the human breast cancer cell line MCF-7.
Principle: MCF-7 cells are estrogen-responsive, meaning their proliferation is stimulated by estrogens[7]. The assay measures the increase in cell number after exposure to a test compound. An increase in cell proliferation compared to a negative control indicates estrogenic activity.
General Protocol Outline:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium, typically containing fetal bovine serum. For the assay, cells are transferred to a medium with charcoal-dextran treated serum to remove endogenous estrogens.
-
Cell Seeding: A known number of MCF-7 cells are seeded into the wells of a multi-well plate.
-
Compound Exposure: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test compounds (this compound, p,p'-DDT, p,p'-DDE), a positive control (17β-estradiol), and a negative control (vehicle solvent).
-
Incubation: The cells are incubated for a period of several days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as:
-
MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Direct Cell Counting: Cells can be detached from the plate and counted using a hemocytometer or an automated cell counter.
-
DNA Quantification: The total amount of DNA can be measured using fluorescent dyes that bind to DNA.
-
-
Data Analysis: The proliferative effect of the test compounds is calculated relative to the negative control. Dose-response curves are generated to determine the EC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogenic potency.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for Estrogenic Potency Assessment.
References
- 1. Transcriptional activation of the human estrogen receptor by DDT isomers and metabolites in yeast and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 6. 2.7. In Vitro Recombinant Yeast Estrogen Screen (YES) [bio-protocol.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Ecotoxicological risk assessment of P,P'-DDD versus synthetic pyrethroids
An objective comparison of the ecotoxicological risks associated with the organochlorine pesticide metabolite p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) and synthetic pyrethroids reveals distinct profiles of environmental hazard. While both classes of compounds are effective insecticides, their mechanisms of action, environmental fate, and toxicity to non-target organisms differ significantly, necessitating a careful evaluation for environmental risk assessment. This guide provides a comparative analysis based on available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound , a persistent metabolite of the notorious insecticide DDT, poses a significant long-term risk due to its high bioaccumulation potential and endocrine-disrupting properties. Its primary mode of action involves acting as an androgen receptor antagonist, which can lead to reproductive and developmental issues in wildlife, most notably eggshell thinning in birds.
Synthetic pyrethroids , such as permethrin (B1679614), cypermethrin, and deltamethrin (B41696), are characterized by their potent neurotoxicity to insects, acting on voltage-gated sodium channels. While they are generally less persistent in the environment than this compound, they exhibit extremely high acute toxicity to aquatic organisms, including fish and invertebrates. Their lower bioaccumulation potential compared to this compound mitigates some long-term risks, but their acute effects can be devastating to aquatic ecosystems.
Quantitative Ecotoxicity Data
The following tables summarize the acute and chronic toxicity of this compound and representative synthetic pyrethroids to various non-target organisms.
Table 1: Acute Toxicity Data (LC50/EC50)
| Chemical | Organism | Species | Endpoint | Duration | Value (µg/L) |
| This compound | Aquatic Invertebrate | Daphnia magna | EC50 (Immobilization) | 48h | 5.08[1] |
| Fish | Xenopus laevis (embryos) | LC50 | 96h | 44,100 (44.1 µM)[2] | |
| Permethrin | Aquatic Invertebrate | Daphnia magna | LC50 | 48h | 1.25[3] |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96h | 19.96 | |
| Cypermethrin | Aquatic Invertebrate | Daphnia magna | LC50 | 48h | 0.15 - 1.04[3] |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96h | 0.82 | |
| Fish | Lepomis macrochirus (Bluegill Sunfish) | LC50 | 96h | 1.3 | |
| Deltamethrin | Aquatic Invertebrate | Daphnia magna | LC50 | 48h | 0.15[3] |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96h | 0.4 |
Table 2: Chronic Toxicity and Bioaccumulation Data
| Chemical | Organism | Species | Endpoint | Value |
| This compound | Avian | Coturnix japonica (Japanese Quail) | NOEC (Reproduction) | >100 µg/g in egg[4] |
| Fish | Various | Bioaccumulation Factor (BCF) | High, but variable | |
| Permethrin | Avian | Taeniopygia guttata (Zebra Finch) | NOEC (Reproduction) | No significant effect on several reproductive parameters[5][6] |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | Bioaccumulation Factor (BCF) | ~450-600[7] | |
| Cypermethrin | Avian | Gallus domesticus (Chicken) | LOAEC (Reproduction) | Observed developmental abnormalities[8] |
| Fish | Cyprinodon variegatus (Sheepshead Minnow) | Bioaccumulation Factor (BCF) | ~120-400[7] | |
| Deltamethrin | Avian | Laying Chickens | NOEC (Subchronic oral) | No significant effect on relative organ weight at 20 mg/kg/day for 14 days[9] |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | Bioaccumulation Factor (BCF) | ~100-1,200[7] |
Mechanisms of Action and Signaling Pathways
The toxicological effects of this compound and synthetic pyrethroids are rooted in their distinct interactions with biological signaling pathways.
This compound: Endocrine Disruption
This compound primarily acts as an endocrine disruptor by functioning as an antagonist to the androgen receptor.[10][11] This interference with the male hormone signaling pathway can lead to developmental and reproductive abnormalities. Additionally, this compound has been shown to affect steroidogenesis by inhibiting key enzymes involved in hormone synthesis.[12][13]
Synthetic Pyrethroids: Neurotoxicity
Synthetic pyrethroids exert their toxic effects by targeting voltage-gated sodium channels in the nervous system. They bind to the open state of these channels, delaying their closure and causing a persistent influx of sodium ions. This leads to repetitive neuronal firing, hyperexcitability, paralysis, and ultimately death in susceptible organisms.
Experimental Protocols
The ecotoxicological data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). The following are brief overviews of the key experimental protocols.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of substances to aquatic invertebrates, typically Daphnia magna.[1][6][13][14][15]
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Duration: 48 hours.
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system.
-
Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. Observations are made at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.
OECD 203: Fish, Acute Toxicity Test
This guideline is used to determine the acute lethal toxicity of substances to fish.[11][16][17][18]
-
Test Organism: Various freshwater fish species (e.g., Rainbow Trout, Bluegill Sunfish).
-
Test Duration: 96 hours.
-
Procedure: Fish are exposed to at least five concentrations of the test substance in a semi-static or flow-through system.
-
Endpoint: Mortality. Observations are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the fish (LC50) is determined.
OECD 206: Avian Reproduction Test
This long-term test evaluates the potential effects of a substance on the reproductive success of birds.[19][20][21]
-
Test Organism: Typically Bobwhite Quail or Mallard Duck.
-
Test Duration: At least 20 weeks.
-
Procedure: Birds are fed a diet containing the test substance at various concentrations before and during the breeding season.
-
Endpoints: A range of reproductive parameters are measured, including egg production, eggshell thickness, fertility, hatchability, and survival and growth of offspring.
-
Data Analysis: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for the most sensitive reproductive endpoints are determined.
Conclusion
The ecotoxicological risk assessment of this compound and synthetic pyrethroids highlights a trade-off between persistence and acute toxicity.
-
This compound represents a legacy contaminant with high persistence and bioaccumulation potential. Its primary risk lies in its chronic effects as an endocrine disruptor, impacting the reproductive health of wildlife populations, particularly birds, over the long term.
-
Synthetic pyrethroids , while less persistent, pose a significant and immediate threat to aquatic ecosystems due to their extreme acute toxicity to fish and invertebrates. Their use requires careful management to prevent runoff into waterways.
For researchers and drug development professionals, understanding these distinct toxicological profiles is crucial when evaluating the environmental impact of new and existing chemical compounds. The choice of which substance poses a greater risk depends on the specific environmental context and the endpoints of concern.
References
- 1. Ecotoxicity of pp'DDE to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental toxicity of p,p'-dichlorodiphenyltrichloroethane, 2,4,6-trinitrotoluene, their metabolites, and benzo[a]pyrene in Xenopus laevis embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of transovarian exposure to p,p'-DDT and p,p'-DDE on avian reproduction using Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sub-lethal effects of permethrin exposure on a passerine: implications for managing ectoparasites in wild bird nests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subchronic toxicity of oral deltamethrin in laying chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of androgen receptor-dependent transcriptional activity by DDT isomers and methoxychlor in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The effects of o,p'-DDD on adrenal steroidogenesis and hepatic steroid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DDT- and DDE-induced disruption of ovarian steroidogenesis in prepubertal porcine ovarian follicles: a possible interaction with the main steroidogenic enzymes and estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of testicular steroidogenesis in 2,3,7,8-tetrachlorodibenzo-p-dioxin-treated rats: evidence that the key lesion occurs prior to or during pregnenolone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dichlorodiphenyldichloroethylene potentiates the effect of protein kinase A pathway activators on progesterone synthesis in cultured porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 18. researchgate.net [researchgate.net]
- 19. 5-4-2000, 96-Hour Acute Toxicity Test on Bluegill Sunfish ( - Toxic Docs [toxicdocs.org]
- 20. Comparisons of acute toxicity of selected chemicals to rainbow trout and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. trjfas.org [trjfas.org]
The Case of P,P'-DDD: A Critical Evaluation as a Predictive Biomarker for Avian Eggshell Thinning
A Comparative Analysis Against the Established Biomarker, P,P'-DDE
For Immediate Release
[City, State] – [Date] – This guide offers a comprehensive comparison of P,P'-Dichlorodiphenyldichloroethane (P,P'-DDD) and P,P'-Dichlorodiphenyldichloroethylene (P,P'-DDE) as predictive biomarkers for eggshell thinning in avian species. While both are metabolites of the insecticide DDT, the available scientific evidence overwhelmingly points to P,P'-DDE as the primary causative agent of this critical reproductive toxicity. This document summarizes key experimental findings, outlines methodologies, and presents a critical evaluation of this compound's validity as a predictive biomarker for researchers, scientists, and drug development professionals.
Executive Summary
The investigation into the decline of many bird populations in the mid-20th century identified eggshell thinning as a major contributor to reproductive failure.[1] Extensive research has since been conducted to pinpoint the chemical culprits and establish reliable biomarkers for monitoring and prediction. While DDT and its metabolites, including this compound and P,P'-DDE, were collectively implicated, experimental studies have consistently demonstrated that P,P'-DDE is the most potent of these compounds in causing eggshell thinning.[1] In contrast, direct evidence supporting a similar role for this compound is largely absent, with some studies indicating it does not induce this effect. Therefore, the scientific community recognizes P,P'-DDE, not this compound, as the validated predictive biomarker for this toxicological endpoint.
Comparative Efficacy: this compound vs. P,P'-DDE
Experimental data consistently demonstrates a strong dose-response relationship between P,P'-DDE concentrations in eggs and the degree of eggshell thinning across various bird species. Conversely, studies that have investigated this compound have not found a similar correlation.
| Compound | Species | Effect on Eggshell Thickness | Key Findings |
| This compound | Duck | No thinning observed | Treatment regimens with this compound did not cause eggshell thinning or inhibit prostaglandin (B15479496) synthesis in the eggshell gland mucosa.[2] |
| P,P'-DDE | Duck | Significant thinning | Induces eggshell thinning accompanied by reduced prostaglandin synthetase activity and reduced calcium uptake in the eggshell gland.[2] |
| P,P'-DDE | American Kestrel | Significant thinning | A clear dose-response relationship has been established between dietary P,P'-DDE and eggshell thinning.[3] |
| P,P'-DDE | Japanese Quail | No thinning or slight thickening | One study showed that high doses of P,P'-DDE slightly increased eggshell mass and thickness.[4] This highlights species-specific differences in sensitivity. |
| o,p'-DDT | Japanese Quail & Domestic Hen | Significant thinning | Embryonic exposure leads to eggshell thinning, suggesting a developmental disruption of the shell gland.[5][6] |
Mechanism of Action: The Established Pathway of P,P'-DDE
The primary mechanism by which P,P'-DDE induces eggshell thinning is the disruption of calcium transport in the eggshell gland. This occurs through the inhibition of Ca2+-ATPase, an enzyme crucial for moving calcium from the bloodstream into the shell gland. Additionally, P,P'-DDE has been shown to inhibit prostaglandin synthesis in the eggshell gland mucosa, which also plays a role in calcium metabolism and deposition.[1][2]
Caption: Mechanism of P,P'-DDE-induced eggshell thinning.
Experimental Protocols
Measurement of Organochlorine Pesticides in Egg Samples
A common method for determining the concentration of this compound and P,P'-DDE in avian eggs is gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).
-
Sample Preparation: The egg contents are homogenized. A subsample is then mixed with a drying agent like sodium sulfate (B86663) and extracted with an organic solvent (e.g., a hexane/acetone mixture).
-
Lipid Removal: The lipid content is determined gravimetrically from a portion of the extract. The remainder of the extract undergoes a cleanup procedure, such as gel permeation chromatography or florisil (B1214189) column chromatography, to remove lipids that can interfere with the analysis.
-
Analysis: The cleaned extract is then concentrated and injected into the GC-ECD or GC-MS for separation and quantification of the organochlorine compounds. Concentrations are typically reported on a wet weight or lipid weight basis.
Eggshell Thickness Measurement
-
Preparation: The eggshells are collected, washed, and allowed to dry completely at room temperature for several days.
-
Measurement: The thickness of the eggshell is measured at several points around the equator of the egg using a micrometer. The average of these measurements is then calculated to represent the eggshell thickness for that egg.
-
Ratcliffe Index: To account for variations in egg size, the Ratcliffe Index is often calculated as: (Eggshell Weight (mg) / (Egg Length (mm) * Egg Breadth (mm))) * 100.
Logical Framework for Biomarker Validation
The process of validating a predictive biomarker involves establishing a clear and consistent relationship between the presence of the biomarker and a specific biological effect. For this compound, the evidence for such a relationship with eggshell thinning is lacking.
Caption: Logical workflow for validating this compound as a biomarker.
Conclusion
Based on a thorough review of the scientific literature, this compound is not a valid predictive biomarker for bird eggshell thinning. The detrimental effects on eggshell quality are primarily and consistently attributed to P,P'-DDE. While this compound is a metabolite of DDT and can be detected in avian tissues, it does not appear to induce the specific physiological changes that lead to thinner eggshells. For accurate risk assessment and ecotoxicological studies, the focus should remain on P,P'-DDE as the key indicator of this reproductive impairment in birds. Future research should continue to refine our understanding of the species-specific sensitivities to P,P'-DDE and the potential for other environmental contaminants to contribute to this effect.
References
- 1. DDT - Wikipedia [en.wikipedia.org]
- 2. DDE-induced eggshell thinning in birds: effects of p,p'-DDE on the calcium and prostaglandin metabolism of the eggshell gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of transovarian exposure to p,p'-DDT and p,p'-DDE on avian reproduction using Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avian eggshell thinning caused by transovarian exposure to o,p'-DDT: changes in histology and calcium-binding protein production in the oviduct uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Embryonic exposure to o,p'-DDT causes eggshell thinning and altered shell gland carbonic anhydrase expression in the domestic hen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of p,p'-DDD Cross-reactivity in Enzyme-Linked Immunosorbent Assays
This guide provides an objective comparison of the cross-reactivity of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a metabolite of the insecticide DDT, in enzyme-linked immunosorbent assays (ELISAs). Understanding the specificity of immunoassays is critical for researchers, scientists, and drug development professionals to ensure accurate quantification of target analytes in complex matrices. This document summarizes key experimental data on this compound cross-reactivity, details the methodologies used to obtain this data, and provides a visual representation of a common experimental workflow.
Quantitative Data on Cross-Reactivity
The specificity of an ELISA is determined by the degree to which the antibody binds to compounds other than the target analyte. This is often expressed as a cross-reactivity percentage, calculated relative to the binding of the primary analyte. The following table summarizes the cross-reactivity of this compound and other DDT-related compounds from a study utilizing a polyclonal rabbit antibody in an indirect competitive ELISA format.[1]
| Compound | Cross-Reactivity (%) |
| 4,4'-DDE | 186 |
| Methoxychlor | 36 |
| 2,4'-DDD | 13 |
| 2,4'-DDT | 12 |
| 4,4'-DDD (this compound) | 9 |
| 2,4'-DDE | 1 |
| 4,4'-DDA | No cross-reactivity |
| 4,4'-DDOH | No cross-reactivity |
| 4,4'-DBP | No cross-reactivity |
| 4,4'-DDM | No cross-reactivity |
| 4,4'-PCB | No cross-reactivity |
| 2,3'-PCB | No cross-reactivity |
| 4-PCB | No cross-reactivity |
| 3-PCB | No cross-reactivity |
Data sourced from a study developing an indirect competitive ELISA for DDT using polyclonal antibodies.[1]
The data indicates that the polyclonal antibody exhibited the highest cross-reactivity with 4,4'-DDE. The cross-reactivity with this compound was found to be 9%, suggesting a moderate level of interference in an assay designed for DDT.[1] Other studies have also focused on developing highly specific immunoassays, such as fluorescence polarization immunoassays (FPIA), for DDT and its metabolites, reporting cross-reactivity of less than 0.1% with other chlorinated pesticides in optimized assays.[2]
Experimental Protocols
The following is a detailed methodology for an indirect competitive ELISA used to determine the cross-reactivity of DDT and its metabolites.[1]
1. Reagents and Materials:
-
Coating Antigen: DDT-BSA conjugate.
-
Antibody: Polyclonal rabbit anti-DDT antibody.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Blocking Solution: 2% human serum albumin.
-
Plates: Polystyrene microplates.
-
Solvents: Methanol, ethanol, acetone, N,N'-dimethylformamide (DMF).
2. Assay Procedure:
-
Coating: Polystyrene microplates were coated with the DDT-BSA conjugate and incubated.
-
Washing: The plates were washed to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites on the plates were blocked using a 2% human serum albumin solution to prevent non-specific binding.
-
Competitive Reaction: A mixture of the polyclonal rabbit anti-DDT antibody and either the standard (DDT) or the competing compound (e.g., this compound) at various concentrations was added to the wells. The plates were then incubated. During this step, the free analyte in the sample competes with the coated antigen for binding to the limited amount of antibody.
-
Washing: The plates were washed to remove unbound antibodies and competing compounds.
-
Secondary Antibody Incubation: An HRP-conjugated anti-rabbit IgG secondary antibody was added to the wells and incubated. This antibody binds to the primary antibody that is bound to the coated antigen.
-
Washing: The plates were washed to remove any unbound secondary antibody.
-
Signal Development: A TMB substrate solution was added to the wells. The HRP enzyme on the secondary antibody catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance was measured at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
3. Calculation of Cross-Reactivity: Cross-reactivity was determined by comparing the concentration of DDT required to cause 50% inhibition of the signal (IC50) with the concentration of the competing compound (e.g., this compound) required to cause the same level of inhibition. The formula used is:
Cross-reactivity (%) = (IC50 of DDT / IC50 of competing compound) x 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive ELISA, a common method for determining cross-reactivity.
Caption: Workflow of an Indirect Competitive ELISA.
This guide provides a foundational understanding of this compound cross-reactivity in the context of ELISAs. For the most accurate and reliable results, it is imperative for researchers to validate the specificity of their chosen immunoassay with the specific compounds of interest under their unique experimental conditions.
References
In Vitro Metabolic Stability of p,p'-DDD: A Comparative Analysis of Human and Rat Liver Microsomes
A critical gap in toxicological data currently exists regarding the direct comparative in vitro metabolic stability of p,p'-DDD in human versus rat liver microsomes. While studies have extensively detailed the metabolism of its parent compound, p,p'-DDT, to this compound, particularly in rats, specific quantitative data on the subsequent metabolic fate of this compound itself, such as its half-life and intrinsic clearance in hepatic microsomes of both species, remains elusive in the reviewed scientific literature.
This guide synthesizes the available information on this compound metabolism and outlines the standard experimental protocols used to determine in vitro metabolic stability. The absence of direct comparative data for this compound highlights a significant area for future research to better understand species-specific differences in its biotransformation and potential for bioaccumulation.
Comparative Metabolic Stability Data
Due to the lack of available experimental data from studies directly comparing the in vitro metabolic stability of this compound in human and rat liver microsomes, a quantitative comparison cannot be provided at this time. The following table is presented as a template to be populated when such data becomes available.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Half-Life (t½, min) | Data not available | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | Data not available |
Metabolic Pathways of this compound
In rat liver microsomes, this compound is known to be a metabolite of p,p'-DDT and can be further metabolized. The primary metabolic pathway involves dehydrochlorination to form p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene).[1] This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[1] Specifically, studies on the metabolism of the parent compound p,p'-DDT have implicated CYP2B1, CYP3A1, CYP2B6, and CYP3A4 in the metabolic processes occurring in rat liver microsomes.[1] While this provides insight into the enzymatic pathways present in rats, equivalent detailed pathways for this compound metabolism in human liver microsomes are not well-documented in the available literature.
Experimental Protocol for In Vitro Metabolic Stability Assessment
The following is a generalized experimental protocol for determining the in vitro metabolic stability of a compound like this compound using liver microsomes. This protocol is based on standard practices in the field of drug metabolism and pharmacokinetics.
1. Preparation of Incubation Mixture:
-
A stock solution of this compound is prepared in an appropriate organic solvent (e.g., DMSO).
-
Pooled human or rat liver microsomes are thawed on ice.
-
A reaction mixture is prepared containing phosphate (B84403) buffer (typically pH 7.4), the liver microsomes, and the test compound at a specified final concentration.
2. Initiation of Metabolic Reaction:
-
The reaction mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH-regenerating system serves as a negative control to assess non-CYP mediated degradation.
3. Time-Course Incubation:
-
Aliquots are collected from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately terminated by the addition of a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.
4. Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any metabolites, is collected.
-
The concentration of the parent compound (this compound) in each sample is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
References
A Comparative Guide to the Validation of Analytical Methods for p,p'-DDD in Regulatory Monitoring
For researchers, scientists, and drug development professionals tasked with the regulatory monitoring of p,p'-DDD, a metabolite of the organochlorine pesticide DDT, the selection and validation of an appropriate analytical method are critical for ensuring data accuracy and reliability. This guide provides an objective comparison of commonly employed analytical techniques, supported by experimental data, to aid in the selection of a fit-for-purpose method.
The validation of an analytical method is a prerequisite for its use in regulatory monitoring, ensuring that it is suitable for its intended purpose. Key validation parameters, as mandated by regulatory bodies, include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Comparison of Analytical Method Performance for this compound
The choice of analytical instrumentation significantly impacts the performance of a this compound quantification method. Gas chromatography (GC) is the most common separation technique, often coupled with an electron capture detector (ECD) or a mass spectrometer (MS). The following tables summarize the performance of different GC-based methods for the analysis of this compound in various matrices.
Table 1: Performance of GC-ECD for this compound Analysis in Fish Oil
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 89.2% - 108.4% |
| Precision (RSD) | < 4.4% |
| Limit of Detection (LOD) | 2.6 - 4.7 pg/µL |
| Limit of Quantification (LOQ) | Not explicitly stated |
Data sourced from a study on the determination of p,p'-DDT and its metabolites in fish oil.[1]
Table 2: Performance of GC-MS/MS for this compound Analysis in Fishery Products
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 62.6% - 119.1% |
| Precision (RSD) | 0.4% - 19.5% |
| Limit of Detection (LOD) | 2 - 3 ng/g |
| Limit of Quantification (LOQ) | 7 - 10 ng/g |
Data from a study on the simultaneous analysis of multiple pesticides in fishery products.[2][3]
Table 3: Performance of GCxGC-ToFMS for this compound Analysis in Environmental Waters
| Validation Parameter | Performance Metric |
| Linearity (R²) | 0.9979 |
| Limit of Detection (LOD) | 0.0009 µg/L |
| Limit of Quantification (LOQ) | 0.0028 µg/L |
Data derived from a study on the quantification of pesticides in environmental waters.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for key experiments in this compound analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fishery Products
-
Homogenization: Weigh 10 g of the homogenized fish sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724) (containing 0.1% acetic acid). Shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate (B86663) and sodium acetate. Shake for 1 minute.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 3000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for GC-MS/MS analysis.[2][3]
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the trapped analytes with 6 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC analysis.[4]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS/MS)
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless injection mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at an initial temperature, ramp to a final temperature to ensure separation of analytes.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Visualizing Method Validation and Workflows
To better understand the logical relationships and processes involved in analytical method validation for this compound, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method for this compound.
Caption: Interrelationship of key analytical method validation parameters.
References
p,p'-DDD vs. Other Endocrine Disruptors: A Comparative Guide to their Effects on Fish Reproduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a metabolite of the pesticide DDT, and other prominent endocrine-disrupting chemicals (EDCs) on fish reproduction. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for understanding the reproductive toxicity of these compounds in aquatic ecosystems.
Overview of Endocrine Disruption in Fish
Endocrine-disrupting chemicals interfere with the normal hormonal functions of an organism, leading to a range of adverse effects, particularly on the reproductive system. In fish, the hypothalamic-pituitary-gonadal (HPG) axis is a primary target for these chemicals. Disruption of the HPG axis can lead to altered steroid hormone levels, impaired gonadal development, reduced gamete quality, and ultimately, decreased reproductive success.
Comparative Effects on Reproductive Endpoints
The following tables summarize the quantitative effects of this compound and other selected EDCs on key reproductive endpoints in various fish species. It is important to note that direct experimental data for this compound on several key reproductive parameters in fish is limited. Therefore, data for its more widely studied and persistent metabolite, p,p'-DDE, is included and specified where applicable.
Table 1: Effects on Fecundity, Fertilization, and Hatching Success
| Endocrine Disruptor | Fish Species | Exposure Concentration | Effect on Fecundity | Effect on Fertilization Rate | Effect on Hatching Success | Reference |
| p,p'-DDE | Zebrafish (Danio rerio) | 0.2 and 2.0 µg/L | Reduction in the number of mature oocytes | Not Reported | Not Reported | [1] |
| Ethinylestradiol (EE2) | Fathead Minnow (Pimephales promelas) | 4 ng/L | - | - | Complete reproductive failure in F1 | [2] |
| Bisphenol A (BPA) | Zebrafish (Danio rerio) | 1 nM (0.228 µg/L) | No significant difference in egg production | - | Delayed hatching in F2 offspring | |
| Atrazine | Fathead Minnow (Pimephales promelas) | 0 to 50 µg/L | Lower total egg production | - | - | |
| Tributyltin (TBT) | Zebrafish (Danio rerio) | 100 and 500 ng/L | Sharply decreased sperm count | - | - | |
| Nonylphenol (NP) | Red Seabream & Black Rockfish | 50 µg/L | - | - | - | [3] |
Table 2: Effects on Gonadosomatic Index (GSI) and Hormone Levels
| Endocrine Disruptor | Fish Species | Exposure Concentration | Change in GSI | Change in Hormone Levels | Reference |
| p,p'-DDE | Zebrafish (Danio rerio) | 0.01 to 20 µg/L | No significant difference | Increased vitellogenin (VTG) production | [1] |
| Ethinylestradiol (EE2) | Largemouth Bass (Micropterus salmoides) | 70 ng/g feed | Decreased GSI | Decreased plasma vitellogenin | |
| Bisphenol A (BPA) | Goldfish (Carassius auratus) | 50 and 500 µg/L | Decreased GSI in males | Decreased 11-ketotestosterone (B164220) (11-KT) | |
| Atrazine | Fathead Minnow (Pimephales promelas) | Not specified | Abnormalities in reproductive tissues | - | |
| Tributyltin (TBT) | Zebrafish (Danio rerio) | 100 and 500 ng/L | No change | - | |
| Nonylphenol (NP) | Red Seabream & Black Rockfish | 50 µg/L | Significantly decreased GSI | Significantly lower 17β-estradiol (E2) and 11-KT | [3] |
Mechanisms of Action and Signaling Pathways
Endocrine disruptors exert their effects through various mechanisms, often by mimicking or blocking the action of natural hormones. The following diagram illustrates the generalized signaling pathway of the Hypothalamic-Pituitary-Gonadal (HPG) axis in fish and indicates potential points of disruption by EDCs.
References
- 1. Endocrine disruption effects of p,p'-DDE on juvenile zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Exposure to Environmental Concentrations of the Pharmaceutical Ethynylestradiol Causes Reproductive Failure in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Environmental Contaminants-Related Fertility Threat in Male Fishes: Effects and Possible Mechanisms of Action Learned from Wildlife and Laboratory Studies - PMC [pmc.ncbi.nlm.nih.gov]
Androgen Receptor Antagonism: A Comparative Analysis of p,p'-DDD and p,p'-DDE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the androgen receptor (AR) antagonistic properties of two dichlorodiphenyltrichloroethane (DDT) metabolites: 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE). Both compounds are recognized endocrine disruptors that can interfere with androgen signaling, a critical pathway in male reproductive development and function. This document synthesizes experimental data on their AR antagonism, details the methodologies used for their characterization, and presents visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
| Compound | Assay Type | Cell Line / System | Endpoint | Result | Reference |
| This compound | Reporter Gene Assay | HepG2 (human hepatoma) | Antagonistic Activity | Antagonist at concentrations > 10⁻⁶ M | [1] |
| p,p'-DDE | Reporter Gene Assay | HepG2 (human hepatoma) | Antagonistic Activity | Antagonist at concentrations > 10⁻⁶ M | [1] |
| p,p'-DDE | Competitive Binding Assay | Not Specified | IC₅₀ | 5 µM | [2] |
| p,p'-DDE | Competitive Binding Assay | Not Specified | Kᵢ | 3.5 µM | [2] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. The data for p,p'-DDE suggests it is a potent AR antagonist. The qualitative data from the reporter gene assay indicates that both this compound and p,p'-DDE exhibit AR antagonism at similar concentration ranges.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and p,p'-DDE as androgen receptor antagonists.
Androgen Receptor-Dependent Reporter Gene Assay
This assay is used to determine if a chemical can inhibit the transcriptional activity of the androgen receptor induced by an androgen.
Principle: A cell line is transiently transfected with two plasmids: one expressing the human androgen receptor (hAR) and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. When an androgen binds to the AR, the complex translocates to the nucleus and activates the transcription of the reporter gene. An antagonist will compete with the androgen for AR binding or otherwise inhibit this process, leading to a decrease in the reporter gene signal.
Methodology (based on Maness et al., 1998):
-
Cell Culture and Transfection:
-
HepG2 human hepatoma cells are cultured in appropriate media.
-
Cells are plated in 24-well plates.
-
The following day, cells are transiently transfected with an hAR expression vector and a reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter driving a luciferase reporter gene. Transfection is performed using a lipofection reagent.
-
-
Compound Exposure:
-
24 hours post-transfection, the medium is replaced with a medium containing the test compounds (this compound or p,p'-DDE) at various concentrations.
-
For antagonist testing, the compounds are added in the presence of a known AR agonist, such as dihydrotestosterone (B1667394) (DHT), typically at a concentration of 10⁻⁷ M.[1]
-
Control wells receive the vehicle (e.g., DMSO) with or without the AR agonist.
-
-
Luciferase Assay:
-
After a 24-hour incubation period, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
The results are typically expressed as a percentage of the activity induced by the AR agonist alone.
-
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Principle: A source of androgen receptors (e.g., rat prostate cytosol or recombinant AR protein) is incubated with a constant concentration of a radiolabeled androgen (e.g., ³H-DHT) and varying concentrations of the test compound. If the test compound binds to the AR, it will displace the radiolabeled androgen, leading to a decrease in the measured radioactivity bound to the receptor.
General Methodology:
-
Preparation of Androgen Receptor Source:
-
Prostate tissue from adult male rats is homogenized in a buffer to prepare a cytosolic fraction containing the androgen receptor.
-
Alternatively, a purified recombinant androgen receptor protein can be used.
-
-
Binding Reaction:
-
The AR-containing preparation is incubated in assay tubes with a fixed concentration of a radiolabeled androgen (e.g., [³H]R1881 or [³H]DHT).
-
Increasing concentrations of the unlabeled test compound (this compound or p,p'-DDE) are added to compete for binding.
-
Non-specific binding is determined in parallel incubations containing a large excess of the unlabeled androgen.
-
-
Separation of Bound and Free Ligand:
-
After incubation (e.g., overnight at 4°C), the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal treatment.
-
-
Quantification:
-
The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then used to calculate the IC₅₀ value for the test compound.
-
Visualizations
Androgen Receptor Signaling Pathway
References
Comparative Genotoxicity of P,P'-DDD and its Metabolites: A comprehensive guide for researchers.
This guide provides a detailed comparison of the genotoxic potential of P,P'-DDD (Dichlorodiphenyldichloroethane) and its primary metabolites, P,P'-DDE (Dichlorodiphenyldichloroethylene), based on experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate an understanding of the relative DNA-damaging capabilities of these persistent organic pollutants.
Data Presentation: Quantitative Comparison of Genotoxicity
The following tables summarize the quantitative data from key studies that have evaluated the genotoxicity of this compound and its metabolites using the Comet assay (Single Cell Gel Electrophoresis) and the Micronucleus test. These assays are standard methods for assessing DNA strand breaks and chromosomal damage, respectively.
Table 1: Comet Assay Data in Human Lymphocytes
| Compound | Concentration (µg/mL) | Exposure Time (h) | % DNA in Comet Tail (Mean ± SD) | Reference |
| Control | - | 24 | 1.81 ± 0.16 | [Gerić et al., 2012] |
| P,P'-DDT | 0.1 | 24 | 17.24 ± 0.55 | [Gerić et al., 2012] |
| This compound | 3.9 | 24 | 9.28 ± 0.50 | [Gerić et al., 2012] |
| P,P'-DDE | 4.1 | 24 | 11.21 ± 0.56 | [Gerić et al., 2012] |
Table 2: Micronucleus Test Data in Human Lymphocytes
| Compound | Concentration (µg/mL) | Exposure Time (h) | Number of Micronucleated Cells (per 1000 cells, Mean ± SD) | Reference |
| Control | - | 24 | 2.5 ± 0.71 | [Gerić et al., 2012] |
| P,P'-DDT | 0.1 | 24 | 23.5 ± 3.54 | [Gerić et al., 2012] |
| This compound | 3.9 | 24 | 16.5 ± 6.36 | [Gerić et al., 2012] |
| P,P'-DDE | 4.1 | 24 | 13.5 ± 0.71 | [Gerić et al., 2012] |
Table 3: Comet Assay (SCGE) Data in Zebra Mussel (Dreissena polymorpha) Haemocytes
| Compound | Concentration (µg/L) | Exposure Time (h) | DNA Damage (Arbitrary Units) | Reference |
| Control | - | 168 | ~5 | [Binelli et al., 2008] |
| P,P'-DDT | 10 | 168 | ~45 | [Binelli et al., 2008] |
| This compound | 10 | 168 | ~45 | [Binelli et al., 2008] |
| P,P'-DDE | 10 | 168 | ~80 | [Binelli et al., 2008] |
Table 4: Micronucleus Test Data in Zebra Mussel (Dreissena polymorpha) Haemocytes
| Compound | Concentration (µg/L) | Exposure Time (h) | Micronucleus Frequency (‰) | Reference |
| Control | - | 168 | ~1.5 | [Binelli et al., 2008] |
| P,P'-DDT | 10 | 168 | ~5.5 | [Binelli et al., 2008] |
| This compound | 10 | 168 | ~5.5 | [Binelli et al., 2008] |
| P,P'-DDE | 10 | 168 | ~8.5 | [Binelli et al., 2008] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the referenced studies and general guidelines for these assays.
Comet Assay (Alkaline Single Cell Gel Electrophoresis)
This assay is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
1. Cell Preparation:
-
For human lymphocytes, peripheral blood is collected and lymphocytes are isolated using a Ficoll density gradient.[1]
-
For zebra mussel haemocytes, haemolymph is withdrawn from the posterior adductor muscle.[2]
-
Cells are washed and resuspended in a suitable buffer (e.g., PBS) at a specific concentration.
2. Slide Preparation:
-
Microscope slides are pre-coated with a layer of 1% normal melting point (NMP) agarose (B213101) and allowed to dry.
-
A mixture of the cell suspension and 0.5% low melting point (LMP) agarose is layered onto the pre-coated slide and covered with a coverslip.
-
After solidification, the coverslip is removed, and a final layer of 0.5% LMP agarose is added.
3. Lysis:
-
Slides are immersed in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) and incubated, typically for at least 1 hour at 4°C, to lyse the cells and unfold the DNA.
4. Alkaline Unwinding and Electrophoresis:
-
Slides are placed in a horizontal electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13).
-
The DNA is allowed to unwind in the alkaline solution for a specific period (e.g., 20-40 minutes).
-
Electrophoresis is then carried out at a specific voltage and duration (e.g., 25 V, 300 mA for 20-30 minutes).
5. Neutralization and Staining:
-
After electrophoresis, slides are washed with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).
-
The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
6. Visualization and Analysis:
-
Slides are examined using a fluorescence microscope.
-
The extent of DNA migration (the "comet tail") is quantified using image analysis software, with parameters such as the percentage of DNA in the tail being measured. A clear and significant relationship between DNA injuries and tested doses was observed for all homologues.[1][2]
Micronucleus Test (in vitro Cytokinesis-Block Method)
This test is used to assess both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
1. Cell Culture and Treatment:
-
Human lymphocytes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and phytohemagglutinin (to stimulate cell division).[1]
-
The test compounds (this compound and its metabolites) are added at various concentrations to the cell cultures.
2. Cytokinesis Block:
-
Cytochalasin B is added to the cultures at a specific time point (e.g., 44 hours after culture initiation) to block cytokinesis, resulting in binucleated cells.
3. Harvesting and Slide Preparation:
-
Cells are harvested at a specific time (e.g., 72 hours after culture initiation).
-
The cells are subjected to a hypotonic treatment and then fixed.
-
The fixed cells are dropped onto clean microscope slides and air-dried.
4. Staining:
-
The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
5. Scoring:
-
The frequency of micronuclei is scored in a specific number of binucleated cells (e.g., 1000-2000 binucleated cells per concentration).
-
A micronucleus is identified as a small, non-refractile, circular body in the cytoplasm of a binucleated cell, with a diameter typically between 1/16th and 1/3rd of the main nuclei. The micronucleus frequency analysis confirmed the genotoxicity potential of the three homologues.[1][2]
Mandatory Visualization
The following diagrams illustrate the metabolic pathway leading to the formation of this compound and P,P'-DDE from the parent compound P,P'-DDT, the general experimental workflow for genotoxicity testing, and a proposed signaling pathway for DNA damage response.
Metabolic conversion of P,P'-DDT to its primary metabolites.
Experimental workflow for assessing genotoxicity.
DNA damage signaling cascade induced by genotoxic stress.
References
- 1. Cytogenetic status of human lymphocytes after exposure to low concentrations of p,p'-DDT, and its metabolites (p,p'-DDE, and this compound) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic effects of p,p'-DDT (1,1,1-trichloro-2,2-bis-(chlorophenyl)ethane) and its metabolites in Zebra mussel (D. polymorpha) by SCGE assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Trophic Journey of p,p'-DDD: A Comparative Guide to its Bioaccumulation Potential
For Immediate Release
This guide provides a comprehensive comparison of the bioaccumulation potential of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a persistent organic pollutant and a metabolite of the insecticide DDT, across various trophic levels. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data in a clear, comparative format, and details the methodologies employed in pivotal studies.
Executive Summary
The bioaccumulation of this compound in ecosystems is a significant environmental concern due to its persistence and potential for biomagnification. This guide reveals that this compound consistently accumulates in organisms, with concentrations magnifying at successively higher trophic levels. The lipophilic nature of this compound drives its partitioning into fatty tissues, leading to its retention and transfer through the food chain. This document presents a comparative analysis of this compound concentrations, bioconcentration factors (BCFs), and trophic magnification factors (TMFs) from various studies, offering a clear picture of its differential impact on aquatic and terrestrial food webs.
Comparative Bioaccumulation Data
The following table summarizes the quantitative data on this compound and related DDT compound concentrations across different trophic levels from various studies. This data highlights the progressive increase in contaminant concentration with increasing trophic position.
| Trophic Level | Organism/Matrix | Compound | Concentration (ng/g wet weight, unless otherwise specified) | Trophic Magnification Factor (TMF) | Study Location |
| Producer | Plankton | ΣDDT | 0.04 mg/kg (whole-body basis) | - | Long Island Estuary[1] |
| Primary Consumer | Invertebrates | ΣDDT | 0.3 mg/kg (whole-body basis) | - | Long Island Estuary[1] |
| Secondary Consumer | Fish (General) | ΣDDT | 4.1 mg/kg (whole-body basis) | - | Long Island Estuary[1] |
| Tertiary Consumer | Fish-eating Birds | ΣDDT | 24 mg/kg (whole-body basis) | - | Long Island Estuary[1] |
| Various | Aquatic Biota | This compound | - | 4.17 | Liaodong Bay, China[2] |
| Various | Aquatic Biota | o,p'-DDD | - | 9.12 | Liaodong Bay, China[2] |
| Various | Aquatic Biota | p,p'-DDE | - | 3.39 | Liaodong Bay, China[2] |
| Various | Aquatic Biota | p,p'-DDT | - | 7.76 | Liaodong Bay, China[2] |
| Various | Fish Community | This compound | TMF in the upper range of 1.8 ± 0.6 | - | Lake Mergozzo, Italy[3] |
| Various | Aquatic Biota | ΣDDT | TMF of 1.19 | 1.19 | Lake Ziway, Ethiopia[4] |
| Various | Aquatic Biota | p,p'-DDE | TMF of 1.18 | 1.18 | Lake Ziway, Ethiopia[4] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. The following are detailed protocols from key studies on the bioaccumulation of this compound.
Case Study 1: Aquatic Food Web Analysis in Liaodong Bay, China[2]
-
Sample Collection: Biota samples representing different trophic levels were collected from the Liaodong Bay. This included various species of fish and invertebrates.
-
Sample Preparation: Muscle tissues of fish and whole bodies of smaller invertebrates were homogenized. A specific weight of the homogenized sample was mixed with anhydrous sodium sulfate (B86663) to remove water.
-
Extraction: The dried sample was subjected to Soxhlet extraction for a specified duration using a mixture of n-hexane and dichloromethane. The extract was then concentrated using a rotary evaporator.
-
Lipid Content Determination: A small aliquot of the extract was taken to determine the lipid content gravimetrically.
-
Cleanup: The remaining extract underwent a cleanup procedure to remove interfering compounds. This typically involves gel permeation chromatography (GPC) followed by a multi-layer silica (B1680970) gel column.
-
Instrumental Analysis: The final extract was analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS) to identify and quantify this compound and other DDT isomers.
-
Trophic Level Assignment: Stable isotope analysis of nitrogen (δ¹⁵N) was used to determine the trophic level of each organism. The δ¹⁵N values are known to increase by a predictable factor with each trophic level.
-
Trophic Magnification Factor (TMF) Calculation: TMFs were calculated as the slope of the linear regression between the logarithm of the lipid-normalized contaminant concentration and the trophic level of the organisms.
Case Study 2: Controlled Dietary Exposure of Asian Seabass[5]
-
Experimental Setup: Asian seabass (Lates calcarifer) were held in a controlled aquaculture system.
-
Dosing: Fish were fed pellets dosed with environmentally realistic levels of p,p'-DDT over a 42-day period. Control groups received undosed pellets.
-
Sample Collection: At the end of the exposure period, fish were dissected to collect muscle, liver, visceral fat, and brain tissues.
-
Chemical Analysis: The concentrations of p,p'-DDT, this compound, and p,p'-DDE in the tissues were analyzed. The study noted that metabolism of p,p'-DDT to this compound occurred mainly in the liver.
-
Bioaccumulation Assessment: The uptake efficiency and the partitioning of the compounds among different tissues were calculated based on the concentrations measured in the dosed fish compared to the control group.
Visualizing Bioaccumulation and Potential Mechanisms
To visually represent the process of bioaccumulation and the logical flow of experimental analysis, the following diagrams have been generated using Graphviz.
Caption: Trophic transfer and biomagnification of this compound in an aquatic food web.
Caption: Workflow for determining the Trophic Magnification Factor of this compound.
Conclusion
The data and experimental protocols presented in this guide unequivocally demonstrate that this compound has a significant potential for bioaccumulation and biomagnification, particularly in aquatic food webs. The lipophilic nature of this compound facilitates its persistence in organisms and its efficient transfer between trophic levels. Researchers and environmental scientists should consider the high TMF values of this compound and its isomers when assessing the ecological risks posed by DDT contamination. The methodologies outlined provide a robust framework for future studies in this critical area of environmental toxicology.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Behaviors and trophodynamics of o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT) in the aquatic food web: Comparison with p,p'-DDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trophic Magnification of Legacy (PCB, DDT and Hg) and Emerging Pollutants (PFAS) in the Fish Community of a Small Protected Southern Alpine Lake (Lake Mergozzo, Northern Italy) [mdpi.com]
- 4. researchgate.net [researchgate.net]
Evaluating the efficacy of remediation techniques for P,P'-DDD contaminated sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various remediation techniques for sites contaminated with p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a persistent organic pollutant and a metabolite of the insecticide DDT. The following sections detail the efficacy of different approaches, supported by experimental data, and provide insights into their underlying mechanisms.
Comparison of Remediation Technique Efficacy
The selection of a suitable remediation strategy for this compound contaminated sites depends on various factors, including the concentration of the contaminant, soil type, site conditions, cost, and desired cleanup timeframe. The primary approaches can be broadly categorized as bioremediation, phytoremediation, and physicochemical remediation.
Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic or non-toxic compounds. It is often considered a cost-effective and environmentally friendly approach. Both aerobic and anaerobic microbial degradation of this compound have been documented, with anaerobic pathways generally showing more significant degradation.
Phytoremediation involves the use of plants to remove, degrade, or contain contaminants in soil and water. This technique is aesthetically pleasing and can be effective for large areas with low to moderate levels of contamination.
Physicochemical remediation employs physical and chemical processes to treat contaminated media. These methods are often faster than biological approaches but can be more expensive and may involve the use of harsh chemicals.
The following table summarizes quantitative data from various studies on the efficacy of these remediation techniques for this compound and related compounds.
Quantitative Data on Remediation Efficacy
| Remediation Technique | Contaminant(s) | Organism/Method | Initial Concentration | Treatment Duration | Degradation/Removal Efficiency | Reference |
| Bioremediation | p,p'-DDT, p,p'-DDE | Stenotrophomonas sp. strain DXZ9 and Ryegrass | p,p'-DDT: 2.23 mg/kg, p,p'-DDE: 1.26 mg/kg | 180 days | p,p'-DDT: 80.70%, p,p'-DDE: 54.50% | [1] |
| Bioremediation | p,p'-DDT | Clostridium sp. BXM (sulfate-reducing) | Not specified | 6 hours | 74% (in culture medium), 45.8% (in soil solution) | [2] |
| Bioremediation | p,p'-DDT | Fungal strains Trichoderma hamatum and Rhizopus arrhizus | 57 and 43 µg/kg DDT | Not specified | Fungi showed potential for bioremediation | [3] |
| Phytoremediation | p,p'-DDE | Alfalfa, Ryegrass | 185-230 ng/g | ~85 days | Up to 39% reduction in the rhizosphere | [4] |
| Physicochemical | p,p'-DDT | N-doped TiO2 (Photocatalysis under visible light) | Not specified | Not specified | 100% | [5] |
| Physicochemical | p,p'-DDT | N-doped TiO2 (Photocatalysis under UV light) | Not specified | Not specified | Rate constant of 0.0121 min⁻¹ | [5] |
| Physicochemical | p,p'-DDT, this compound | Fenton Reaction | Not specified | Not specified | p,p'-DDT: 53%, this compound: 46% | [6] |
Experimental Protocols
Bioremediation of this compound Contaminated Soil using Microbial Consortia
Objective: To evaluate the efficacy of a microbial consortium for the degradation of this compound in soil.
Materials:
-
This compound contaminated soil
-
Microbial consortium (e.g., Stenotrophomonas sp., Clostridium sp.)
-
Nutrient broth (for bacterial culture)
-
Sterile water
-
Glass microcosms (e.g., 500 mL Erlenmeyer flasks)
-
Incubator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solvents for extraction (e.g., hexane, acetone)
Procedure:
-
Microcosm Setup:
-
Place a known weight of this compound contaminated soil (e.g., 100 g) into each sterile microcosm.
-
Prepare a bacterial inoculum by growing the microbial consortium in a nutrient broth to a specific optical density.
-
Inoculate the soil in the experimental microcosms with the bacterial culture. Control microcosms should receive an equal volume of sterile water.
-
Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water holding capacity).
-
-
Incubation:
-
Incubate the microcosms at a constant temperature (e.g., 30°C) in the dark.
-
Maintain the desired oxygen conditions (aerobic or anaerobic). For anaerobic conditions, purge the microcosms with an inert gas like nitrogen.
-
-
Sampling and Analysis:
-
Collect soil samples from each microcosm at regular intervals (e.g., 0, 15, 30, 60, and 90 days).
-
Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture (e.g., hexane:acetone 1:1 v/v).
-
Analyze the extracts using GC-MS to determine the concentration of this compound and its degradation products.[6]
-
-
Data Analysis:
-
Calculate the degradation efficiency of this compound over time for both the experimental and control groups.
-
Photocatalytic Degradation of this compound in Aqueous Solution
Objective: To assess the photocatalytic degradation of this compound in water using a semiconductor catalyst.
Materials:
-
This compound standard solution
-
Photocatalyst (e.g., N-doped TiO₂)
-
Photoreactor equipped with a light source (UV or visible light)
-
Stirrer
-
Syringes and filters
-
High-performance liquid chromatograph (HPLC) or GC-MS
Procedure:
-
Reaction Setup:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Add a specific amount of the photocatalyst to the solution in the photoreactor.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the suspension at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Filter the samples to remove the catalyst particles.
-
Analyze the filtrate using HPLC or GC-MS to determine the concentration of this compound.[5]
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Microbial degradation pathways of p,p'-DDT under anaerobic and aerobic conditions.
Caption: General experimental workflow for evaluating remediation techniques for contaminated sites.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioremediation of Dichlorodiphenyltrichloroethane (DDT)-Contaminated Agricultural Soils: Potential of Two Autochthonous Saprotrophic Fungal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of p,p'-DDT under UV and visible light using interstitial N-doped TiO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
Comparative analysis of international regulatory limits for P,P'-DDD in food
A comprehensive review of international maximum residue limits (MRLs) for p,p'-DDD, a metabolite of the persistent organic pollutant DDT, reveals a varied landscape of regulatory standards across major global markets. While many regions have established limits for the sum of DDT isomers and their metabolites, including this compound, specific individual limits for this compound are less common. This guide provides a comparative analysis of these MRLs, offering researchers, scientists, and drug development professionals a valuable resource for understanding the international regulatory framework for this compound in various food commodities.
The data summarized below has been compiled from the official MRL databases of the Codex Alimentarius, the European Union, the United States, Japan, China, and Australia/New Zealand. It is important to note that the residue definitions vary among these regulatory bodies, with most including this compound as part of a broader definition for DDT and its related substances.
Comparative Table of International MRLs for this compound and Related Compounds
The following table presents a summary of the MRLs for this compound and associated compounds in key food categories. The residue definition, where specified by the regulatory body, is provided to clarify which compounds are included in the MRL.
| Regulatory Body | Food Category | MRL (mg/kg) | Residue Definition |
| Codex Alimentarius | Meat (from mammals other than marine mammals) | 5 (fat) | Sum of p,p'-DDT, o,p'-DDT, p,p'-DDE and p,p'-TDE (DDD) (fat-soluble)[1] |
| Milks | 0.02 | Sum of p,p'-DDT, o,p'-DDT, p,p'-DDE and p,p'-TDE (DDD) (fat-soluble)[1] | |
| Eggs | 0.1 | Sum of p,p'-DDT, o,p'-DDT, p,p'-DDE and p,p'-TDE (DDD) (fat-soluble)[1] | |
| Cereal grains | 0.1 | Sum of p,p'-DDT, o,p'-DDT, p,p'-DDE and p,p'-TDE (DDD) (fat-soluble)[1] | |
| Carrots | 0.2 | Sum of p,p'-DDT, o,p'-DDT, p,p'-DDE and p,p'-TDE (DDD) (fat-soluble)[1] | |
| European Union | Fruits and Vegetables | 0.05 | Sum of p,p'-DDT, o,p'-DDT, p,p'-DDE and p,p'-TDE (DDD) expressed as DDT[2] |
| Cereals | 0.05 | Sum of p,p'-DDT, o,p'-DDT, p,p'-DDE and p,p'-TDE (DDD) expressed as DDT[2] | |
| Meat and Dairy | 0.05* | Sum of p,p'-DDT, o,p'-DDT, p,p'-DDE and p,p'-TDE (DDD) expressed as DDT[2] | |
| United States | Various Raw Agricultural Commodities | 1-7 (fat basis for meat) | Tolerances are established for DDT and its related compounds, including DDD. |
| Japan | Various Foods | 0.01 (uniform limit) | A uniform limit of 0.01 ppm applies to pesticides without specific MRLs. |
| China (GB 2763) | Various Foods | 0.1 - 0.5 | MRLs are established for DDT, which may include its metabolites. |
| Australia/New Zealand | Various Foods | 0.01 - 1 | MRLs are established for DDT and its metabolites. |
*Indicates a default MRL in the absence of a specific limit.
Experimental Protocols for Establishing MRLs
The establishment of MRLs is a scientifically rigorous process that involves a comprehensive evaluation of toxicological and residue chemistry data. While specific protocols may vary slightly between regulatory bodies, the fundamental principles are largely harmonized.
Codex Alimentarius Commission: The Codex Committee on Pesticide Residues (CCPR) establishes MRLs based on recommendations from the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[3] The JMPR conducts risk assessments based on toxicological data and supervised field trial data that reflect Good Agricultural Practice (GAP).[3]
European Union: The European Food Safety Authority (EFSA) is responsible for the risk assessment of pesticides and the setting of MRLs.[4] The process involves a peer review of the risk assessment of active substances before they can be placed on the market.[4]
United States: The Environmental Protection Agency (EPA) sets tolerances, which are the equivalent of MRLs, for pesticide residues in food.[5][6] The EPA evaluates a wide range of data, including toxicity studies and residue chemistry data, to ensure that the pesticide can be used with a "reasonable certainty of no harm."[6]
Japan: The Ministry of Health, Labour and Welfare (MHLW) establishes MRLs based on the Food Sanitation Act.[2] The process considers both domestic use and import tolerances, and a "positive list system" is in place, where a uniform limit of 0.01 ppm is applied to pesticides without specific MRLs.
China: The National Health Commission, the Ministry of Agriculture and Rural Affairs, and the State Administration for Market Regulation jointly release the National Food Safety Standard for Maximum Residue Limits for Pesticides in Foods (GB 2763).
Australia/New Zealand: Food Standards Australia New Zealand (FSANZ) sets MRLs for agricultural and veterinary chemicals in food.[7] The process involves assessing dietary exposure and working closely with the Australian Pesticides and Veterinary Medicines Authority (APVMA).[8]
Workflow for Comparative Analysis of International MRLs
The following diagram illustrates the logical workflow for conducting a comparative analysis of international MRLs for a specific compound like this compound.
Caption: This diagram outlines the systematic process for conducting a comparative analysis of international Maximum Residue Limits (MRLs).
References
- 1. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 2. EU Pesticides Database [ec.europa.eu]
- 3. www2.sag.gob.cl [www2.sag.gob.cl]
- 4. Application A442 - Maximum Residue Limits | Food Standards Australia New Zealand [foodstandards.govt.nz]
- 5. Pesticides database for MRLs set in Japan [jpn-pesticides-database.jp]
- 6. epa.gov [epa.gov]
- 7. Chemicals in food - maximum residue limits | Food Standards Australia New Zealand [foodstandards.gov.au]
- 8. feedlegislation.org [feedlegislation.org]
Safety Operating Guide
Navigating the Safe Disposal of P,P'-DDD: A Guide for Laboratory Professionals
For Immediate Action: In the event of a P,P'-DDD spill, immediately remove all ignition sources. Dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container. Use absorbent paper dampened with the same ethanol solution to clean any remaining residue. Seal all contaminated materials, including personal protective equipment, in a vapor-tight plastic bag for proper disposal. Evacuate and restrict access to the area until it has been verified as clean by a safety officer.
P,P'-Dichlorodiphenyldichloroethane (this compound) is a persistent organochlorine pesticide and a metabolite of DDT.[1] Due to its toxicity and environmental persistence, stringent procedures must be followed for its disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with significant health and environmental risks. Understanding these hazards is the first step in safe handling and disposal.
Key Hazards:
-
Toxicity: Toxic if swallowed and harmful in contact with skin.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2] It is persistent in both soil and water.[1]
-
Carcinogenicity: this compound is suspected of causing cancer.[3]
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE to minimize exposure:
-
Gloves: Wear chemical-impermeable gloves.[4]
-
Protective Clothing: A lab coat or other protective clothing is required.[4]
-
Eye Protection: Safety glasses or goggles should be worn.[4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a respirator should be used.
Disposal Procedures for this compound
The primary and most recommended method for the disposal of this compound and other persistent chlorinated hydrocarbons is incineration at a licensed hazardous waste facility.[5][6] Land disposal should only be considered after consulting with environmental regulatory agencies.[7]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Properly label all waste containers with "Hazardous Waste," the full chemical name ("P,P'-Dichlorodiphenyldichloroethane"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Segregate this compound waste from other laboratory waste streams to avoid cross-contamination and ensure proper disposal.
-
-
Packaging:
-
Solid this compound waste should be collected in a clearly labeled, sealed, and durable container.
-
For solutions containing this compound, use a leak-proof, non-reactive container. Ensure the container is compatible with the solvent used.
-
Contaminated materials such as gloves, absorbent pads, and glassware must also be collected in a sealed, labeled container for hazardous waste disposal.
-
-
Storage:
-
Store this compound waste in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.[4]
-
Follow all institutional and regulatory guidelines for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste. They will have established procedures and contracts with licensed hazardous waste disposal vendors.
-
Alternatively, for agricultural or commercial users, state-run "Clean Sweep" programs may be an option for pesticide disposal.[8] While typically for larger quantities, it's worth inquiring with your state's environmental protection agency for guidance.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of. This is a requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.[8]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| CAS Number | 72-54-8 | |
| Molecular Formula | C₁₄H₁₀Cl₄ | [7] |
| Molecular Weight | 320.0 g/mol | [7] |
| Melting Point | 109-111 °C | |
| Water Solubility | Insoluble | [9] |
| Incineration Temp. | 820–1,600°C (Rotary Kiln) | [6] |
| CERCLA Reportable Qty | 1 pound | [10] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
- 1. DDD (Ref: ENT 4225) [sitem.herts.ac.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Dichlorodiphenyldichloroethane (DDD) - OEHHA [oehha.ca.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound | C14H10Cl4 | CID 6294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. P,P'-ETHYL DDD | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
